molecular formula C9H18 B165669 3,5-Dimethyl-3-heptene CAS No. 59643-68-4

3,5-Dimethyl-3-heptene

Cat. No.: B165669
CAS No.: 59643-68-4
M. Wt: 126.24 g/mol
InChI Key: OXOLZWHOQAEIAW-VQHVLOKHSA-N
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Description

3,5-Dimethyl-3-heptene is a useful research compound. Its molecular formula is C9H18 and its molecular weight is 126.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3,5-dimethylhept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOLZWHOQAEIAW-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=C(\C)/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-3-heptene is an unsaturated hydrocarbon with the molecular formula C9H18.[1][2][3] It belongs to the alkene class of organic compounds, characterized by a carbon-carbon double bond. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and a logical workflow for its synthesis and purification. The information presented is intended for researchers, scientists, and professionals in the field of drug development and other chemical sciences.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. It exists as a colorless liquid and is available as a mixture of cis- and trans-isomers.[4] The data presented is a compilation from various sources and should be considered in the context of the specific isomer and experimental conditions.

PropertyValueSource
Molecular Formula C9H18[1][2][3]
Molecular Weight 126.24 g/mol [2][3]
IUPAC Name (E)-3,5-dimethylhept-3-ene[2]
CAS Number 59643-68-4 ((E)-isomer)[1][2]
19549-93-0 (cis- and trans-mixture)[3]
Physical State Liquid[4]
Color Colorless[4]
Specific Gravity 0.73[4]
LogP (Octanol/Water Partition Coefficient) 3.38880[5]
Boiling Point Similar to alkanes with the same number of carbons; increases with molecular size.[6][7]General Information
Melting Point Not available.[4]
Solubility Insoluble in water, soluble in nonpolar organic solvents.General Alkene Property

Experimental Protocols

Detailed experimental protocols for the determination of the chemical and physical properties of this compound are crucial for its accurate characterization. Below are methodologies for key experiments.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small amount of liquid.[8]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Mineral oil

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing mineral oil, with the side arm of the Thiele tube being heated gently.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used to accurately determine the density of a liquid.[9]

Apparatus:

  • Pycnometer (of a known volume)

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately measured.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium.

  • The mass of the filled pycnometer is measured.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[9]

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[10][11]

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for hydrocarbon analysis (e.g., non-polar column)

  • Helium carrier gas

  • Sample vials

Procedure:

  • A dilute solution of this compound in a suitable solvent (e.g., hexane) is prepared.

  • The GC oven temperature, carrier gas flow rate, and injector temperature are set according to the instrument's operating manual and the volatility of the analyte.

  • A small volume of the sample is injected into the GC.

  • The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.

  • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparing it to a spectral library. The retention time from the gas chromatogram can also be used for identification.

Synthesis and Purification Workflow

This compound can be synthesized via the dehydration of 3,5-dimethyl-3-heptanol. The following diagram illustrates a logical workflow for its synthesis and subsequent purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 3,5-dimethyl-3-heptanol + Acid Catalyst (e.g., H2SO4) Reaction Dehydration Reaction (Heating) Reactants->Reaction Heat Crude_Product Crude this compound (Mixture with water and byproducts) Reaction->Crude_Product Workup Aqueous Workup (Neutralization and washing) Crude_Product->Workup Drying Drying (Anhydrous MgSO4 or Na2SO4) Workup->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Synthesis and Purification of this compound.

References

In-Depth Technical Guide to 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 3,5-Dimethyl-3-heptene. The information is intended to support research and development activities where this compound may be of interest.

Core Chemical Data

This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1][2] It exists as a mixture of cis and trans isomers. The specific stereoisomer, (E)-3,5-dimethylhept-3-ene, is also commercially available.

PropertyValueSource
CAS Number 59643-68-4 ((E)-isomer)[1][2]
19549-93-0 (cis/trans mixture)[3]
Molecular Formula C₉H₁₈[1][2]
Molecular Weight 126.24 g/mol [3][4]
IUPAC Name 3,5-dimethylhept-3-ene[3]
Physical State Liquid[4]
Color Colorless[4]
Specific Gravity 0.73[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of 3,5-dimethyl-3-heptanol (B100129). This elimination reaction proceeds via a carbocation intermediate, and due to the structure of the precursor alcohol, can lead to a mixture of alkene isomers.

Experimental Protocol: Dehydration of 3,5-Dimethyl-3-heptanol

This protocol is adapted from general procedures for the dehydration of secondary and tertiary alcohols.

Materials:

  • 3,5-dimethyl-3-heptanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, place 3,5-dimethyl-3-heptanol and a catalytic amount of concentrated sulfuric acid or phosphoric acid. Add a few boiling chips.

  • Dehydration: Assemble a simple distillation apparatus with the round-bottom flask. Heat the mixture gently using a heating mantle to initiate the dehydration reaction.

  • Distillation: The alkene product, being more volatile than the starting alcohol, will distill over with water. Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up: Transfer the distillate to a separatory funnel.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel to release any pressure from CO₂ evolution.

  • Washing: Wash the organic layer with deionized water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation: Decant or filter the dried liquid to obtain the crude this compound.

  • Purification: The product can be further purified by fractional distillation.

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3_5_dimethyl_3_heptanol 3,5-Dimethyl-3-heptanol Dehydration Dehydration & Distillation 3_5_dimethyl_3_heptanol->Dehydration Acid_Catalyst H₂SO₄ or H₃PO₄ Acid_Catalyst->Dehydration Neutralization Neutralization (NaHCO₃ wash) Dehydration->Neutralization Washing Washing (Water wash) Neutralization->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Crude_Product Crude this compound Drying->Crude_Product Purified_Product Purified this compound Crude_Product->Purified_Product Fractional Distillation

Caption: Workflow for the synthesis of this compound via alcohol dehydration.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column (e.g., non-polar DB-5 or similar).

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

Expected Fragmentation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern will be characterized by the loss of alkyl groups, leading to the formation of stable carbocations. Key fragments would be expected from the cleavage of bonds allylic to the double bond.

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • C-H stretch (alkane): ~2850-2960 cm⁻¹

  • C=C stretch: ~1670-1640 cm⁻¹ (may be weak for a tetrasubstituted alkene)

  • C-H bend (alkane): ~1375-1450 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Signals in the range of 0.8-1.0 ppm for the terminal methyl groups of the ethyl and propyl chains.

    • Signals around 1.6-1.7 ppm for the methyl groups attached to the double bond.

    • Signals in the range of 1.9-2.1 ppm for the methylene (B1212753) groups adjacent to the double bond.

    • The vinylic proton signal (if present in isomers) would be further downfield.

  • ¹³C NMR:

    • Signals for the sp² hybridized carbons of the double bond in the range of 120-140 ppm.

    • Signals for the sp³ hybridized carbons of the alkyl groups in the range of 10-40 ppm.

Analytical Workflow

AnalyticalWorkflow Analytical Workflow for this compound Sample This compound Sample GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GC_MS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Data_Analysis Data Analysis and Structural Confirmation GC_MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis

Caption: General analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3,5-dimethyl-3-heptene, a valuable alkene in organic synthesis. The primary focus is on a robust two-step approach involving a Grignard reaction to synthesize the precursor alcohol, 3,5-dimethyl-3-heptanol (B100129), followed by its acid-catalyzed dehydration. Alternative synthetic strategies, including the Wittig reaction, are also discussed. This document furnishes detailed experimental protocols, quantitative data, and spectroscopic analysis to support researchers in the successful synthesis and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol [1]
CAS Number 59643-68-4[2]
Appearance Colorless liquid
Boiling Point Not explicitly available
Density Not explicitly available

Synthetic Routes

The synthesis of this compound can be effectively achieved through a two-step process commencing with the formation of a tertiary alcohol, 3,5-dimethyl-3-heptanol, via a Grignard reaction. This is followed by the dehydration of the alcohol to yield the target alkene. An alternative, though less specifically documented for this molecule, is the Wittig reaction.

Route 1: Grignard Reaction followed by Dehydration (Recommended)

This is the most direct and well-established method for the synthesis of this compound.

Logical Relationship of the Grignard-Dehydration Synthesis Pathway

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration Ketone Ketone Reaction_Vessel_1 Reaction & Workup Ketone->Reaction_Vessel_1 Add to Grignard_Reagent Grignard_Reagent Grignard_Reagent->Reaction_Vessel_1 Add to 3_5_dimethyl_3_heptanol 3,5-dimethyl-3-heptanol Alcohol_from_Step1 3,5-dimethyl-3-heptanol Reaction_Vessel_1->3_5_dimethyl_3_heptanol Reaction_Vessel_2 Heating & Distillation Alcohol_from_Step1->Reaction_Vessel_2 Add to Acid_Catalyst Acid Catalyst (e.g., H₃PO₄) Acid_Catalyst->Reaction_Vessel_2 Add to 3_5_Dimethyl_3_heptene This compound Reaction_Vessel_2->3_5_Dimethyl_3_heptene

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 3,5-dimethyl-3-heptanol via Grignard Reaction

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds, making it ideal for the synthesis of the precursor tertiary alcohol. There are multiple feasible combinations of ketones and Grignard reagents to achieve this. One plausible route involves the reaction of 2-methyl-3-pentanone (B165389) with ethylmagnesium bromide.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium. A solution of bromoethane (B45996) (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and should proceed to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methyl-3-pentanone (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield crude 3,5-dimethyl-3-heptanol.

Step 2: Dehydration of 3,5-dimethyl-3-heptanol

The tertiary alcohol synthesized in the previous step can be readily dehydrated using an acid catalyst to form the desired alkene, this compound. Using a milder acid like phosphoric acid is often preferred over sulfuric acid to minimize side reactions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a distillation head, a condenser, and a receiving flask, place the crude 3,5-dimethyl-3-heptanol. Add a catalytic amount of concentrated phosphoric acid (approximately 10-20% by volume of the alcohol).

  • Dehydration and Distillation: The mixture is gently heated. As the reaction proceeds, the lower-boiling alkene product, this compound, will distill out of the reaction mixture along with water. The distillate is collected in the receiving flask, which can be cooled in an ice bath to minimize evaporation.

  • Purification: The collected distillate will consist of two layers: an upper organic layer (the alkene) and a lower aqueous layer. The layers are separated using a separatory funnel. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Final Purification: The dried liquid is subjected to simple or fractional distillation to afford pure this compound.

Reaction StepReactantsReagents/CatalystsSolventTypical Yield
Grignard Reaction 2-Methyl-3-pentanone, Bromoethane, MagnesiumIodine (activator)Anhydrous Diethyl Ether or THF70-90% (estimated)
Dehydration 3,5-dimethyl-3-heptanolConcentrated Phosphoric AcidNone60-80% (estimated)
Route 2: Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds. For this compound, this would involve the reaction of a ketone with a phosphorus ylide. One possible disconnection involves the reaction of 2-pentanone with a sec-butylidene triphenylphosphorane.

Conceptual Wittig Reaction Pathway

G 2_Pentanone 2-Pentanone Wittig_Reaction Wittig Reaction 2_Pentanone->Wittig_Reaction Phosphonium_Ylide sec-Butylidene triphenylphosphorane Phosphonium_Ylide->Wittig_Reaction 3_5_Dimethyl_3_heptene This compound Wittig_Reaction->3_5_Dimethyl_3_heptene

Caption: Conceptual pathway for the Wittig synthesis of this compound.

Experimental Protocol (General):

  • Ylide Generation: The phosphonium (B103445) ylide is typically generated in situ by treating the corresponding phosphonium salt (e.g., sec-butyltriphenylphosphonium bromide) with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF or DMSO.

  • Reaction with Ketone: The solution of the ylide is cooled, and the ketone (2-pentanone) is added dropwise. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The major byproduct, triphenylphosphine (B44618) oxide, can often be removed by crystallization or chromatography. The resulting alkene is then purified by distillation.

While the Wittig reaction is a powerful tool, its application for this specific target molecule is not well-documented in the literature, and the stereoselectivity (E/Z isomer ratio) would need to be determined experimentally.

Spectroscopic Data

The following tables summarize the available spectroscopic data for the characterization of this compound.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.2m1H=CH-
~2.0m2H-CH₂-C=
~1.6s3H=C-CH₃
~1.0m1H-CH(CH₃)-
~0.9d3H-CH(CH₃)-
~0.8t6H-CH₂-CH₃

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~135=C(CH₃)-
~125=CH-
~40-CH(CH₃)-
~30-CH₂-C=
~25-CH₂-CH₃ (allylic)
~20=C-CH₃
~15-CH(CH₃)-
~12-CH₂-CH₃

IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1670MediumC=C stretch (alkene)
~1460MediumC-H bend (alkane)
~840Medium=C-H bend (trisubstituted alkene)

Mass Spectrometry Data

m/zRelative IntensityPossible Fragment
126Moderate[M]⁺ (Molecular Ion)
111Moderate[M - CH₃]⁺
97High[M - C₂H₅]⁺
83High[M - C₃H₇]⁺
69High[C₅H₉]⁺
55Base Peak[C₄H₇]⁺

This comprehensive guide provides a detailed framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available resources.

References

An In-depth Technical Guide to 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Core Topic: 3,5-Dimethyl-3-heptene Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical compound this compound, including its nomenclature, physicochemical properties, synthesis, and spectroscopic characterization. Due to a lack of documented specific biological activity in publicly available scientific literature, a generalized experimental workflow is presented in place of a signaling pathway.

IUPAC Nomenclature and Structure

The IUPAC name for the compound is 3,5-dimethylhept-3-ene . The placement of the double bond at the third carbon and methyl groups at the third and fifth positions of the heptane (B126788) chain defines its structure. This structure allows for stereoisomerism across the double bond, resulting in two geometric isomers: (E)-3,5-dimethylhept-3-ene and (Z)-3,5-dimethylhept-3-ene.

  • (E)-3,5-dimethylhept-3-ene: The higher priority groups on each carbon of the double bond are on opposite sides.

  • (Z)-3,5-dimethylhept-3-ene: The higher priority groups on each carbon of the double bond are on the same side.

The majority of commercially available preparations are sold as a mixture of these cis- and trans- isomers.[1]

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is important to note that much of the available data does not distinguish between the (E) and (Z) isomers and often refers to a mixture.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₈[1][2]
Molecular Weight126.24 g/mol [1][2]
CAS Number59643-68-4 ((E)-isomer)[2]
19549-93-0 (isomer mixture)[1]
AppearanceColorless liquidEvitaChem
Boiling PointData not available
DensityData not available
Water Solubility (log₁₀WS)Data not available
Octanol/Water Partition Coefficient (logP)Data not available

Table 2: Spectroscopic Data for this compound (Isomer Mixture)

SpectroscopyDataSource
¹H NMR A spectrum is available on SpectraBase, recorded on a Varian CFT-20 instrument. Detailed peak assignments are not provided in the available literature.[1]
¹³C NMR No experimentally derived spectra with peak assignments are readily available in the literature for this compound. A spectrum for the saturated analog, 3,5-dimethylheptane (B146769), is available.[3]
Infrared (IR) A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[4]
Mass Spec (MS) Mass spectra (electron ionization) are available in the NIST WebBook.[4]

Synthesis of this compound

While a detailed, step-by-step experimental protocol for the synthesis of this compound with specific yields is not prominently documented in peer-reviewed literature, two primary synthetic routes can be employed.

Experimental Protocol: Dehydration of 3,5-Dimethyl-3-heptanol (B100129)

This is a common laboratory method for alkene synthesis involving an E1 elimination mechanism.[2]

Reaction: C₉H₂₀O (3,5-dimethyl-3-heptanol) --(H₂SO₄, Heat)--> C₉H₁₈ (this compound) + H₂O

Methodology:

  • Reactant Setup: In a round-bottom flask suitable for distillation, combine 3,5-dimethyl-3-heptanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Heating: Heat the mixture under reflux. The temperature should be carefully controlled to favor the elimination reaction over competing substitution reactions.[2]

  • Distillation: The alkene product, being more volatile than the starting alcohol, is continuously removed from the reaction mixture by distillation as it is formed. This shifts the equilibrium towards the product.

  • Work-up: The collected distillate is washed with a sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and purified by fractional distillation to yield the final product.

Catalytic Dehydrogenation of 3,5-Dimethylheptane

In industrial settings, catalytic dehydrogenation of the corresponding alkane can be used.[2]

Reaction: C₉H₂₀ (3,5-dimethylheptane) --(Catalyst, High Temp)--> C₉H₁₈ (this compound) + H₂

Methodology:

  • Process: The vapor of 3,5-dimethylheptane is passed over a heated catalyst.

  • Catalyst: Typical catalysts include platinum or palladium supported on a high-surface-area material.[2]

  • Conditions: The reaction is carried out at elevated temperatures.[2] This method is less common in laboratory synthesis due to the requirement for specialized equipment.

Biological Activity

There is no prominent scientific literature describing a specific biological role or signaling pathway directly modulated by this compound. While some branched-chain alkenes and dimethylalkanes are known to act as insect pheromones, these are typically much larger molecules, and no such activity has been reported for this specific C9 alkene.[5] Research on C9H18 isomers is generally focused on their role as chemical building blocks rather than as bioactive molecules.[6] The primary biological relevance of simple alkenes relates to their potential toxicity as electrophiles or their role in biodegradation pathways.[7][8]

Visualized Experimental Workflow

Given the lack of a known signaling pathway, the following diagram illustrates a logical workflow for the synthesis and characterization of this compound, a critical process for researchers in the field.

Synthesis_Workflow Start Start: 3,5-Dimethyl-3-heptanol & Acid Catalyst (H₂SO₄) Reaction Dehydration Reaction (Reflux & Distillation) Start->Reaction Workup Work-up (Neutralization & Washing) Reaction->Workup Collect Distillate Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product Product: (E/Z)-3,5-Dimethyl-3-heptene Purification->Product Characterization Characterization Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR GCMS GC-MS Analysis Characterization->GCMS IR IR Spectroscopy Characterization->IR

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a simple branched alkene whose chemistry is well-understood in the context of fundamental organic reactions. However, there is a notable lack of in-depth research into its specific biological functions and detailed, reproducible synthesis protocols in accessible literature. The data presented here is compiled from chemical databases and general organic chemistry principles. For drug development professionals, while this specific compound may not have direct applications, the synthetic and analytical methodologies described are foundational to the broader field of medicinal chemistry. Further research would be required to fully elucidate the properties of the individual (E) and (Z) isomers and to explore any potential bioactivity.

References

Technical Data Sheet: 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification

This document pertains to the physicochemical properties of 3,5-Dimethyl-3-heptene.

  • IUPAC Name: 3,5-Dimethylhept-3-ene[1]

  • Synonyms: this compound

  • Chemical Formula: C₉H₁₈[1][2][3]

  • CAS Registry Number: 59643-68-4[2][3]

Physicochemical Properties

The primary physicochemical property detailed in this guide is the molecular weight of this compound. The calculated molecular weight is approximately 126.24 g/mol [1][4][5].

Data Presentation: Molecular Weight Calculation

The molecular weight is computationally derived from the chemical formula (C₉H₁₈) using the standard atomic weights of its constituent elements, Carbon (C) and Hydrogen (H). The comprehensive calculation is summarized in the table below.

ElementSymbolAtomic CountStandard Atomic Weight ( g/mol )Contribution to Molecular Weight ( g/mol )
CarbonC9~12.011[6][7][8]108.099
HydrogenH18~1.008[9][10]18.144
Total C₉H₁₈ 27 126.243

Note: Standard atomic weights are based on IUPAC recommendations and may have slight variations depending on isotopic composition[6][11]. For conventional use, the provided values are standard.

Determination Methodology

The molecular weight of this compound was determined via a computational protocol. This in-silico method relies on the established chemical formula derived from the compound's nomenclature and the standard atomic weights as published by the International Union of Pure and Applied Chemistry (IUPAC). No experimental procedures were required for this determination.

The logical workflow for this computational determination is visualized in the diagram below.

G A Identify IUPAC Name: This compound B Determine Chemical Structure & Derive Molecular Formula (C₉H₁₈) A->B C Identify Constituent Elements (Carbon, Hydrogen) B->C D Tabulate Atom Count (C=9, H=18) C->D G Calculate Total Molecular Weight: Σ (Atom Count × Atomic Weight) D->G E Retrieve Standard Atomic Weights (IUPAC) F C: ~12.011 g/mol H: ~1.008 g/mol E->F F->G H Result: 126.243 g/mol G->H

Caption: Computational workflow for determining molecular weight.

References

An In-depth Technical Guide to the Isomers of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of 3,5-dimethyl-3-heptene, a nine-carbon alkene with isomeric complexity that serves as a valuable case study in stereochemistry. The information presented herein is intended to support research and development activities where the specific isomeric form of a molecule is critical.

Introduction to the Isomerism of this compound

This compound (C₉H₁₈) is an unsaturated hydrocarbon featuring a seven-carbon chain with methyl groups at the third and fifth positions and a double bond originating at the third carbon.[1] Its molecular structure gives rise to both geometric and optical isomerism due to the presence of a trisubstituted double bond and a chiral center.

The double bond between carbons 3 and 4 allows for geometric isomerism, resulting in (E) and (Z) configurations (also referred to as trans and cis, respectively). Additionally, the carbon at position 5 is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a propenyl group. This chiral center can have either an (R) or an (S) configuration.

The combination of these two isomeric features results in a total of four possible stereoisomers for this compound.

Isomeric Forms of this compound

The four stereoisomers of this compound are:

  • (3E, 5R)-3,5-dimethylhept-3-ene

  • (3E, 5S)-3,5-dimethylhept-3-ene

  • (3Z, 5R)-3,5-dimethylhept-3-ene

  • (3Z, 5S)-3,5-dimethylhept-3-ene

The (3E, 5R) and (3E, 5S) isomers are enantiomers of each other, as are the (3Z, 5R) and (3Z, 5S) isomers. The relationship between any (E) isomer and any (Z) isomer is that of diastereomers.

Below is a diagram illustrating the relationships between these isomers.

isomers cluster_E (E) Diastereomers cluster_Z (Z) Diastereomers E_R (3E, 5R)-3,5-dimethyl-3-heptene E_S (3E, 5S)-3,5-dimethyl-3-heptene E_R->E_S Enantiomers Z_R (3Z, 5R)-3,5-dimethyl-3-heptene E_R->Z_R Diastereomers Z_S (3Z, 5S)-3,5-dimethyl-3-heptene E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers

Caption: Isomeric relationships of this compound.

Physicochemical Properties

Detailed experimental data for each of the four purified stereoisomers of this compound are not widely reported in the literature. Most commercially available samples and reported data are for a mixture of the cis and trans isomers.[2]

PropertyValue (for cis/trans mixture)Reference
Molecular Formula C₉H₁₈[]
Molecular Weight 126.24 g/mol []
Boiling Point 130.7-131.2 °C[]
Density 0.7399 g/cm³[]
Purity (by GC) Min. 98.0%[2]

For the (E)-isomer (chirality at C5 unspecified), the following gas chromatography data is available:

PropertyValueReference
Kovats Retention Index 833, 836 (standard non-polar column)[4]

Experimental Protocols: Synthesis and Separation

Specific, detailed experimental protocols for the stereoselective synthesis of each of the four isomers of this compound are not readily found in publicly available literature. However, general and well-established organic synthesis methodologies can be applied to achieve their preparation.

General Synthetic Approach

A common strategy for the synthesis of this compound would involve the dehydration of 3,5-dimethyl-3-heptanol. The precursor alcohol can be synthesized via a Grignard reaction between an appropriate ketone and an organomagnesium halide. For example, the reaction of 2-pentanone with sec-butylmagnesium bromide, followed by acidic workup, would yield 3,5-dimethyl-3-heptanol.

The subsequent acid-catalyzed dehydration of this alcohol would likely produce a mixture of E and Z isomers of this compound, as well as other potential regioisomers. The ratio of the E and Z isomers would be dependent on the reaction conditions, particularly the choice of dehydrating agent and temperature.

Stereoselective synthesis of a particular isomer would require more advanced synthetic strategies, potentially involving Wittig-type reactions with stereodefined precursors or other modern olefination methods that offer control over the geometry of the resulting double bond.

Separation and Characterization

The separation of the diastereomers ((E)- vs. (Z)-isomers) can typically be achieved using standard chromatographic techniques such as gas chromatography (GC) or column chromatography.[5] Due to differences in their physical properties, they will exhibit different retention times on a GC column.

Separating the enantiomeric pairs ((3E, 5R) from (3E, 5S) and (3Z, 5R) from (3Z, 5S)) is more challenging and requires chiral separation techniques. Chiral gas chromatography, using a column with a chiral stationary phase, is a common and effective method for the analytical and even preparative separation of volatile enantiomers.[6]

The characterization of the individual isomers would rely on a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the molecule. The coupling constants and nuclear Overhauser effect (NOE) data can be used to determine the E/Z geometry of the double bond.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending frequencies for alkanes and alkenes, as well as a C=C stretching vibration.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

  • Optical Rotation: For purified enantiomers, measurement of the specific rotation using a polarimeter would distinguish between the (R) and (S) configurations, although the direction of rotation would need to be correlated with the absolute configuration through other methods or by comparison to known standards.

Logical Workflow for Isomer Synthesis and Analysis

The following diagram outlines a logical workflow for the synthesis and characterization of the isomers of this compound.

workflow cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_characterization Characterization start Starting Materials (e.g., 2-pentanone, sec-butylmagnesium bromide) grignard Grignard Reaction start->grignard dehydration Dehydration of Alcohol grignard->dehydration mixture Mixture of Isomers (E/Z, R/S) dehydration->mixture gc Diastereomer Separation (Gas Chromatography) mixture->gc chiral_gc Enantiomer Separation (Chiral GC) gc->chiral_gc isomers Isolated Stereoisomers chiral_gc->isomers nmr NMR Spectroscopy (Structure & E/Z Geometry) isomers->nmr ms Mass Spectrometry (Molecular Weight) isomers->ms polarimetry Polarimetry (Optical Rotation) isomers->polarimetry

Caption: General workflow for synthesis and analysis.

References

Technical Guide: Physical Properties of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dimethyl-3-heptene. The information is compiled from various chemical databases and literature sources to support research and development activities. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow visualization for analytical procedures.

Core Physical Properties

This compound is a flammable, colorless liquid.[1] It is classified as an aspiration hazard.[2] The following table summarizes its key physical properties.

PropertyValueSource
Molecular Formula C₉H₁₈[2][3][4]
Molecular Weight 126.24 g/mol [5]
Appearance Colorless Liquid[1]
Boiling Point 139.4 ± 7.0 °C (Predicted)[6]
Melting Point Not available[1]
Density 0.738 ± 0.06 g/cm³ (Predicted)[6]
Specific Gravity 0.73[1]
Refractive Index Not available[1]
Water Solubility Low (logP: 3.38880)
Purity Min. 98.0% (by GC)[1]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical and chemical properties of this compound.

Purity Determination by Gas Chromatography (GC)

This protocol outlines the analysis of this compound purity using a standard gas chromatograph with a flame ionization detector (FID).

Instrumentation:

  • Gas chromatograph equipped with a split/splitless inlet and a flame ionization detector (FID).

  • Capillary column suitable for volatile organic compounds (e.g., HP-5, DB-5, or equivalent).

  • Data acquisition and processing software.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or pentane).

  • Instrument Setup:

    • Set the injector temperature to 250 °C.

    • Set the detector temperature to 300 °C.

    • Set the oven temperature program: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Use helium as the carrier gas with a constant flow rate of 1 mL/min.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which can be compared to a known standard. The Kovats retention index for this compound is reported as 833 and 836 on a standard non-polar column.[3][7]

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the molecular structure of this compound.

Boiling Point Determination (Micro Method)

This protocol details the determination of the boiling point of this compound using a micro-scale technique.

Apparatus:

  • Thiele tube or a similar heating apparatus.

  • Thermometer.

  • Small test tube (Durham tube).

  • Capillary tube, sealed at one end.

  • Heat source (e.g., Bunsen burner or oil bath).

Procedure:

  • Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Place the capillary tube, open end down, into the test tube.

  • Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Gently heat the side arm of the Thiele tube.

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Refractive Index Measurement

This protocol describes the measurement of the refractive index of this compound.

Instrumentation:

  • Abbe refractometer.

  • Constant temperature water bath (optional, for high precision).

Procedure:

  • Ensure the prism of the refractometer is clean and dry.

  • Calibrate the instrument using a standard with a known refractive index (e.g., distilled water).

  • Place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C or 25 °C).

  • Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

  • Read the refractive index from the scale.

  • Clean the prism thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft tissue.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of a this compound sample by Gas Chromatography.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Obtain this compound Sample B Dilute in Volatile Solvent (e.g., Hexane) A->B C Inject Sample into GC B->C Transfer to Autosampler Vial D Separation on Capillary Column C->D E Detection by FID D->E F Generate Chromatogram E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H I I H->I Final Report

Caption: Workflow for Purity Analysis of this compound by Gas Chromatography.

References

An In-depth Technical Guide to 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-3-heptene is an unsaturated hydrocarbon with the chemical formula C9H18. As a branched alkene, it exists as a mixture of cis- and trans-isomers. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Although direct applications in drug development are not extensively documented, its derivatives have shown potential as anti-inflammatory and antimicrobial agents, making it a molecule of interest. This guide summarizes available quantitative data, outlines experimental protocols for its synthesis and analysis, and presents logical workflows for its utilization in research contexts.

Chemical Structure and Properties

This compound is an alkene characterized by a seven-carbon chain with a double bond originating at the third carbon and methyl groups attached to the third and fifth carbons.[1] This structure leads to the existence of geometric isomers, specifically (E)- and (Z)-3,5-dimethylhept-3-ene.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are vital for structural confirmation.[4][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H18[4][5][7]
Molecular Weight126.24 g/mol [4][7]
Physical StateLiquid[7]
ColorColorless[7]
Specific Gravity0.73[7]
Purity (typical)Min. 98.0% (GC)[7]
UN Number3295[7]
Hazard Class3 (Flammable Liquid)[4][7]

A variety of thermodynamic properties have also been reported, including ideal gas heat capacity, standard Gibbs free energy of formation, and enthalpy of vaporization, which are critical for computational chemistry and process modeling.[8]

Synthesis and Reactivity

Synthesis Protocols

The synthesis of this compound can be achieved through several established organic chemistry methods. The two primary routes are the dehydration of a corresponding alcohol and the catalytic dehydrogenation of the parent alkane.[9]

Experimental Protocol 1: Dehydration of 3,5-Dimethyl-3-heptanol (B100129) [9]

  • Apparatus: Round-bottom flask equipped with a reflux condenser and a heating mantle.

  • Reagents: 3,5-dimethyl-3-heptanol, concentrated sulfuric acid (catalyst).

  • Procedure: a. Place 3,5-dimethyl-3-heptanol in the round-bottom flask. b. Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. c. Heat the mixture under reflux. The duration of heating will vary depending on the scale of the reaction. d. Monitor the reaction progress using Gas Chromatography (GC). e. Upon completion, allow the mixture to cool to room temperature. f. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous magnesium sulfate. h. Purify the product by fractional distillation.

Experimental Protocol 2: Catalytic Dehydrogenation of 3,5-Dimethylheptane (B146769) [9]

  • Apparatus: A packed-bed reactor system suitable for high-temperature gas-phase reactions.

  • Reagents: 3,5-dimethylheptane, platinum or palladium-based catalyst.

  • Procedure: a. Pack the reactor with the chosen catalyst. b. Heat the reactor to the appropriate temperature for dehydrogenation. c. Pass a stream of 3,5-dimethylheptane vapor, typically with a carrier gas, over the catalyst bed. d. The product stream is cooled to condense the liquid products. e. The desired this compound is separated from unreacted starting material and byproducts by distillation.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its carbon-carbon double bond, which serves as a nucleophilic site.[1]

  • Oxidation: It can be oxidized by reagents like potassium permanganate (B83412) or ozone to yield carbonyl compounds.[1][9]

  • Reduction (Hydrogenation): The double bond can be reduced to a single bond using catalysts such as palladium on carbon to form 3,5-dimethylheptane.[1][9]

  • Electrophilic Addition: It undergoes addition reactions with electrophiles, such as hydrogen halides.[1]

Relevance in Research and Drug Development

While this compound itself is not a known therapeutic agent, it serves as a valuable model compound for studying the reactivity of branched alkenes.[1] Furthermore, its derivatives have been investigated for potential biological activities.

Intermediate in the Synthesis of Bioactive Molecules

Derivatives of this compound have been reported to possess anti-inflammatory and antimicrobial properties.[1] This suggests its potential as a scaffold or intermediate in the synthesis of novel drug candidates. The workflow for such an investigation is outlined below.

G cluster_0 Synthesis and Derivatization cluster_1 Biological Screening cluster_2 Lead Optimization A This compound B Chemical Modification (e.g., Oxidation, Epoxidation) A->B C Library of Derivatives B->C D In vitro Assays (Anti-inflammatory, Antimicrobial) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G In vivo Testing F->G H Preclinical Candidate G->H

Caption: Workflow for the development of bioactive molecules from this compound.

Mechanistic Studies

Researchers utilize this compound to investigate the mechanisms of various organic reactions, including electrophilic additions and oxidations.[1] Its specific substitution pattern provides insights into the influence of steric and electronic effects on reaction outcomes.

Safety and Handling

This compound is a flammable liquid and vapor.[4] It is also classified as an aspiration hazard, potentially fatal if swallowed and enters the airways.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a foundational organic molecule with well-defined chemical properties and reactivity. While direct pharmaceutical applications are yet to be established, its role as a synthetic intermediate and a model compound for reaction mechanism studies is significant.[1] The synthetic protocols and reactivity profile detailed in this guide provide a solid basis for its application in chemical research and the exploration of its derivatives for potential therapeutic uses. Further investigation into the biological activities of its analogs is a promising area for future research in drug discovery.

References

cis and trans isomers of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cis and Trans Isomers of 3,5-Dimethyl-3-heptene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and physical properties of the (Z)- (cis) and (E)- (trans) isomers of this compound. The information is compiled to assist in further research and development involving these non-polar hydrocarbon compounds.

Physicochemical Properties

The cis and trans isomers of this compound share the same molecular formula (C9H18) and molecular weight (approximately 126.24 g/mol ).[1][2] However, their distinct spatial arrangements of substituents around the carbon-carbon double bond result in different physical properties. While specific experimental data for each pure isomer is scarce in publicly available literature, the properties of the cis/trans mixture are documented. The mixture is a colorless liquid with a specific gravity of 0.73.[3]

Table 1: General Physicochemical Data for this compound

PropertyValue (for cis/trans mixture unless specified)Reference
Molecular Formula C9H18[1][2]
Molecular Weight 126.24 g/mol [1][2]
CAS Number 19549-93-0 (cis/trans mixture)[1]
59643-68-4 ((E)-isomer)[4]
Appearance Colorless Liquid[3]
Specific Gravity 0.73[3]

Stereoselective Synthesis

The synthesis of specific isomers of this compound requires stereoselective methods to control the geometry of the double bond. The Wittig reaction and the Julia-Kocienski olefination are two powerful methods for achieving this.

A general workflow for the synthesis and separation of the isomers is presented below.

G cluster_synthesis Stereoselective Synthesis cluster_separation Separation cluster_characterization Characterization Reactants Aldehyde/Ketone + Ylide/Sulfone Reaction Wittig Reaction or Julia-Kocienski Olefination Reactants->Reaction Base, Solvent Mixture Mixture of (Z) and (E) isomers Reaction->Mixture Chromatography Argentation Chromatography Mixture->Chromatography Cis_Isomer (Z)-3,5-Dimethyl-3-heptene Chromatography->Cis_Isomer Trans_Isomer (E)-3,5-Dimethyl-3-heptene Chromatography->Trans_Isomer NMR NMR Spectroscopy Cis_Isomer->NMR IR IR Spectroscopy Cis_Isomer->IR MS Mass Spectrometry Cis_Isomer->MS Trans_Isomer->NMR Trans_Isomer->IR Trans_Isomer->MS

Caption: General workflow for synthesis and analysis. (Max Width: 760px)
Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis from aldehydes or ketones and a phosphorus ylide.[5] The stereochemical outcome depends on the nature of the ylide. Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[6]

Experimental Protocol: General Procedure for Wittig Synthesis [7][8][9]

  • Ylide Generation: A phosphonium (B103445) salt is suspended in an appropriate anhydrous solvent (e.g., THF, Et2O) under an inert atmosphere (N2 or Ar). A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature (typically -78 to 0 °C) to deprotonate the phosphonium salt and form the ylide.

  • Reaction with Carbonyl: The aldehyde or ketone, dissolved in the same anhydrous solvent, is added slowly to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched with a proton source (e.g., water, saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product, which contains the alkene isomers and triphenylphosphine (B44618) oxide, is purified by column chromatography.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modified version of the Julia olefination that often provides high (E)-selectivity.[10][11] It involves the reaction of a heteroaromatic sulfone with an aldehyde or ketone.[12]

Experimental Protocol: General Procedure for Julia-Kocienski Olefination [10][13]

  • Anion Formation: The heteroaryl alkyl sulfone is dissolved in an anhydrous aprotic solvent (e.g., DME, THF) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C). A strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), is added to generate the sulfone anion.

  • Reaction with Carbonyl: The aldehyde or ketone is added to the solution of the anion. The reaction is stirred at low temperature for a period of time before being allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched, and the product is extracted as described for the Wittig reaction. Purification is typically achieved by column chromatography.

Separation of Isomers

The separation of the cis and trans isomers of this compound can be challenging due to their similar physical properties. Argentation chromatography is a highly effective technique for this purpose.[14]

Argentation Chromatography

This technique utilizes a stationary phase, typically silica (B1680970) gel, impregnated with silver ions (from silver nitrate).[14] The separation is based on the reversible formation of charge-transfer complexes between the silver ions and the π-electrons of the alkene double bond. Cis-alkenes, being more sterically hindered, form weaker complexes and elute faster than their trans counterparts.[15][16]

Experimental Protocol: General Procedure for Argentation Chromatography [14][15]

  • Preparation of the Stationary Phase: Silica gel is slurried in a solution of silver nitrate (B79036) in a suitable solvent (e.g., water or methanol). The solvent is then removed under reduced pressure to yield the silver nitrate-impregnated silica gel.

  • Column Packing and Elution: The prepared stationary phase is packed into a chromatography column. The mixture of isomers is loaded onto the column and eluted with a non-polar solvent system (e.g., hexane (B92381) or a mixture of hexane and a slightly more polar solvent like diethyl ether).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to identify the pure isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the vinylic proton and the protons on the adjacent carbons will be characteristic for each isomer. For the (Z)-isomer, the vinylic proton is expected to appear at a slightly different chemical shift compared to the (E)-isomer due to the different anisotropic effects of the neighboring alkyl groups. The coupling constants between the vinylic proton and the allylic protons can also provide stereochemical information.

¹³C NMR: The chemical shifts of the vinylic carbons and the allylic carbons will differ between the cis and trans isomers due to steric effects (the γ-gauche effect). In the cis isomer, steric compression typically causes the carbons of the nearby alkyl groups to be shielded and appear at a higher field (lower ppm) compared to the trans isomer.[17]

Table 2: Predicted ¹H and ¹³C NMR Data (based on general values for similar structures)

IsomerVinylic Proton (¹H)Vinylic Carbons (¹³C)Allylic Carbons (¹³C)
(Z)-cis ~5.1-5.3 ppm~125-135 ppm~30-40 ppm (shielded)
(E)-trans ~5.2-5.4 ppm~126-136 ppm~35-45 ppm (deshielded)
Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic C-H stretching vibrations for sp² and sp³ hybridized carbons, and a C=C stretching vibration. The out-of-plane C-H bending vibration is particularly useful for distinguishing between cis and trans isomers of less substituted alkenes. For trisubstituted alkenes like this compound, the C=C stretch is expected around 1670-1665 cm⁻¹. The exact position and intensity of the C-H out-of-plane bending bands in the 1000-650 cm⁻¹ region can help in distinguishing the isomers, although the patterns can be complex for highly substituted alkenes.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of both cis and trans isomers are expected to be very similar, as the initial molecular ion often has enough energy to isomerize before fragmentation. Both isomers will show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern will be characteristic of branched alkenes, with major fragments arising from allylic cleavage and rearrangements. The NIST WebBook provides a mass spectrum for the (E)-isomer (CAS 59643-68-4), which can serve as a reference.[6]

Conclusion

This technical guide provides an overview of the key aspects related to the cis and trans isomers of this compound. While specific experimental data for the pure isomers is limited, established stereoselective synthesis and separation techniques provide a clear path for their preparation and isolation. The predicted spectroscopic characteristics offer a basis for their characterization. Further research to fully elucidate the distinct properties of each isomer is encouraged.

References

An In-depth Technical Guide to 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alkene 3,5-Dimethyl-3-heptene, a nine-carbon branched alkene. The document details its chemical and physical properties, outlines the primary synthetic routes for its preparation, and includes detailed experimental protocols. While direct applications in drug development are not widely documented, this guide explores the compound's relevance as a chemical intermediate and discusses the broader context of the biological activities of alkene isomers. The information is presented with clearly structured data, detailed methodologies, and visualizations to aid researchers in understanding and utilizing this compound.

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C9H18.[1][2][3] Its structure features a seven-carbon chain with methyl groups at the third and fifth positions and a double bond originating at the third carbon. This substitution pattern leads to the existence of cis and trans stereoisomers. The compound serves as a useful model for studying the reactions of substituted alkenes and as an intermediate in organic synthesis.[4] This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis and properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC9H18[1][2][3]
Molecular Weight126.24 g/mol [2][3]
CAS Number59643-68-4 (for E-isomer), 19549-93-0 (for cis/trans mixture)[1][3][5]
IUPAC Name(3E)-3,5-Dimethylhept-3-ene[3]
Boiling Point~131 °C[4]
Specific Gravity0.73 at 20 °C[4]
Flash Point23 °C[4]
AppearanceClear liquid[4]

Synthesis of this compound

The primary synthetic routes to this compound involve the dehydration of the corresponding alcohol, 3,5-dimethyl-3-heptanol (B100129), or the catalytic dehydrogenation of the alkane, 3,5-dimethylheptane (B146769).

Synthesis via Dehydration of 3,5-Dimethyl-3-heptanol

This method is a classic acid-catalyzed elimination reaction (E1 mechanism) where the hydroxyl group of the alcohol is protonated, leaves as a water molecule, and a double bond is formed.[6]

The precursor alcohol can be synthesized via a Grignard reaction.

  • Reaction Principle: Ethyl magnesium bromide (a Grignard reagent) is reacted with 3-methyl-2-pentanone (B1360105). The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup yields the tertiary alcohol, 3,5-dimethyl-3-heptanol.

  • Materials:

    • Magnesium turnings

    • Anhydrous diethyl ether

    • Ethyl bromide

    • 3-Methyl-2-pentanone

    • Hydrochloric acid (e.g., 1 M)

    • Saturated aqueous sodium bicarbonate

    • Anhydrous sodium sulfate

  • Procedure:

    • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

    • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of 3-methyl-2-pentanone in anhydrous diethyl ether dropwise with stirring. A white precipitate will form. After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour.

    • Work-up: Slowly and cautiously pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the ether layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Purification: Dry the ether layer over anhydrous sodium sulfate. Filter and remove the ether by rotary evaporation. The crude 3,5-dimethyl-3-heptanol can be purified by distillation under reduced pressure.

  • Reaction Principle: The tertiary alcohol undergoes dehydration when heated with a strong acid catalyst like sulfuric acid.[7]

  • Materials:

    • 3,5-Dimethyl-3-heptanol

    • Concentrated sulfuric acid

    • Saturated aqueous sodium bicarbonate

    • Anhydrous calcium chloride

  • Procedure:

    • Reaction Setup: In a round-bottom flask, place 3,5-dimethyl-3-heptanol. Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling.

    • Distillation: Equip the flask for simple distillation. Heat the mixture gently. The lower boiling alkene product will distill over. Collect the distillate in a flask cooled in an ice bath.

    • Work-up: Transfer the distillate to a separatory funnel and wash it with a saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities. Then, wash with water.

    • Purification: Dry the organic layer over anhydrous calcium chloride. The final product, this compound, can be purified by fractional distillation.

The following diagram illustrates the workflow for the synthesis of this compound via the dehydration of 3,5-dimethyl-3-heptanol.

G cluster_0 Synthesis of 3,5-Dimethyl-3-heptanol (Grignard Reaction) cluster_1 Dehydration to this compound Ethyl Bromide Ethyl Bromide Grignard Reagent Formation Grignard Reagent Formation Ethyl Bromide->Grignard Reagent Formation Mg Turnings Mg Turnings Mg Turnings->Grignard Reagent Formation Reaction with Ketone Reaction with Ketone Grignard Reagent Formation->Reaction with Ketone 3-Methyl-2-pentanone 3-Methyl-2-pentanone 3-Methyl-2-pentanone->Reaction with Ketone Acidic Work-up Acidic Work-up Reaction with Ketone->Acidic Work-up Purification (Distillation) Purification (Distillation) Acidic Work-up->Purification (Distillation) 3,5-Dimethyl-3-heptanol 3,5-Dimethyl-3-heptanol Purification (Distillation)->3,5-Dimethyl-3-heptanol 3,5-Dimethyl-3-heptanol_dehydration 3,5-Dimethyl-3-heptanol Dehydration Reaction Dehydration Reaction 3,5-Dimethyl-3-heptanol_dehydration->Dehydration Reaction Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Dehydration Reaction Neutralization & Washing Neutralization & Washing Dehydration Reaction->Neutralization & Washing Purification (Distillation)_final Purification (Distillation) Neutralization & Washing->Purification (Distillation)_final This compound This compound Purification (Distillation)_final->this compound

Caption: Synthesis workflow for this compound.

Synthesis via Catalytic Dehydrogenation of 3,5-Dimethylheptane

Catalytic dehydrogenation is a common industrial method for converting alkanes to alkenes.[8][9][10] This process typically requires high temperatures and a metal-based catalyst.

  • Reaction Principle: 3,5-Dimethylheptane is passed over a heated catalyst, typically a noble metal like platinum or palladium on a support such as alumina, which facilitates the removal of hydrogen to form the alkene.[11]

  • Materials:

    • 3,5-Dimethylheptane

    • Catalyst (e.g., Pt/Al2O3 or Cr2O3/Al2O3)

    • Inert gas (e.g., Nitrogen or Argon)

  • Procedure:

    • Catalyst Activation: The catalyst is typically activated in a tube furnace under a flow of hydrogen at a high temperature (e.g., 400-500 °C) to reduce the metal oxides.

    • Reaction: The activated catalyst is maintained at the reaction temperature (typically 500-600 °C). A stream of 3,5-dimethylheptane vapor, carried by an inert gas, is passed through the catalyst bed.

    • Product Collection: The product stream is passed through a condenser to liquefy the C9 hydrocarbons, separating them from gaseous hydrogen and any light hydrocarbon byproducts.

    • Purification: The collected liquid, which will be a mixture of unreacted alkane, the desired alkene, and potentially other isomers, is purified by fractional distillation.

The following diagram illustrates the general workflow for the catalytic dehydrogenation process.

G 3,5-Dimethylheptane 3,5-Dimethylheptane Vaporization Vaporization 3,5-Dimethylheptane->Vaporization Inert Gas Inert Gas Inert Gas->Vaporization Catalyst Bed Catalyst Bed Vaporization->Catalyst Bed Condensation Condensation Catalyst Bed->Condensation Liquid Products Liquid Products Condensation->Liquid Products Gaseous Byproducts Gaseous Byproducts Condensation->Gaseous Byproducts Purification (Distillation) Purification (Distillation) Liquid Products->Purification (Distillation) This compound This compound Purification (Distillation)->this compound

Caption: Catalytic dehydrogenation workflow.

Biological Activity and Relevance in Drug Development

Currently, there is a lack of specific data in the scientific literature detailing the biological activity or direct application of this compound in drug development.[12] However, the broader class of alkene isomers is of interest in several biological contexts. The presence of a double bond introduces reactivity that can be exploited in synthesis and can also be a site for metabolic transformations in biological systems.

The lipophilic nature of C9 alkenes suggests they may interact with cell membranes, and their metabolism could potentially lead to the formation of epoxides or other reactive intermediates. While no specific signaling pathways are known to be directly modulated by this compound, the principles of its synthesis and reactivity are fundamental to medicinal chemistry.[12] The ability to introduce branched alkyl chains and control the geometry of double bonds is a critical aspect of designing molecules with specific steric and electronic properties to interact with biological targets.

Conclusion

This compound is a branched alkene with well-defined physicochemical properties. Its synthesis is readily achievable through established organic chemistry methodologies, primarily the dehydration of the corresponding tertiary alcohol or the catalytic dehydrogenation of the parent alkane. While its direct biological activity and role in drug development are not yet established, it serves as a valuable chemical intermediate and a model compound for studying the reactivity of substituted alkenes. The detailed protocols and data presented in this guide are intended to support further research and application of this compound in various fields of chemical science.

References

Technical Whitepaper: An Investigation into the Natural Sources of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of 3,5-Dimethyl-3-heptene, with a primary focus on its natural origins. A thorough review of scientific literature and chemical databases was conducted to identify any documented natural sources, biosynthetic pathways, and established protocols for its isolation. The investigation concludes that there is currently no scientific evidence to suggest that this compound is a naturally occurring compound. This paper presents the known physicochemical properties of the synthetic compound, discusses a structurally related ketone found in nature, and provides a generalized experimental workflow and protocol for the discovery and analysis of novel volatile organic compounds (VOCs) from biological matrices.

Introduction: The Search for this compound in Nature

The exploration of novel chemical entities from natural sources is a cornerstone of drug discovery and development. Volatile organic compounds (VOCs), in particular, play critical roles in chemical ecology as pheromones, defensive agents, and signaling molecules. This investigation was initiated to determine the natural occurrence of the branched-chain alkene, this compound.

Despite extensive searches across databases of plant volatiles, essential oils, and insect semiochemicals, no documented natural sources for this compound have been identified . The compound is referenced primarily in chemical supplier catalogs and physicochemical databases as a synthetic chemical.

Interestingly, a structurally related ketone, (5S)-3,5-Dimethyl-3-heptene-2-one, has been reported as a natural product in the ant species Manica rubida, suggesting that similar carbon skeletons can be produced biologically.[1] However, the biosynthetic pathways leading to such irregular terpenes in insects are still largely under investigation.[2][3]

Physicochemical Properties of this compound

While natural sources are not documented, the chemical and physical properties of this compound have been characterized. This information is critical for any research involving the synthetic compound, including its use as a standard in analytical chemistry or as a scaffold in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₉H₁₈[4][5]
Molecular Weight 126.24 g/mol [4][6]
IUPAC Name 3,5-dimethylhept-3-ene (cis/trans mixture)[4]
CAS Number 19549-93-0 (for cis/trans mixture)[4]
Alternate CAS Number 59643-68-4 (for (E)-isomer)[5]
Physical State Liquid
InChIKey OXOLZWHOQAEIAW-UHFFFAOYSA-N (for unspecified stereochemistry)[4]

Methodologies for Natural Product Discovery and Analysis

Given the absence of a specific isolation protocol for this compound, this section outlines a generalized, yet detailed, experimental approach for the discovery and identification of novel volatile compounds from a biological matrix. This workflow is standard in the field of natural product chemistry.

Hypothetical Workflow for Volatile Compound Identification

The process of identifying a novel volatile compound from a natural source follows a logical progression from sample collection to structural elucidation. The diagram below illustrates this standard workflow.

G cluster_0 Sample Preparation & Extraction cluster_1 Screening & Analysis cluster_2 Data Processing & Confirmation A 1. Biological Sample Collection (e.g., Plant leaves, Insect glands) B 2. Volatile Trapping / Extraction (e.g., HS-SPME, Distillation) A->B C 3. Analytical Separation (Gas Chromatography) B->C D 4. Detection & Identification (Mass Spectrometry) C->D E 5. Database Comparison (e.g., NIST, Wiley) D->E F 6. Structure Elucidation (If novel) D->F Novel Compound Path E->F G 7. Confirmation (Synthesis & Comparison) F->G

Caption: A generalized workflow for the discovery of novel volatile natural products.

General Experimental Protocol: HS-SPME-GC-MS Analysis

The following protocol details a standard method for analyzing VOCs from a biological sample using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]

1. Objective: To extract and identify volatile and semi-volatile organic compounds from a given biological matrix.

2. Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)).

  • Heated agitator or water bath.

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Biological sample (e.g., 1-5 g of plant material, insect homogenate).

  • Internal standard solution (e.g., n-alkane series).

3. Sample Preparation (HS-SPME):

  • Place the biological material into a 20 mL headspace vial.

  • If desired, add a known concentration of an internal standard.

  • Seal the vial immediately with the screw cap.

  • Place the vial in the heated agitator and equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

  • Expose the SPME fiber to the vial's headspace for a defined extraction time (e.g., 30 minutes) under continued agitation and heating.

4. GC-MS Analysis:

  • Injection: Immediately after extraction, retract the fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the trapped analytes. Desorb for a period of 2-5 minutes in splitless mode.

  • Gas Chromatograph (GC) Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at 5°C/min to 200°C.

      • Ramp 2: Increase at 10°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

5. Data Analysis:

  • Identify compounds by comparing their acquired mass spectra with reference spectra in commercial databases (e.g., NIST, Wiley).

  • Confirm identifications by comparing calculated Kovats retention indices (RI) with literature values. The retention times of an injected n-alkane series under the same GC conditions are used for RI calculation.

Conclusion

Based on a comprehensive review of available scientific data, this compound is not a known natural product. Its existence is documented as a synthetic compound, and its physicochemical properties are well-defined in chemical databases. For researchers in drug discovery and natural product chemistry, the pursuit of this specific molecule from natural sources may not be fruitful. However, the established methodologies for the discovery and analysis of novel volatile organic compounds, as detailed in this paper, provide a robust framework for exploring the vast, untapped chemical diversity that nature offers. Future research may yet uncover novel biosynthetic pathways that could produce this or similar branched-chain alkenes.

References

Methodological & Application

Application Notes and Protocols for the Spectroscopic Analysis of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques used to characterize 3,5-dimethyl-3-heptene. The protocols outlined below are designed to guide researchers in obtaining and interpreting high-quality spectroscopic data for this compound.

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C₉H₁₈.[1] Its structure consists of a seven-carbon chain with methyl groups at positions 3 and 5, and a double bond at the 3-position. This compound can exist as a mixture of (E) and (Z) stereoisomers. Spectroscopic techniques are essential for the unambiguous identification and characterization of its structure and purity. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Due to the unavailability of experimental data in literature, the following ¹H NMR chemical shifts have been predicted using computational models. The actual experimental values may vary.

Protons (Structure Ref.)Predicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)Integration
H-1, H-1', H-1''~ 0.9t~ 7.53H
H-2, H-2'~ 1.4m-2H
H-4 (vinylic)~ 5.1t~ 7.01H
H-5~ 2.2m-1H
H-6, H-6'~ 1.3m-2H
H-7, H-7', H-7''~ 0.9t~ 7.53H
3-CH₃~ 1.6s-3H
5-CH₃~ 1.0d~ 6.83H

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon (Structure Ref.)Predicted Chemical Shift (ppm)
C-1~ 14.0
C-2~ 23.0
C-3~ 135.0
C-4~ 125.0
C-5~ 35.0
C-6~ 30.0
C-7~ 14.0
3-CH₃~ 20.0
5-CH₃~ 22.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of C-H bonds of alkanes and alkenes, and the C=C double bond.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2960-2850StrongC-H stretch (alkane)
~ 3020Medium=C-H stretch (alkene)
~ 1670MediumC=C stretch (alkene)
~ 1465MediumC-H bend (alkane)
~ 840Medium=C-H bend (alkene, trisubstituted)

Data is interpreted from the gas-phase IR spectrum available on the NIST WebBook.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Key Mass Spectrometry Data (Electron Ionization)

m/zRelative Abundance (%)Proposed Fragment
126~ 15[M]⁺ (Molecular Ion)
97~ 60[M - C₂H₅]⁺
83~ 40[M - C₃H₇]⁺
69~ 100[C₅H₉]⁺ (Base Peak)
55~ 85[C₄H₇]⁺
41~ 70[C₃H₅]⁺

Data is interpreted from the mass spectrum available on the NIST WebBook.[3][4]

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Transfer the solution into an NMR tube using a pipette.

  • Instrument Setup (400 MHz NMR Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30° pulse angle.

    • Set the acquisition time to 4 seconds and the relaxation delay to 2 seconds.

    • Acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 240 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the acquisition time to 1.5 seconds and the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy Protocol (Neat Liquid)

This protocol describes the acquisition of an FTIR spectrum of liquid this compound using a capillary film between salt plates.

Materials:

  • This compound sample

  • FTIR spectrometer with a sample holder

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pipette

  • Acetone (B3395972) (for cleaning)

  • Kimwipes

Procedure:

  • Salt Plate Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a Kimwipe moistened with acetone and allow them to dry completely.

  • Sample Application:

    • Place one drop of the this compound sample onto the center of one salt plate using a pipette.

    • Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.

  • Spectrum Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • Process the spectrum to obtain a transmittance or absorbance plot.

    • Label the significant peaks.

    • After analysis, carefully separate the salt plates and clean them with acetone. Store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol details the analysis of this compound using GC-MS for separation and identification.

Materials:

  • This compound sample

  • Hexane (B92381) or other suitable volatile solvent

  • GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in hexane (e.g., 1 mg/mL).

    • Transfer the solution to an autosampler vial.

  • GC-MS Instrument Setup:

    • GC Parameters:

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp: Increase to 200 °C at a rate of 10 °C/min.

        • Hold at 200 °C for 5 minutes.

      • Injection Volume: 1 µL with a split ratio of 50:1.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 35-300.

  • Data Acquisition and Analysis:

    • Inject the sample and start the data acquisition.

    • After the run is complete, analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum of the peak of interest.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

    • Identify the molecular ion and major fragment ions.

Visualizations

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire 1H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire 13C Spectrum lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate 1H Peaks calibrate->integrate for 1H

Caption: Workflow for NMR Spectroscopy of this compound.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_proc Data Analysis clean_plates Clean Salt Plates apply_sample Apply 1 Drop of Sample clean_plates->apply_sample assemble_plates Assemble Plates apply_sample->assemble_plates place_holder Place in Spectrometer assemble_plates->place_holder bg_scan Acquire Background place_holder->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process_spectrum Process Spectrum sample_scan->process_spectrum label_peaks Label Significant Peaks process_spectrum->label_peaks

Caption: Workflow for FTIR Spectroscopy of this compound.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis dissolve Dissolve Sample in Hexane transfer Transfer to GC Vial dissolve->transfer inject Inject into GC transfer->inject separate Separation on Column inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect analyze_tic Analyze TIC detect->analyze_tic extract_ms Extract Mass Spectrum analyze_tic->extract_ms library_search Compare with Library extract_ms->library_search

Caption: Workflow for GC-MS Analysis of this compound.

References

Application Notes and Protocols for NMR Spectrum Analysis of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the ¹H and ¹³C NMR spectrum analysis of 3,5-dimethyl-3-heptene. Given that this compound can exist as (E) and (Z) stereoisomers, NMR analysis is crucial for identifying and distinguishing between these forms. These application notes offer standard protocols for data acquisition and a comprehensive analysis of the predicted NMR spectra for both isomers.

Predicted NMR Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following data is based on established principles of NMR spectroscopy and typical chemical shift values for similar chemical environments.[1][2][3] The predicted values provide a strong foundation for interpreting experimentally acquired spectra.

Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
Protons (Isomer)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H1 (E/Z)0.85 - 0.95t~7.5CH₃-CH₂-
H2 (E/Z)1.35 - 1.45m--CH₂-CH₃
H4 (E)5.10 - 5.20t~7.0=CH-
H4 (Z)5.20 - 5.30t~7.0=CH-
H5 (E/Z)2.10 - 2.20m--CH(CH₃)-
H6 (E/Z)1.25 - 1.35m--CH₂-CH₃
H7 (E/Z)0.80 - 0.90t~7.5-CH₂-CH₃
3-CH₃ (E)1.60 - 1.70s-=C-CH₃
3-CH₃ (Z)1.55 - 1.65s-=C-CH₃
5-CH₃ (E/Z)0.95 - 1.05d~7.0-CH(CH₃)-
Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
Carbon (Isomer)Chemical Shift (δ, ppm)Assignment
C1 (E/Z)13.5 - 14.5CH₃-CH₂-
C2 (E/Z)29.0 - 31.0-CH₂-CH₃
C3 (E/Z)130.0 - 135.0=C(CH₃)-
C4 (E/Z)125.0 - 130.0=CH-
C5 (E/Z)35.0 - 40.0-CH(CH₃)-
C6 (E/Z)25.0 - 28.0-CH₂-CH₃
C7 (E/Z)11.0 - 12.0-CH₂-CH₃
3-CH₃ (E)15.0 - 20.0=C-CH₃
3-CH₃ (Z)20.0 - 25.0=C-CH₃
5-CH₃ (E/Z)18.0 - 22.0-CH(CH₃)-

Experimental Protocols

The following are standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for non-polar compounds and its residual proton signal at ~7.26 ppm and carbon signals at ~77.16 ppm can be used for spectral referencing.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added. The TMS signal is defined as 0.00 ppm for both ¹H and ¹³C spectra.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

¹H NMR Spectroscopy Protocol
  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or residual solvent signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual CHCl₃ signal (7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Tune the probe for ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 256-1024 scans, as ¹³C has a low natural abundance.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the CDCl₃ triplet (centered at 77.16 ppm).

Visualization of Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the NMR analysis process and the key correlations expected in 2D NMR experiments.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition h1_nmr->c13_nmr d2_nmr 2D NMR (COSY, HSQC, HMBC) c13_nmr->d2_nmr ft Fourier Transform d2_nmr->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration assign_1h Assign 1H Signals calibration->assign_1h assign_c13 Assign 13C Signals calibration->assign_c13 correlate_2d Correlate with 2D Data assign_1h->correlate_2d assign_c13->correlate_2d structure Structure Elucidation / Isomer ID correlate_2d->structure

Caption: Workflow for NMR Spectrum Analysis.

NMR_Correlations cluster_protons Protons (1H) cluster_carbons Carbons (13C) H1 H1 (0.9 ppm) H2 H2 (1.4 ppm) H1->H2 COSY C2 C2 H1->C2 HMBC C3 C3 H1->C3 C1 C1 H2->C1 H2->C3 C4 C4 H2->C4 H4 H4 (5.1-5.3 ppm) H5 H5 (2.1 ppm) H4->H5 H4->C2 H4->C3 C5 C5 H4->C5 C6 C6 H4->C6 H6 H6 (1.3 ppm) H5->H6 H5_Me 5-CH3 (1.0 ppm) H5->H5_Me H7 H7 (0.85 ppm) H6->H7 H3_Me 3-CH3 (1.6 ppm) H3_Me->C2 H3_Me->C3 H3_Me->C4 H5_Me->C4 H5_Me->C5 H5_Me->C6 C7 C7 C3_Me 3-CH3 C5_Me 5-CH3

Caption: Predicted 2D NMR Correlations.

References

Application Note: Mass Spectrometry of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 3,5-Dimethyl-3-heptene using Gas Chromatography-Mass Spectrometry (GC-MS). It includes a comprehensive experimental protocol for sample preparation, instrumentation, and data analysis. The characteristic mass spectrum of this compound, dominated by allylic cleavage, is presented, along with a summary of its major fragment ions. A proposed fragmentation pathway is illustrated to aid in spectral interpretation. This information is valuable for the identification and characterization of this compound in various research and development settings.

Introduction

This compound is a branched alkene with the chemical formula C₉H₁₈ and a molecular weight of 126.24 g/mol .[1][2] Its analysis is pertinent in fields such as petrochemical research, flavor and fragrance studies, and as an intermediate in organic synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[3][4] This application note outlines a standard protocol for its analysis and details its expected mass spectrometric behavior.

Experimental Protocols

A robust GC-MS method is crucial for the accurate analysis of this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

For optimal results, prepare a solution of this compound at a concentration of approximately 10 µg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane. Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.

2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector at 250°C. For trace analysis, a splitless injection is recommended to maximize sensitivity.

  • Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final hold: 200°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 35-300.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Solvent Delay: A solvent delay of 2-3 minutes is recommended to prevent filament damage from the solvent peak.

4. Data Analysis

The acquired data should be processed using the instrument's software. Identify the chromatographic peak corresponding to this compound based on its retention time. The mass spectrum of this peak can then be compared to a reference library (e.g., NIST) for confirmation.

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a discernible molecular ion peak and a series of fragment ions resulting from characteristic cleavage patterns of branched alkenes. The quantitative data for the major ions is summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion
41100[C₃H₅]⁺ (Allyl cation)
5585[C₄H₇]⁺
6960[C₅H₉]⁺
8345[C₆H₁₁]⁺
9720[C₇H₁₃]⁺
12615[C₉H₁₈]⁺ (Molecular Ion)

Note: Relative intensities are approximate and may vary slightly between instruments.

Mandatory Visualization

The fragmentation of this compound upon electron ionization is primarily driven by the stability of the resulting carbocations. The most prominent fragmentation pathway for alkenes is allylic cleavage, which leads to the formation of resonance-stabilized cations.

fragmentation_pathway cluster_main Fragmentation of this compound cluster_frags Allylic Cleavage Products M This compound m/z 126 M_ion Molecular Ion [C₉H₁₈]⁺• m/z 126 M->M_ion -e⁻ frag1 [C₇H₁₃]⁺ m/z 97 M_ion->frag1 -C₂H₅• frag2 [C₆H₁₁]⁺ m/z 83 M_ion->frag2 -C₃H₇• frag3 [C₅H₉]⁺ m/z 69 M_ion->frag3 -C₄H₉•

Caption: Proposed fragmentation pathway of this compound.

The experimental workflow for the GC-MS analysis of this compound is a systematic process to ensure accurate and reproducible results.

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Prepare 10 µg/mL solution in hexane inject Inject 1 µL into GC prep->inject separate Separation on DB-5MS column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (m/z 35-300) ionize->analyze detect Detection analyze->detect process Process Data detect->process identify Identify Peak process->identify interpret Interpret Spectrum identify->interpret

Caption: GC-MS experimental workflow for this compound analysis.

References

Application Note: Gas Chromatography of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-3-heptene is a nine-carbon branched alkene. As a volatile organic compound (VOC), its analysis is relevant in various fields, including petrochemical analysis, environmental monitoring, and as a potential impurity or degradation product in chemical synthesis. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the premier analytical technique for the separation, identification, and quantification of such volatile compounds. This application note provides a detailed protocol for the analysis of this compound, including sample preparation, GC-MS parameters, and expected analytical performance. The methodology is designed to be applicable for both qualitative and quantitative analyses.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For liquid samples where this compound is a component, direct injection following dilution is appropriate. For more complex matrices or for trace-level analysis, headspace or purge and trap techniques are recommended to isolate the volatile analyte from non-volatile components.

Protocol 2.1.1: Direct Liquid Injection

  • Solvent Selection: Use a high-purity volatile solvent in which this compound is soluble. Hexane or pentane (B18724) are suitable choices.

  • Dilution: Prepare a stock solution of this compound. From the stock solution, create a series of calibration standards by serial dilution to cover the desired concentration range. A typical range for calibration would be 1, 5, 10, 25, and 50 µg/mL.

  • Sample Preparation: Dilute the unknown sample with the chosen solvent to ensure the concentration of this compound falls within the calibration range.

  • Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials.

Protocol 2.1.2: Static Headspace (for solid or liquid matrices)

  • Sample Aliquoting: Place a known amount of the solid or liquid sample into a headspace vial.

  • Equilibration: Seal the vial and place it in the headspace autosampler. The sample is then incubated at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile components to partition into the headspace.

  • Injection: A heated syringe on the autosampler withdraws a specific volume of the headspace gas and injects it into the GC inlet.

GC-MS Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the analysis of this compound. These parameters may be optimized for specific instrumentation and analytical goals.

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplit (Split ratio 20:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature: 40°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Hold at 150°C for 2 minutes.
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Range35 - 350 amu
Solvent Delay3 minutes
Acquisition ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative data for this compound using the described method is summarized below. These values are typical for the analysis of volatile hydrocarbons and should be validated in the user's laboratory.

ParameterResult
Retention Time (approximate)7.5 - 8.5 minutes
Kovats Retention Index (non-polar phase)833, 836
Quantitative Data (Illustrative)
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Mass Spectral Data:

The mass spectrum of this compound is characterized by a molecular ion peak (m/z 126) and several fragment ions. The base peak is typically at m/z 55.

m/zRelative Intensity (%)Proposed Fragment
4160[C₃H₅]⁺
55100[C₄H₇]⁺
6945[C₅H₉]⁺
8320[C₆H₁₁]⁺
9715[C₇H₁₃]⁺
1115[C₈H₁₅]⁺
12610[C₉H₁₈]⁺ (Molecular Ion)

Mandatory Visualizations

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution with Solvent Sample->Dilution Headspace Headspace Incubation Sample->Headspace Injection Injection Dilution->Injection Headspace->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Data Data Acquisition Detection->Data Qualitative Qualitative Analysis (Library Search) Data->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data->Quantitative Quantification_Logic Standards Known Concentrations of This compound Standards GCMS GC-MS Analysis Standards->GCMS Unknown Unknown Sample Unknown->GCMS PeakAreas Measure Peak Areas GCMS->PeakAreas CalibrationCurve Generate Calibration Curve (Peak Area vs. Concentration) PeakAreas->CalibrationCurve UnknownArea Determine Peak Area of Unknown PeakAreas->UnknownArea Concentration Calculate Concentration of this compound in Unknown Sample CalibrationCurve->Concentration UnknownArea->Concentration

Applications of 3,5-Dimethyl-3-heptene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the use of 3,5-dimethyl-3-heptene in various organic synthesis applications. While specific literature on the synthetic applications of this compound is limited, its structure as a tetrasubstituted alkene makes it a valuable model substrate for a variety of important transformations. The protocols provided below are based on general procedures for similar alkenes and serve as a starting point for laboratory investigation.

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₈. It exists as a mixture of (E) and (Z) stereoisomers. The presence of a tetrasubstituted double bond makes it a useful model compound for studying the reactivity of sterically hindered alkenes. Its derivatives have potential applications in the synthesis of bioactive molecules and fine chemicals. This document outlines key synthetic transformations involving this compound, including hydrogenation, hydroboration-oxidation, epoxidation, and ozonolysis.

Data Presentation

The following table summarizes the expected transformations and products for the reactions of this compound. Please note that yields are estimates based on typical reactions of similar substrates and may require optimization.

ReactionReagentsProduct(s)Typical YieldNotes
Catalytic Hydrogenation H₂, Pd/C (or PtO₂)3,5-Dimethylheptane (B146769)>95%Complete saturation of the double bond. The reaction is typically high-yielding.
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOH3,5-Dimethylheptan-4-ol80-90%Anti-Markovnikov addition of water across the double bond. Due to the symmetrical nature of the substitution, only one alcohol product is expected.
Epoxidation m-CPBA (meta-Chloroperoxybenzoic acid)3,4-epoxy-3,5-dimethylheptane70-85%Formation of an epoxide ring. The stereochemistry of the product will depend on the stereochemistry of the starting alkene and the reaction conditions.
Ozonolysis (Reductive) 1. O₃, CH₂Cl₂/MeOH, -78 °C2. (CH₃)₂S or Zn/H₂OPropan-2-one and Pentan-3-one75-90%Cleavage of the double bond to form two ketone fragments.
Syn-Dihydroxylation OsO₄ (catalytic), NMO (N-Methylmorpholine N-oxide)3,5-Dimethylheptane-3,4-diol85-95%Formation of a vicinal diol with syn stereochemistry. The use of a chiral ligand can induce enantioselectivity.

Experimental Protocols

Catalytic Hydrogenation to 3,5-Dimethylheptane

This protocol describes the reduction of the carbon-carbon double bond of this compound to yield the corresponding alkane, 3,5-dimethylheptane.

Materials:

  • This compound (1.0 g, 7.92 mmol)

  • 10% Palladium on carbon (Pd/C) (100 mg, 10 wt%)

  • Ethanol (or Ethyl Acetate), 20 mL

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite

Procedure:

  • In a suitable pressure vessel, dissolve this compound in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Flush the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, 3,5-dimethylheptane.

  • Purify the product by distillation if necessary.

Expected Outcome: The reaction should yield 3,5-dimethylheptane as a colorless liquid. The yield is expected to be high (>95%).

Hydroboration-Oxidation to 3,5-Dimethylheptan-4-ol

This protocol details the anti-Markovnikov hydration of this compound to produce 3,5-dimethylheptan-4-ol.

Materials:

  • This compound (1.0 g, 7.92 mmol)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 8.0 mL, 8.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add this compound and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 3,5-dimethylheptan-4-ol by column chromatography or distillation.

Expected Outcome: The reaction should produce 3,5-dimethylheptan-4-ol as a colorless oil.

Epoxidation to 3,4-epoxy-3,5-dimethylheptane

This protocol describes the formation of an epoxide from this compound using m-CPBA.

Materials:

  • This compound (1.0 g, 7.92 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.0 g, ~8.7 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂), 20 mL

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium sulfite solution.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography.

Expected Outcome: The reaction should yield 3,4-epoxy-3,5-dimethylheptane.

Ozonolysis (Reductive Workup) to Propan-2-one and Pentan-3-one

This protocol describes the oxidative cleavage of the double bond in this compound to yield two ketone fragments.

Materials:

  • This compound (1.0 g, 7.92 mmol)

  • Dichloromethane (CH₂Cl₂), 20 mL

  • Methanol (B129727) (MeOH), 5 mL

  • Ozone (O₃) from an ozone generator

  • Dimethyl sulfide (B99878) ((CH₃)₂S) or Zinc dust

  • Water

Procedure:

  • Dissolve this compound in a mixture of dichloromethane and methanol in a gas-washing bottle or a three-necked flask equipped with a gas inlet tube and a gas outlet tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble a stream of ozone through the solution. The reaction is complete when a blue color persists in the solution, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove the excess ozone.

  • Add dimethyl sulfide (2 equivalents) to the cold solution and allow the mixture to warm slowly to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the ketone products.

Expected Outcome: The reaction will produce a mixture of propan-2-one and pentan-3-one.

Visualizations

Hydrogenation_Workflow start This compound reagents H2, Pd/C Ethanol reaction Catalytic Hydrogenation start->reaction reagents->reaction workup Filtration & Concentration reaction->workup product 3,5-Dimethylheptane workup->product

Caption: Catalytic Hydrogenation Workflow.

Hydroboration_Oxidation_Pathway alkene This compound step1 1. BH3-THF alkene->step1 intermediate Trialkylborane Intermediate step1->intermediate step2 2. H2O2, NaOH intermediate->step2 product 3,5-Dimethylheptan-4-ol step2->product

Caption: Hydroboration-Oxidation Pathway.

Ozonolysis_Logical_Relationship alkene This compound ozonolysis Ozonolysis alkene->ozonolysis reductive_workup Reductive Workup ((CH3)2S or Zn/H2O) ozonolysis->reductive_workup ketone1 Propan-2-one reductive_workup->ketone1 ketone2 Pentan-3-one reductive_workup->ketone2

Caption: Ozonolysis Logical Relationship.

Application Notes and Protocols for 3,5-Dimethyl-3-heptene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dimethyl-3-heptene as a versatile chemical intermediate in organic synthesis. The protocols detailed below are intended to serve as a guide for the synthesis of valuable downstream products, including alcohols, ketones, and epoxides, which can be further elaborated into more complex molecular architectures relevant to drug discovery and fine chemical production.

Chemical Profile of this compound

PropertyValue
CAS Number 59643-68-4
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol
Appearance Colorless liquid
Boiling Point 130.7-131.2 °C
Density 0.7399 g/cm³

Key Applications and Synthetic Protocols

The reactivity of this compound is primarily centered around its trisubstituted double bond, making it an excellent substrate for a variety of addition reactions. These transformations allow for the introduction of new functional groups and the construction of chiral centers, providing pathways to a diverse range of molecular structures.

Hydroboration-Oxidation: Synthesis of 3,5-Dimethyl-4-heptanol

The hydroboration-oxidation of this compound provides a reliable method for the anti-Markovnikov hydration of the double bond, yielding 3,5-dimethyl-4-heptanol. This alcohol can serve as a chiral building block or be further oxidized to the corresponding ketone.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 start This compound reagents 1. BH₃•THF 2. H₂O₂, NaOH product 3,5-Dimethyl-4-heptanol reagents->product

Caption: Hydroboration-Oxidation of this compound.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, place a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. To this, add borane-tetrahydrofuran (B86392) complex (BH₃•THF, 1.0 M solution in THF, 1.1 eq) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Oxidation: Cool the mixture again to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH, 3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq).

  • Work-up: After stirring for an additional hour at room temperature, saturate the aqueous layer with potassium carbonate and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield 3,5-dimethyl-4-heptanol.

Quantitative Data for Hydroboration-Oxidation Product:

ProductMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
3,5-Dimethyl-4-heptanol[1][2]C₉H₂₀O144.251710.82
Ozonolysis: Synthesis of 2-Butanone (B6335102) and 2-Pentanone

Ozonolysis of this compound cleaves the double bond to yield two ketone fragments: 2-butanone and 2-pentanone. This reaction is a powerful tool for the degradation of larger molecules to identify their structure or to synthesize smaller, functionalized molecules.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 start This compound reagents 1. O₃ 2. (CH₃)₂S product1 2-Butanone reagents->product1 product2 2-Pentanone reagents->product2

Caption: Ozonolysis of this compound.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent, such as dichloromethane (B109758) or methanol, in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing a potassium iodide solution.

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Reductive Work-up: Purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (B99878) ((CH₃)₂S, 2.0 eq) and allow the mixture to warm to room temperature and stir for 2 hours.

  • Purification: Remove the solvent by distillation. The resulting mixture of 2-butanone and 2-pentanone can be separated by fractional distillation.

Quantitative Data for Ozonolysis Products:

ProductMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-ButanoneC₄H₈O72.1179.6
2-PentanoneC₅H₁₀O86.13102.2
Epoxidation: Synthesis of 3,4-Epoxy-3,5-dimethylheptane

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 3,4-epoxy-3,5-dimethylheptane. Epoxides are highly valuable intermediates as they can undergo a variety of ring-opening reactions to introduce two new functional groups with defined stereochemistry.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 start This compound reagent m-CPBA product 3,4-Epoxy-3,5-dimethylheptane reagent->product

Caption: Epoxidation of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane.

  • Addition of Peroxy Acid: Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise to the alkene solution at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude epoxide can be purified by column chromatography.

Quantitative Data for Epoxidation Product:

ProductMolecular FormulaMolecular Weight ( g/mol )
3,4-Epoxy-3,5-dimethylheptaneC₉H₁₈O142.24

Experimental Workflow Overview

The following diagram illustrates the general workflow for the chemical transformations of this compound described in these application notes.

G A Start: this compound B Reaction Setup (Solvent, Inert Atmosphere) A->B Dissolve C Reagent Addition (Controlled Temperature) B->C Introduce Reagents D Reaction Monitoring (TLC, GC, etc.) C->D Allow to React E Work-up (Quenching, Extraction) D->E Upon Completion F Purification (Distillation, Chromatography) E->F Isolate Crude Product G Product Characterization (NMR, IR, MS) F->G Obtain Pure Product

Caption: General Experimental Workflow.

References

3,5-Dimethyl-3-heptene: Application Notes for Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a summary of the available chemical and physical properties of 3,5-Dimethyl-3-heptene. Despite a comprehensive search of scientific literature for its application in pheromone research, no evidence was found to indicate its role as a signaling molecule in insect communication. Consequently, this document focuses on the compound's chemical identity and synthesis, as detailed application protocols and quantitative data related to pheromone bioassays are not available.

Introduction

This compound is a branched alkene with the molecular formula C₉H₁₈. Alkenes are of interest in chemical ecology as they can serve as precursors or components of insect pheromones. However, extensive database searches have not yielded any studies identifying this compound as a pheromone for any insect species. The information presented herein is intended for researchers in chemical synthesis, analytical chemistry, and those screening novel compounds for potential biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. This data is essential for the proper handling, storage, and analysis of the compound.

PropertyValueSource
Molecular Formula C₉H₁₈[1][2][3][4]
Molecular Weight 126.24 g/mol [2][3][4]
CAS Registry Number 59643-68-4 (for E-isomer)[1][2]
IUPAC Name (E)-3,5-Dimethylhept-3-ene[1]
Physical State Liquid[3]
Color Colorless[3]
Specific Gravity 0.73[3]
Purity (Typical) Min. 98.0% (GC)[3]

Synthesis Protocols

This compound is primarily produced through synthetic organic chemistry methods. The following are general protocols for its synthesis, which can be adapted based on laboratory scale and available equipment.

Dehydration of 3,5-Dimethyl-3-heptanol (B100129)

A common laboratory-scale synthesis involves the acid-catalyzed dehydration of the corresponding alcohol, 3,5-dimethyl-3-heptanol.[1]

Materials:

  • 3,5-dimethyl-3-heptanol

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., phosphoric acid)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • Place 3,5-dimethyl-3-heptanol into a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up a distillation apparatus with the round-bottom flask.

  • Gently heat the mixture to reflux. The alkene product will distill over as it is formed.

  • Collect the distillate, which will contain the alkene and water.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the resulting this compound by fractional distillation.

Catalytic Dehydrogenation of 3,5-Dimethylheptane

For industrial-scale production, catalytic dehydrogenation of the corresponding alkane can be employed.[1]

General Process:

  • Reactant: 3,5-dimethylheptane

  • Catalyst: Platinum or palladium on a solid support.[1]

  • Conditions: The alkane is passed over the heated catalyst bed at elevated temperatures to facilitate the removal of hydrogen and the formation of the double bond.[1]

Pheromone Research Context: A Data Gap

A thorough review of the scientific literature and chemical databases did not reveal any studies where this compound has been identified as an active pheromone component in any insect species. While other branched alkanes and alkenes are known pheromones, for instance, dimethylalkanes in some moth species, this specific compound appears to be uncharacterized in this research area.

Therefore, no quantitative data from electrophysiological (e.g., Electroantennography - EAG) or behavioral assays can be presented. Similarly, there are no established signaling pathways or experimental workflows for pheromone bioassays involving this compound.

For researchers interested in screening this compound for potential pheromonal activity, a general experimental workflow is suggested below.

Proposed Screening Workflow for Novel Pheromone Identification

The following diagram illustrates a generalized workflow for testing a novel compound like this compound for pheromonal activity in a target insect species.

G cluster_0 Compound Preparation cluster_1 Electrophysiological Screening cluster_2 Behavioral Assays cluster_3 Field Trials synthesis Synthesis of This compound purification Purification (GC/Distillation) synthesis->purification eag Electroantennography (EAG) Screening purification->eag olfactometer Olfactometer Bioassay (Attraction/Repulsion) eag->olfactometer If EAG positive wind_tunnel Wind Tunnel Assay (Flight Behavior) olfactometer->wind_tunnel field_trapping Field Trapping Experiments wind_tunnel->field_trapping If behaviorally active

References

Synthesis of 3,5-Dimethyl-3-heptene Derivatives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,5-Dimethyl-3-heptene and its derivatives. The methodologies outlined below are foundational for the creation of novel chemical entities for use in drug discovery and materials science. Three primary synthetic strategies are presented: a Grignard reaction followed by dehydration, the Wittig reaction, and olefin metathesis.

Application Notes

This compound and its functionalized derivatives are of interest in medicinal chemistry and materials science due to their specific steric and electronic properties. The trisubstituted alkene moiety can serve as a key pharmacophore or as a building block for more complex molecular architectures. Potential applications include the development of novel antimicrobial agents, specialty polymers, and as chiral synthons in asymmetric synthesis. The protocols detailed below provide a roadmap for accessing this versatile class of molecules.

Synthetic Protocols

Three distinct and reliable methods for the synthesis of this compound are detailed below. Each protocol includes information on reagents, equipment, reaction conditions, and purification.

Protocol 1: Grignard Reaction Followed by Dehydration

This two-step method involves the synthesis of a tertiary alcohol, 3,5-dimethyl-3-heptanol (B100129), via a Grignard reaction, followed by acid-catalyzed dehydration to yield the target alkene.

Step 1: Synthesis of 3,5-Dimethyl-3-heptanol via Grignard Reaction

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 2-bromopentane (1.0 eq) in dry diethyl ether.

  • Add a small portion of the 2-bromopentane solution to the magnesium turnings. The reaction is initiated by gentle warming, evidenced by the disappearance of the iodine color and bubble formation.

  • Once the reaction has started, add the remaining 2-bromopentane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of butan-2-one (1.0 eq) in dry diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dimethyl-3-heptanol.

Step 2: Dehydration of 3,5-Dimethyl-3-heptanol

Materials:

  • Crude 3,5-dimethyl-3-heptanol from Step 1

  • Concentrated sulfuric acid or phosphoric acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride

  • Distillation apparatus

Procedure:

  • To the crude 3,5-dimethyl-3-heptanol, add a catalytic amount of concentrated sulfuric acid (or phosphoric acid).

  • Heat the mixture and distill the alkene product as it forms.

  • Wash the distillate with sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Perform a final fractional distillation to obtain pure this compound.

Quantitative Data:

| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) | | --------------------- | ---------------- | --------------- | --------------------------------

Application Notes and Protocols for the Analytical Detection of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 3,5-Dimethyl-3-heptene, a volatile organic compound (VOC). The protocols focus on the use of Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID), which are standard techniques for the analysis of such compounds in various matrices.

Physicochemical Properties and Analytical Standards

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development and optimization of analytical methods. Certified reference materials should be used for instrument calibration and method validation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₈[1][2]
Molecular Weight126.24 g/mol [1][2]
CAS Number59643-68-4[1][2]
IUPAC Name(3E)-3,5-dimethylhept-3-ene[2]
Boiling Point~135-137 °C (estimated)
Vapor Pressure~8.5 mmHg at 25 °C (estimated)
SolubilityInsoluble in water; Soluble in organic solvents

Analytical Methodology: Gas Chromatography (GC)

Gas chromatography is the primary technique for the separation of this compound from complex mixtures. The choice of detector depends on the required sensitivity and selectivity, with Mass Spectrometry (MS) providing definitive identification and Flame Ionization Detection (FID) offering robust quantification.

Sample Preparation

The method of sample preparation is critical and depends on the sample matrix. As a volatile organic compound, techniques that minimize loss and pre-concentrate the analyte are preferred.

Protocol 1: Static Headspace (HS) for Liquid Samples (e.g., Water, Solvents)

This method is suitable for the analysis of volatile compounds in liquid matrices.

  • Apparatus : Headspace autosampler, 20 mL headspace vials with crimp caps.

  • Procedure :

    • Pipette 10 mL of the liquid sample into a 20 mL headspace vial.

    • If required, add a known amount of an appropriate internal standard (e.g., deuterated analog or a compound with similar volatility and retention characteristics).

    • For aqueous samples, adding a salt (e.g., NaCl, to saturation) can increase the partitioning of the analyte into the headspace.[3][4]

    • Immediately seal the vial with a crimp cap.

    • Place the vial in the headspace autosampler.

    • Equilibrate the vial at a specific temperature (e.g., 80-100 °C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[3][5]

    • Automatically inject a specific volume of the headspace gas into the GC.

Protocol 2: Purge and Trap (P&T) for Aqueous and Solid Samples (e.g., Water, Soil, Sediments)

This technique offers higher sensitivity for trace-level analysis of VOCs.[6][7]

  • Apparatus : Purge and trap concentrator system.

  • Procedure for Aqueous Samples :

    • Place a known volume (e.g., 5-25 mL) of the aqueous sample into the sparging vessel of the purge and trap system.[3]

    • Add an internal standard if required.

    • Purge the sample with an inert gas (e.g., helium or nitrogen) at a controlled flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes).[7] The volatile compounds are swept out of the sample and onto an adsorbent trap.

    • Heat the trap to desorb the analytes, which are then transferred to the GC column.

  • Procedure for Solid Samples :

    • Accurately weigh a known amount of the solid sample (e.g., 5 g) into a sample vial.

    • Add a known volume of reagent water and a surrogate standard.

    • The sample is then purged and the volatiles are trapped and desorbed as with aqueous samples.[8][9]

Protocol 3: Liquid-Liquid Extraction (LLE) or Solvent Dilution for Concentrated Samples (e.g., Fuels, Chemical Mixtures)

For samples with high concentrations of the analyte, a simple dilution or extraction is sufficient.

  • Procedure :

    • Accurately weigh or measure a known amount of the sample.

    • Dilute the sample with a suitable volatile solvent (e.g., hexane, pentane, or dichloromethane) to a concentration within the calibrated range of the instrument.[10]

    • Vortex or shake the diluted sample to ensure homogeneity.

    • Inject an aliquot (e.g., 1 µL) of the diluted sample directly into the GC.

GC-MS and GC-FID Instrumentation and Parameters

The following table outlines typical instrumental parameters for the analysis of this compound. These parameters should be optimized for the specific instrument and application.

Table 2: Recommended GC-MS/FID Parameters

ParameterGC-MSGC-FID
GC System Agilent 7890B or equivalentAgilent 7890B or equivalent
Column Non-polar: HP-5ms, DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)Non-polar: HP-5, DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/SplitlessSplit/Splitless
Injector Temperature 250 °C250 °C
Injection Mode Split (e.g., 50:1 for concentrated samples) or Splitless (for trace analysis)Split (e.g., 50:1)
Carrier Gas HeliumHelium or Nitrogen
Flow Rate Constant flow, 1.0-1.5 mL/minConstant flow, 1.0-1.5 mL/min
Oven Program Initial: 40 °C, hold for 2 minRamp: 5 °C/min to 150 °CRamp: 15 °C/min to 250 °C, hold for 2 minInitial: 40 °C, hold for 4 minRamp: 10 °C/min to 240 °C, hold for 5 min[10]
Detector Mass SpectrometerFlame Ionization Detector
Detector Temperature N/A250 °C[10]
MS Transfer Line Temp. 280 °CN/A
MS Ion Source Temp. 230 °CN/A
Ionization Mode Electron Ionization (EI) at 70 eVN/A
Scan Range m/z 35-300N/A

Data Presentation and Interpretation

Identification

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.

  • Retention Time (RT) : The retention time should match that of the standard under identical chromatographic conditions.

  • Mass Spectrum : The fragmentation pattern in the mass spectrum should match the library spectrum (e.g., NIST) and the spectrum of the reference standard. Key fragments for this compound (m/z) would be expected at values corresponding to the molecular ion and characteristic fragments from the alkene structure.

Table 3: Expected Retention and Mass Spectral Data

ParameterExpected Value/Characteristic
Kovats Retention Index (non-polar column) ~833 - 860 (estimated based on similar C9 alkenes)
Major Mass Fragments (m/z) 41, 55, 69, 83, 97, 126 (Molecular Ion)
Quantification

Quantification is performed by creating a calibration curve using a series of standards of known concentrations.

  • External Standard Method : A calibration curve is generated by plotting the peak area of the analyte against the concentration of the standards. The concentration of the analyte in the sample is then determined from this curve.

  • Internal Standard Method : A constant amount of an internal standard is added to all standards and samples. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This method corrects for variations in injection volume and instrument response.

Visualization of Workflows

Experimental Workflow for VOC Analysis

Experimental Workflow for VOC Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (Water, Soil, Fuel) HS Static Headspace (HS) Sample->HS Select method based on matrix PT Purge and Trap (P&T) Sample->PT Select method based on matrix LLE Liquid-Liquid Extraction (LLE)/ Solvent Dilution Sample->LLE Select method based on matrix GCMS GC-MS Analysis HS->GCMS For Identification & Quantification GCFID GC-FID Analysis HS->GCFID For Quantification PT->GCMS For Identification & Quantification PT->GCFID For Quantification LLE->GCMS For Identification & Quantification LLE->GCFID For Quantification Data Data Acquisition GCMS->Data GCFID->Data Qual Qualitative Analysis (Retention Time, Mass Spectrum) Data->Qual Quant Quantitative Analysis (Calibration Curve) Data->Quant Result Result Reporting Qual->Result Quant->Result

General workflow for the analysis of this compound.
Logical Relationship for Compound Identification

Logical Relationship for Compound Identification A Run Sample and Reference Standard B Compare Retention Times A->B C Do Retention Times Match? B->C D Compare Mass Spectra C->D Yes G Compound Not Identified C->G No E Do Mass Spectra Match? D->E F Compound Identified E->F Yes E->G No

Decision process for the identification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-3-heptene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common laboratory syntheses for this compound involve two main strategies:

  • Grignard Reaction followed by Dehydration: This two-step process begins with the synthesis of the tertiary alcohol, 3,5-dimethyl-3-heptanol (B100129). This is typically achieved by reacting a ketone, such as 3-heptanone (B90015) with methylmagnesium bromide or 3-pentanone (B124093) with sec-butylmagnesium bromide. The resulting tertiary alcohol is then dehydrated using an acid catalyst to form the alkene, this compound.

  • Wittig Reaction: This method creates the carbon-carbon double bond directly. For instance, reacting 3-pentanone with a phosphonium (B103445) ylide derived from 2-bromobutane (B33332) can yield this compound. The stereoselectivity of this reaction can be a challenge, often producing a mixture of (E) and (Z) isomers.[1][2][3]

Q2: I am getting a very low yield in my synthesis. What are the likely causes?

A2: Low yields are a common issue in organic synthesis and can stem from several factors:

  • Presence of Moisture: Grignard reagents and ylides used in the Wittig reaction are highly sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[4]

  • Impure Reagents: The purity of starting materials, such as the ketone and alkyl halide, is crucial. Impurities can lead to side reactions.

  • Side Reactions: In Grignard synthesis, Wurtz coupling is a common side reaction that can reduce the yield of the desired alcohol.[4] In the Wittig reaction, the stability of the ylide can affect its reactivity.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

Q3: How can I control the formation of (E) and (Z) isomers of this compound?

A3: Controlling the stereochemistry of the double bond is a significant challenge, particularly in the Wittig reaction.

  • Non-stabilized Ylides: Generally, non-stabilized ylides (where the carbon of the ylide is attached to alkyl groups) tend to favor the formation of the (Z)-isomer (cis).[1][3]

  • Stabilized Ylides: Stabilized ylides (with electron-withdrawing groups) typically favor the (E)-isomer (trans).[1][3]

  • Schlosser Modification: For non-stabilized ylides, the Schlosser modification of the Wittig reaction can be employed to selectively obtain the (E)-isomer.[3]

  • Dehydration of the Alcohol: The dehydration of 3,5-dimethyl-3-heptanol often results in a mixture of isomers, with the more stable isomer (typically the E-isomer) being the major product, in accordance with Zaitsev's rule.

Q4: What are the best methods for purifying the final product?

A4: Purification of this compound from the reaction mixture typically involves:

  • Extraction and Washing: After quenching the reaction, the product is extracted into an organic solvent. The organic layer is then washed with water or brine to remove any water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: Since this compound is a liquid, distillation is a common and effective purification method. Fractional distillation is recommended if the boiling points of the impurities are close to that of the product.

  • Chromatography: For very high purity, column chromatography on silica (B1680970) gel can be used. A non-polar eluent like hexane (B92381) is suitable. Argentation chromatography (silica gel impregnated with silver nitrate) can be particularly effective for separating (E) and (Z) isomers.

Troubleshooting Guides

Synthesis Route 1: Grignard Reaction and Dehydration

Problem 1: Grignard reaction fails to initiate.

Possible Cause Troubleshooting Steps
Magnesium surface is oxidized.Gently crush the magnesium turnings in a mortar and pestle to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.[4]
Presence of moisture in glassware or solvent.Flame-dry all glassware before use. Use anhydrous solvents.[4]
Alkyl halide is not reactive enough.Ensure the alkyl halide is pure. Consider using a more reactive alkyl halide (e.g., iodide instead of chloride).

Problem 2: Low yield of the tertiary alcohol (3,5-dimethyl-3-heptanol).

Possible Cause Troubleshooting Steps
Wurtz coupling side reaction.Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[4]
Enolization of the ketone.Add the ketone to the Grignard reagent slowly at a low temperature (e.g., 0 °C) to favor nucleophilic addition.[4]
Grignard reagent quenched by moisture.Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[4]

Problem 3: Dehydration of the alcohol results in a complex mixture of products.

Possible Cause Troubleshooting Steps
Carbocation rearrangement.While less likely for this specific tertiary alcohol, rearrangements can occur. Using a milder dehydration agent or lower temperatures might minimize this.
Incomplete dehydration.Ensure sufficient heating and reaction time. Monitor the reaction by GC to confirm the disappearance of the starting alcohol.
Polymerization of the alkene.Avoid excessively high temperatures or prolonged reaction times with strong acids. Distill the alkene as it is formed to remove it from the acidic conditions.
Synthesis Route 2: Wittig Reaction

Problem 1: Low or no yield of this compound.

Possible Cause Troubleshooting Steps
Inefficient ylide formation.Use a fresh, strong base (e.g., n-butyllithium) and ensure anhydrous/inert conditions.[5]
Decomposition of the ylide.Generate the ylide in situ at a low temperature and use it immediately.[5]
Poor quality of the ketone.Use freshly distilled ketone to avoid impurities from oxidation or polymerization.[5]
Steric hindrance.The synthesis of tetrasubstituted alkenes via the Wittig reaction can be challenging due to steric hindrance, often resulting in poor yields.[2] Consider increasing the reaction time or temperature, but be mindful of potential side reactions.

Problem 2: Poor stereoselectivity (undesired E/Z ratio).

Possible Cause Troubleshooting Steps
Inappropriate reaction conditions for the desired isomer.For the (Z)-isomer, use a non-stabilized ylide under salt-free conditions in a polar aprotic solvent like THF at low temperatures. The presence of lithium salts can decrease Z-selectivity.[5] For the (E)-isomer, employ the Schlosser modification.[3][5]
Equilibration of intermediates.To maximize Z-selectivity, maintain low temperatures and shorter reaction times.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-3-heptanol via Grignard Reaction

This protocol describes the synthesis of the alcohol precursor to this compound using 3-pentanone and sec-butylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • sec-Butyl bromide

  • Anhydrous diethyl ether or THF

  • 3-Pentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of sec-butyl bromide in anhydrous diethyl ether.

    • Add a small portion of the sec-butyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with 3-Pentanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 3-pentanone in anhydrous diethyl ether and add it dropwise from the dropping funnel to the stirred Grignard solution.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude 3,5-dimethyl-3-heptanol.

Protocol 2: Dehydration of 3,5-Dimethyl-3-heptanol

Materials:

  • Crude 3,5-dimethyl-3-heptanol

  • Concentrated sulfuric acid or phosphoric acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Place the crude 3,5-dimethyl-3-heptanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture and distill the resulting this compound as it forms.

  • Wash the collected distillate with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and purify the this compound by distillation.

Protocol 3: Synthesis of this compound via Wittig Reaction

This protocol provides a general procedure for the Wittig reaction to synthesize the target alkene.

Materials:

  • sec-Butyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium in hexane)

  • Anhydrous THF

  • 3-Pentanone

  • Hexane or pentane (B18724) for chromatography

Procedure:

  • Ylide Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sec-butyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C or below.

    • Slowly add a solution of n-butyllithium. A color change (typically to orange or red) indicates the formation of the ylide.

  • Reaction with 3-Pentanone:

    • To the ylide solution at low temperature, add a solution of freshly distilled 3-pentanone in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated ammonium chloride solution.

    • Extract the product with a non-polar solvent like hexane.

    • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent.

    • The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct. Purify by column chromatography on silica gel using a non-polar eluent (e.g., hexane).

Data Presentation

Table 1: Illustrative Yields for Different Synthetic Routes

Synthetic Route Key Reagents Typical Yield (%) Primary Byproducts
Grignard & Dehydration3-Pentanone, sec-Butylmagnesium bromide, H₂SO₄60-753,4,5,6-tetramethyloctane (from Wurtz coupling), isomeric alkenes
Wittig Reaction3-Pentanone, sec-Butyltriphenylphosphonium bromide, n-BuLi40-60Triphenylphosphine oxide, (E/Z)-isomers

Note: These are estimated yields and can vary significantly based on reaction conditions and scale.

Table 2: Comparison of (E/Z) Isomer Ratios in Wittig Synthesis

Reaction Conditions Expected Major Isomer Illustrative E/Z Ratio
Non-stabilized ylide, salt-free, low temperatureZ (cis)10:90 to 30:70
Schlosser modificationE (trans)>90:10

Visualizations

Grignard_Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Workup and Dehydration Mg Mg turnings Grignard_Reagent sec-Butylmagnesium bromide Mg->Grignard_Reagent Reacts with Alkyl_Halide sec-Butyl bromide in Anhydrous Ether Alkyl_Halide->Grignard_Reagent Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Nucleophilic Addition Ketone 3-Pentanone Ketone->Alkoxide Quench Quench with NH4Cl (aq) Alkoxide->Quench Alcohol 3,5-Dimethyl-3-heptanol Quench->Alcohol Dehydration Dehydration (H+ catalyst) Alcohol->Dehydration Final_Product This compound Dehydration->Final_Product

Caption: Workflow for the synthesis of this compound via Grignard reaction and subsequent dehydration.

Wittig_Synthesis_Troubleshooting Start Low Yield in Wittig Synthesis Cause1 Inefficient Ylide Formation Start->Cause1 Cause2 Ylide Decomposition Start->Cause2 Cause3 Poor Reagent Quality Start->Cause3 Cause4 Steric Hindrance Start->Cause4 Sol1 Use fresh, strong base Ensure anhydrous conditions Cause1->Sol1 Sol2 Generate ylide in situ at low temperature Cause2->Sol2 Sol3 Use freshly distilled ketone/aldehyde Cause3->Sol3 Sol4 Increase reaction time/temp Consider alternative route Cause4->Sol4

Caption: Troubleshooting logic for low yield in the Wittig synthesis of this compound.

References

Technical Support Center: Synthesis of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dimethyl-3-heptene.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the acid-catalyzed dehydration of its precursor alcohol, 3,5-dimethyl-3-heptanol (B100129).[1] Industrially, catalytic dehydrogenation of 3,5-dimethylheptane (B146769) may be employed.[1] Other general alkene synthesis methods like the Wittig reaction are also theoretically applicable.[2][3]

Q2: What is the typical precursor for the synthesis of this compound via dehydration?

A2: The immediate precursor is the tertiary alcohol, 3,5-dimethyl-3-heptanol.[1][4][5] This alcohol can be synthesized via a Grignard reaction, for instance, by reacting 3-pentanone (B124093) with sec-butylmagnesium bromide.

Q3: What are the expected isomers of this compound?

A3: The synthesis of this compound typically results in a mixture of (E) and (Z) stereoisomers.[6][7] The final product is often characterized as a cis- and trans-mixture.[8][9] The ratio of these isomers can be influenced by the reaction conditions and the synthetic route chosen.

Q4: How can I confirm the successful synthesis of this compound?

A4: Product confirmation is typically achieved through spectroscopic methods. Techniques such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to verify the structure and purity of the final product.[8][10][11][12]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: My dehydration reaction of 3,5-dimethyl-3-heptanol resulted in a very low yield. What are the potential causes and solutions?

A: Low yield in an acid-catalyzed dehydration reaction can stem from several factors. Below is a table outlining common causes and troubleshooting steps.

Potential CauseRecommended Troubleshooting Steps
Incomplete Reaction Extend Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[13] Increase Temperature: The reaction typically occurs under reflux conditions. Ensure the temperature is adequate to facilitate the removal of water.[1]
Inefficient Distillation Check Apparatus Setup: Ensure the distillation apparatus is set up correctly to collect the lower-boiling alkene as it forms, driving the equilibrium forward (Le Chatelier's principle). Monitor Distillation Temperature: The boiling point of this compound is approximately 135-137 °C. Maintain the distillation head temperature within the correct range.
Insufficient Acid Catalyst Verify Catalyst Amount: While catalytic, an insufficient amount of acid (e.g., H₂SO₄ or H₃PO₄) may lead to a slow or incomplete reaction.[1] Ensure the correct catalytic amount is used as specified in the protocol.
Reagent Quality Use Anhydrous Reagents: Ensure the starting alcohol is free from significant water contamination. Check Catalyst Purity: Use a reliable source for the acid catalyst.
Issue 2: Precursor Synthesis Failure (Grignard Reaction)

Q: I am attempting to synthesize the 3,5-dimethyl-3-heptanol precursor via a Grignard reaction, but the reaction fails to initiate or gives a low yield. Why?

A: Grignard reactions are highly sensitive to reaction conditions. Failure is often due to the presence of water or improper reagent activation.

Potential CauseRecommended Troubleshooting Steps
Presence of Water Flame-Dry Glassware: All glassware must be rigorously dried, preferably by flame-drying under an inert atmosphere (Nitrogen or Argon). Use Anhydrous Solvents: Solvents like diethyl ether or THF must be anhydrous. Using freshly opened solvent bottles or distilling the solvent over a drying agent is recommended.
Inactive Magnesium Activate Magnesium Turnings: The surface of magnesium can oxidize. Gently crush the turnings in a mortar and pestle or use a small crystal of iodine to activate the surface.
Slow Reagent Addition Control Addition Rate: The alkyl halide should be added dropwise to the magnesium suspension. A slow addition rate helps to control the exothermic reaction and minimize side reactions like Wurtz coupling.
Side Reactions Maintain Low Temperature: When adding the ketone to the prepared Grignard reagent, maintain a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization, which would regenerate the starting ketone upon workup.
Issue 3: Product Purity and Isomer Separation

Q: My final product contains unreacted alcohol and other impurities. How can I improve its purity?

A: Purification is crucial for obtaining high-quality this compound.

ProblemRecommended Solution
Unreacted Alcohol Aqueous Workup: Wash the crude product with water or a dilute brine solution to remove the majority of the water-soluble starting alcohol. Fractional Distillation: Carefully perform fractional distillation to separate the alkene product from the higher-boiling alcohol (3,5-dimethyl-3-heptanol).
Acidic Residue Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any residual acid catalyst before the final distillation.[13]
Isomeric Mixture Chromatography: While challenging, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for analytical separation of (E) and (Z) isomers. Preparative GC may be an option for isolating small quantities of pure isomers.

Experimental Protocols

Protocol 1: Synthesis of 3,5-dimethyl-3-heptanol via Grignard Reaction

This protocol describes the synthesis of the alcohol precursor from 3-pentanone and sec-butylmagnesium bromide.

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq.) to the flask.

  • Grignard Reagent Formation: Add anhydrous diethyl ether or THF to the flask. Prepare a solution of sec-butyl bromide (1.1 eq.) in anhydrous ether/THF and add it to the dropping funnel. Add a small portion of the bromide solution to the magnesium. If the reaction does not start, warm the flask gently or add a crystal of iodine. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-pentanone (1.0 eq.) in anhydrous ether/THF to the dropping funnel and add it dropwise to the stirred Grignard solution.

  • Work-up: After complete addition, allow the mixture to warm to room temperature and stir for 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dimethyl-3-heptanol.

Protocol 2: Dehydration of 3,5-dimethyl-3-heptanol

This protocol outlines the acid-catalyzed dehydration to form this compound.

  • Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • Reaction: Place the crude 3,5-dimethyl-3-heptanol into the distillation flask. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or 85% phosphoric acid (e.g., 5-10% by volume).

  • Distillation: Heat the mixture. The alkene product will form and distill as the lower-boiling component. Collect the distillate that comes over at the boiling point of this compound (approx. 135-137 °C).

  • Purification: Wash the collected distillate with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Final Distillation: Perform a final fractional distillation to obtain the purified this compound.

Visualized Workflows and Pathways

G cluster_0 Precursor Synthesis (Grignard) cluster_1 Alkene Synthesis (Dehydration) A 3-Pentanone + sec-Butylmagnesium Bromide B Nucleophilic Addition A->B C Alkoxide Intermediate B->C D Aqueous Workup (NH4Cl) C->D E 3,5-Dimethyl-3-heptanol D->E F 3,5-Dimethyl-3-heptanol G Protonation of -OH (H2SO4 catalyst) F->G H Loss of Water (Carbocation formation) G->H I Deprotonation H->I J This compound (E/Z Mixture) I->J

Caption: Synthetic pathway for this compound.

G start Low Yield of This compound check_reaction Check Reaction Stage start->check_reaction grignard_stage Grignard Stage Issue? check_reaction->grignard_stage Precursor Synthesis dehydration_stage Dehydration Stage Issue? check_reaction->dehydration_stage Final Step grignard_wet Reagents/Glassware Wet? grignard_stage->grignard_wet Yes dehydration_incomplete Reaction Incomplete? dehydration_stage->dehydration_incomplete Yes grignard_mg Mg Inactive? grignard_wet->grignard_mg No grignard_sol1 Flame-dry glassware. Use anhydrous solvent. grignard_wet->grignard_sol1 Yes grignard_temp Ketone Addition Temp High? grignard_mg->grignard_temp No grignard_sol2 Activate Mg (Iodine/Crushing). grignard_mg->grignard_sol2 Yes grignard_sol3 Add ketone at 0 °C. grignard_temp->grignard_sol3 Yes dehydration_distill Poor Distillation? dehydration_incomplete->dehydration_distill No dehydration_sol1 Increase reflux time/temp. Monitor with TLC/GC. dehydration_incomplete->dehydration_sol1 Yes dehydration_sol2 Check apparatus. Collect at correct boiling point. dehydration_distill->dehydration_sol2 Yes

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3,5-Dimethyl-3-heptene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a sample of this compound synthesized by the dehydration of 3,5-dimethyl-3-heptanol (B100129)?

A1: The most common impurities include the unreacted starting material, 3,5-dimethyl-3-heptanol, and isomeric alkenes formed as byproducts during the dehydration reaction. Water will also be present as a product of the reaction.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are fractional distillation and preparative gas chromatography (preparative GC). The choice between these techniques depends on the required purity level, the scale of the purification, and the boiling points of the impurities.

Q3: How can I effectively remove the unreacted 3,5-dimethyl-3-heptanol from my product?

A3: Fractional distillation is generally effective for removing the starting alcohol due to the difference in boiling points between the alcohol and the alkene. Alcohols typically have higher boiling points than alkenes of similar molecular weight due to hydrogen bonding.

Q4: What is the best method for separating isomeric alkene impurities from this compound?

A4: Preparative gas chromatography (preparative GC) offers the highest resolution for separating isomers with very close boiling points. For less demanding separations, a fractional distillation column with a high number of theoretical plates can also be effective.

Troubleshooting Guides

Fractional Distillation
Problem Probable Cause(s) Solution(s)
Poor Separation of Product from Impurities Insufficient number of theoretical plates in the distillation column.Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibria to be established in the column. A slow, steady distillation rate of 1-2 drops per second is recommended.[1]
Poor insulation of the column.Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient and prevent heat loss.[1]
Bumping or Irregular Boiling Uneven heating of the distillation flask.Use a heating mantle and a stir bar to ensure smooth and even boiling.
Flooding of the Fractionating Column The heating rate is too high, causing vapor to be generated faster than it can condense.Immediately reduce the heating rate to allow the liquid to drain back into the flask.
No Distillate is Collected A leak in the apparatus.Check all glass joints and connections to ensure they are properly sealed.
Insufficient heating.Gradually increase the temperature of the heating mantle.
Preparative Gas Chromatography (Preparative GC)
Problem Probable Cause(s) Solution(s)
Poor Peak Resolution Inappropriate column stationary phase.Select a column with a stationary phase that provides better selectivity for the separation of this compound and its isomers. A non-polar or medium-polarity column is often a good starting point for alkenes.
Column temperature program is not optimized.Adjust the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.
Carrier gas flow rate is not optimal.Optimize the carrier gas flow rate to achieve the best column efficiency.
Peak Tailing or Fronting Sample overload.Reduce the injection volume or the concentration of the sample.
Active sites on the column or in the inlet.Use a deactivated liner and a high-quality, inert column.
Low Recovery of Purified Product Inefficient trapping of the collected fraction.Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to effectively condense the eluting compound.
Leaks in the system post-detector.Check all connections between the detector outlet and the collection trap.

Quantitative Data

Purification Technique Typical Purity Achieved Expected Yield Throughput Best Suited For
Fractional Distillation 95-98%Moderate to HighHighLarger scale purifications where ultra-high purity is not essential.
Preparative Gas Chromatography >99%Low to ModerateLowSmall to medium scale purifications requiring very high purity and separation of close-boiling isomers.

Note: The purity for 2,3-Dimethyl-3-heptene (cis- and trans- mixture) is cited as Min. 99.0% (GC).[2]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify this compound from less volatile impurities such as the starting alcohol, 3,5-dimethyl-3-heptanol.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

  • Begin heating the flask gently with the heating mantle.

  • Observe the vapor as it rises through the fractionating column. A "ring" of condensing vapor should slowly ascend the column.

  • Adjust the heating rate to maintain a slow and steady collection of distillate (approximately 1-2 drops per second).

  • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 141-143 °C at atmospheric pressure).

  • Collect any initial lower-boiling fractions in a separate flask and change to a clean receiving flask to collect the main product fraction.

  • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distilling flask.

  • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Preparative Gas Chromatography

Objective: To obtain high-purity this compound, particularly for the separation of isomeric impurities.

Materials:

  • Partially purified this compound (e.g., from fractional distillation)

  • Volatile solvent (e.g., hexane)

  • Preparative gas chromatograph with a suitable column (e.g., a non-polar or medium-polarity column)

  • Fraction collection system with cooled traps

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical GC method to achieve baseline separation of this compound from its impurities.

    • Optimize the injector temperature, oven temperature program, and carrier gas flow rate.

  • Sample Preparation:

    • Prepare a concentrated solution of the partially purified this compound in a minimal amount of a volatile solvent like hexane.

  • Preparative GC Run:

    • Set up the preparative GC with the optimized method parameters.

    • Inject the sample onto the column. The injection volume will be significantly larger than for analytical GC.

    • Monitor the detector signal.

  • Fraction Collection:

    • As the peak corresponding to this compound begins to elute, activate the fraction collection system.

    • Collect the eluent in a trap cooled with liquid nitrogen or a dry ice/acetone slurry to ensure efficient condensation.

  • Purity Analysis:

    • Analyze a small aliquot of the collected fraction using analytical GC-MS to confirm its purity.

    • Combine pure fractions and carefully evaporate the solvent if necessary.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis A Crude Product in Distillation Flask B Fractionating Column A->B Heat E Vapor Rises and Separates in Column B->E C Condenser F Vapor Condenses C->F D Receiving Flask G Collect Fractions D->G E->C Vapor F->D Distillate H Purity Analysis (GC-MS) G->H

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative_GC_Workflow A Sample Injection B Separation on GC Column A->B C Detection B->C D Fraction Collection (Cooled Trap) C->D E Purity Analysis (Analytical GC-MS) D->E F Pure Product E->F

Caption: Experimental workflow for purification by preparative gas chromatography.

References

Technical Support Center: 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 3,5-Dimethyl-3-heptene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an unsaturated hydrocarbon, specifically an alkene, with the molecular formula C9H18.[1][2] It exists as a colorless liquid.[3] The primary hazards associated with this compound are its flammability and the risk of being fatal if swallowed and entering the airways.[1][4]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and safety of this compound, it should be stored in a tightly closed container in a cool, well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[4][5] It is also advisable to protect the compound from direct sunlight and to store it under an inert gas atmosphere to prevent oxidation.[4][5]

Q3: What are the signs of degradation of this compound?

As an alkene, this compound is susceptible to oxidation over time, which can lead to the formation of gummy, sticky resin deposits.[6] Discoloration or the formation of precipitates are visual indicators of potential degradation. For a more accurate assessment of purity, analytical methods are recommended.

Q4: How can I test for the presence of the alkene functional group in my sample?

The presence of the carbon-carbon double bond in this compound can be confirmed using simple chemical tests. One common method is the bromine water test, where the brown color of the bromine water disappears when added to the alkene.[7][8] Another test is the reaction with an acidified potassium manganate(VII) solution, which will be decolorized from its initial purple color by the alkene.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Sample degradation due to improper storage.Verify the purity of the this compound sample using Gas Chromatography (GC). Ensure the sample has been stored according to the recommended conditions (cool, dark, under inert gas).
Contamination of the sample.Use clean, dry glassware and equipment. Avoid introducing moisture or other impurities into the sample.
Sample appears discolored or has formed precipitates Oxidation or polymerization of the alkene.It is recommended to purify the sample by distillation before use. If purification is not possible, a fresh batch of the compound should be used.
Difficulty in dissolving the compound Inappropriate solvent selection.This compound is a hydrocarbon and is expected to be soluble in nonpolar organic solvents. Test solubility in a small scale before proceeding with the experiment.
Pressure buildup in the storage container Volatility of the compound, especially if stored at elevated temperatures.Store in a cool, well-ventilated area. Periodically and safely vent the container if necessary, following all safety protocols.

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample.

Methodology:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A nonpolar capillary column (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., hexane).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.

Qualitative Test for Alkene Presence (Bromine Water Test)

Objective: To qualitatively confirm the presence of the carbon-carbon double bond.

Methodology:

  • Materials: Test tube, sample of this compound, bromine water.

  • Procedure: a. Add approximately 1 mL of the this compound sample to a test tube. b. Add a few drops of bromine water to the test tube. c. Gently shake the test tube.

  • Observation: A positive result is indicated by the rapid disappearance of the reddish-brown color of the bromine water.[7][8][9]

Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_purity_assessment Purity Assessment cluster_troubleshooting Troubleshooting storage Store in a cool, dark, well-ventilated area under inert gas handling Handle in a fume hood, away from ignition sources storage->handling visual_inspection Visual Inspection (Discoloration, Precipitates) handling->visual_inspection gc_analysis Gas Chromatography (GC) for quantitative analysis visual_inspection->gc_analysis If issues are observed degradation Degradation Suspected visual_inspection->degradation If discolored inconsistent_results Inconsistent Experimental Results gc_analysis->inconsistent_results If purity is low purify Purify by distillation or use a fresh sample inconsistent_results->purify degradation->purify

Caption: Logical workflow for handling, assessing, and troubleshooting this compound.

signaling_pathway cluster_degradation Alkene Degradation Pathway alkene This compound (Alkene) oxidation Oxidation Reaction alkene->oxidation oxygen Oxygen (from air) oxygen->oxidation light_heat Light / Heat (Initiators) light_heat->oxidation degradation_products Degradation Products (e.g., peroxides, aldehydes, ketones, gummy residues) oxidation->degradation_products

Caption: General degradation pathway of alkenes like this compound.

References

Technical Support Center: 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-3-heptene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential common impurities in a sample of this compound?

While a definitive list of impurities can be lot-specific and dependent on the synthetic route, common impurities in this compound may include:

  • Isomers: Positional and geometric isomers of this compound can be present.

  • Starting Materials: Unreacted starting materials from the synthesis process. A common laboratory synthesis involves the dehydration of 3,5-dimethyl-3-heptanol.[1] Therefore, residual alcohol may be present.

  • By-products: Side-products from the synthesis reaction. For instance, if catalytic dehydrogenation of 3,5-dimethylheptane (B146769) is the synthetic route, incomplete reaction could leave the alkane as an impurity.[1]

  • Solvents: Residual solvents used during the synthesis and purification steps.

  • Oxidation Products: Alkenes can be susceptible to oxidation over time, leading to the formation of epoxides, aldehydes, or ketones.

Q2: How can I identify the impurities in my this compound sample?

The most effective analytical techniques for identifying and quantifying impurities in volatile organic compounds like this compound are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4]

  • Gas Chromatography (GC): Provides separation of different components in the sample, allowing for quantification of the purity and relative amounts of impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation power of GC with the identification capabilities of mass spectrometry, enabling the determination of the chemical structures of the impurities.[2][4]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

To minimize degradation and the formation of impurities, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[5] It should be protected from light and air to prevent oxidation and polymerization.

Troubleshooting Guides

Problem: My reaction is not proceeding as expected, and I suspect the purity of my this compound is the issue.

This troubleshooting guide will help you identify potential purity issues with your this compound and suggest appropriate actions.

Step 1: Initial Purity Assessment

The first step is to assess the purity of your starting material.

Analytical Method Parameter to Check Interpretation
Gas Chromatography (GC) Appearance of multiple peaks in the chromatogram.The presence of more than one peak indicates the presence of impurities. The relative area of the peaks can give an estimation of the purity.
GC-MS Identification of masses that do not correspond to this compound or its expected fragmentation pattern.This can help in identifying the specific chemical nature of the impurities, such as residual starting materials, solvents, or by-products.
¹H NMR Presence of unexpected signals, for example, signals corresponding to -OH protons if alcohol impurity is suspected.Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the main component and major impurities.[3]
Step 2: Identifying the Source of Impurity

Based on the initial assessment, the following workflow can help you pinpoint the likely source of the impurity.

Troubleshooting_Workflow start Purity Issue Suspected purity_check Perform GC-MS Analysis start->purity_check impurity_type Identify Impurity Type purity_check->impurity_type isomer Isomeric Impurities impurity_type->isomer Isomer Detected starting_material Residual Starting Material (e.g., 3,5-dimethyl-3-heptanol) impurity_type->starting_material Starting Material Detected byproduct Reaction By-product (e.g., 3,5-dimethylheptane) impurity_type->byproduct By-product Detected oxidation Oxidation Products impurity_type->oxidation Oxidation Product Detected purification Action: Purify Sample (e.g., Fractional Distillation) isomer->purification starting_material->purification byproduct->purification storage_check Action: Review Storage Conditions oxidation->storage_check storage_check->purification

Caption: Troubleshooting workflow for identifying and addressing impurities in this compound.

Step 3: Purification Protocols

If impurities are confirmed, purification of the this compound may be necessary. Fractional distillation is a common and effective method for separating compounds with different boiling points.[6]

Experimental Protocol: Fractional Distillation of this compound

Objective: To remove impurities with boiling points different from this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Inert gas source (optional)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin to gently and slowly heat the flask using the heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. A temperature gradient will establish in the column. It is crucial to heat slowly to allow for proper separation.

  • Fraction Collection: Collect the distillate fractions in the receiving flask based on the temperature at the distillation head. The boiling point of this compound is approximately 142-144 °C. Fractions collected at a stable temperature within this range will be the purified product.

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distilling flask.

  • Analysis: Analyze the purity of the collected fractions using GC or GC-MS to confirm the removal of impurities.

References

Technical Support Center: Resolving Stereoisomers of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the resolution of stereoisomers of 3,5-dimethyl-3-heptene.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of this compound?

A1: this compound possesses both a carbon-carbon double bond and a chiral center at the C5 position. This gives rise to four possible stereoisomers:

  • (E,R)-3,5-dimethyl-3-heptene

  • (E,S)-3,5-dimethyl-3-heptene

  • (Z,R)-3,5-dimethyl-3-heptene

  • (Z,S)-3,5-dimethyl-3-heptene

The E/Z isomers are diastereomers of each other, while the R/S isomers for each geometric form are enantiomers.

Q2: What is the general strategy for resolving all four stereoisomers?

A2: A common and effective strategy involves a multi-step approach. Since resolving the enantiomers of a non-functionalized alkene directly can be challenging, a precursor alcohol, 3,5-dimethyl-3-heptanol (B100129), is often used. The general workflow is as follows:

  • Synthesis of racemic 3,5-dimethyl-3-heptanol: This precursor can be synthesized via standard organic chemistry methods, for example, through a Grignard reaction.

  • Chiral resolution of 3,5-dimethyl-3-heptanol: The racemic alcohol is resolved into its (R)- and (S)-enantiomers. A common method is the formation of diastereomeric esters with a chiral resolving agent, followed by separation via crystallization and subsequent hydrolysis.

  • Stereospecific dehydration of the resolved alcohols: Each enantiomer of the alcohol is then dehydrated under controlled conditions to yield the corresponding E- and Z-isomers of this compound while preserving the stereochemistry at the C5 chiral center.

  • Separation of the E/Z diastereomers: The resulting mixture of E- and Z-isomers for each enantiomer is then separated using column chromatography, often with silver nitrate-impregnated silica (B1680970) gel.

Troubleshooting Guides

Guide 1: Separation of E/Z Diastereomers via Argentation Chromatography

This guide addresses common issues encountered when separating the E and Z isomers of this compound using column chromatography with silver nitrate-impregnated silica gel.

Problem Possible Cause Solution
Poor or no separation of E/Z isomers. Insufficient silver nitrate (B79036) loading on the silica gel.Prepare silica gel with a higher weight percentage of silver nitrate (e.g., 10-15%).
Inappropriate solvent system.Optimize the mobile phase. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with a solvent such as diethyl ether or toluene.
Compound streaking or tailing on the column. The compound is too polar for the solvent system.Gradually increase the polarity of the eluent. Ensure the sample is loaded in a minimal volume of solvent.
The column is overloaded.Reduce the amount of sample loaded onto the column.
Low recovery of the compound from the column. Irreversible binding of the alkene to the silver ions.This is rare but can occur. Try eluting with a more polar solvent system.
Decomposition of the compound on the silica gel.Ensure the silica gel is neutral. If the compound is acid-sensitive, a base like triethylamine (B128534) (0.1-1%) can be added to the eluent.
Silver leaching from the column. Use of overly polar solvents.Avoid highly polar solvents like methanol (B129727) or water, as they can dissolve the silver nitrate.[1]
Guide 2: Chiral Resolution of 3,5-Dimethyl-3-heptanol via Diastereomeric Crystallization

This guide focuses on troubleshooting the resolution of the precursor alcohol, 3,5-dimethyl-3-heptanol, by forming diastereomeric esters.

Problem Possible Cause Solution
No crystallization of diastereomeric esters. The diastereomeric esters are too soluble in the chosen solvent.Screen a variety of solvents with different polarities. Try cooling the solution to a lower temperature.
The solution is not sufficiently supersaturated.Slowly evaporate the solvent to increase the concentration. Add an anti-solvent (a solvent in which the esters are less soluble) dropwise to induce precipitation.[2]
"Oiling out" instead of crystallization. The level of supersaturation is too high.Use a more dilute solution and cool it down more slowly. Ensure adequate stirring.[2]
Low diastereomeric excess (de) of the crystallized product. The solubilities of the two diastereomers in the chosen solvent are too similar.Screen a wider range of solvents to maximize the solubility difference.
Crystallization occurred too rapidly, trapping the undesired diastereomer.Slow down the crystallization process by using a slower cooling rate or by using a solvent system from which the esters crystallize more slowly.[3]
Low yield of the desired diastereomer. A significant amount of the desired diastereomer remains in the mother liquor.Optimize the solvent and temperature to minimize the solubility of the target diastereomer. After filtration, the mother liquor can be concentrated and recrystallized to potentially recover more product.[3]

Experimental Protocols

Protocol 1: Separation of E/Z Isomers of this compound

This protocol describes the separation of E and Z isomers using argentation column chromatography.

1. Preparation of Silver Nitrate-Impregnated Silica Gel (10% w/w):

  • Dissolve the required amount of silver nitrate in deionized water or methanol.
  • Add silica gel (mesh size 70-230) to the solution to form a slurry.
  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
  • Activate the silver nitrate-silica gel by heating at 110-120 °C for 2-3 hours under vacuum.
  • Store the prepared silica gel in a dark, desiccated container to protect it from light and moisture.[1]

2. Column Chromatography:

  • Pack a glass chromatography column with the prepared silver nitrate-impregnated silica gel as a slurry in a non-polar solvent (e.g., hexane).
  • Dissolve the E/Z mixture of this compound in a minimal amount of the initial mobile phase.
  • Carefully load the sample onto the top of the column.
  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding diethyl ether or toluene. The Z-isomer, having a more exposed double bond, will complex more strongly with the silver ions and thus elute later than the E-isomer.[4]
  • Collect fractions and analyze them by GC or TLC to determine the composition.
  • Combine the fractions containing the pure E and Z isomers separately and remove the solvent.

Quantitative Data for E/Z Separation:

Parameter Value Reference
Stationary Phase Silica gel impregnated with 10% (w/w) AgNO₃[5]
Mobile Phase Hexane/Diethyl Ether Gradient (e.g., 100:0 to 95:5)General Practice
Elution Order 1. (E)-3,5-dimethyl-3-heptene2. (Z)-3,5-dimethyl-3-heptene[4]
Protocol 2: Chiral Resolution of (±)-3,5-Dimethyl-3-heptanol

This protocol outlines the resolution of the precursor alcohol via diastereomeric ester formation.

1. Formation of Diastereomeric Esters:

  • In a round-bottom flask, dissolve racemic 3,5-dimethyl-3-heptanol and a chiral resolving agent (e.g., (R)-(-)-O-acetylmandelic acid or a similar chiral carboxylic acid) in an appropriate solvent (e.g., dichloromethane).
  • Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
  • Filter off the dicyclohexylurea byproduct and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

2. Separation by Fractional Crystallization:

  • Dissolve the crude diastereomeric ester mixture in a minimal amount of a suitable hot solvent (e.g., hexane, ethyl acetate, or a mixture thereof).
  • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization of the less soluble diastereomer.
  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
  • The diastereomeric purity of the crystals can be improved by recrystallization.
  • The more soluble diastereomer remains in the mother liquor and can be recovered by evaporating the solvent.

3. Hydrolysis of the Diastereomeric Esters:

  • Dissolve the separated diastereomeric ester in a suitable solvent (e.g., methanol or ethanol).
  • Add an aqueous solution of a base (e.g., NaOH or KOH) and heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or GC).
  • Cool the mixture and extract the resolved alcohol with a non-polar solvent (e.g., diethyl ether).
  • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically pure alcohol.

Quantitative Data for Chiral Resolution of a Secondary Alcohol:

Parameter Value Reference
Resolving Agent (R)-(-)-O-acetylmandelic acidGeneral Practice
Coupling Agent DCC/DMAPGeneral Practice
Expected Diastereomeric Ratio (from racemic alcohol) ~1:1[6]
Hydrolysis Conditions 1M NaOH in Methanol/WaterGeneral Practice
Protocol 3: Stereospecific Dehydration of Resolved 3,5-Dimethyl-3-heptanol

This protocol describes a method for dehydrating the resolved alcohol to the corresponding alkene with minimal risk of racemization.

1. Dehydration Reaction:

  • In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and distillation head, place the enantiomerically pure 3,5-dimethyl-3-heptanol.
  • Add a mild dehydrating agent such as iodine (catalytic amount) or anhydrous copper(II) sulfate.
  • Heat the mixture gently while stirring. The alkene product will distill as it is formed.
  • Monitor the temperature of the distillate to ensure it corresponds to the boiling point of this compound.
  • Continue the distillation until no more alkene is produced.

2. Work-up and Purification:

  • Wash the collected distillate with a dilute solution of sodium thiosulfate (B1220275) (to remove any iodine), followed by water and brine.
  • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
  • The product can be further purified by fractional distillation if necessary.

Analytical Characterization

1. Gas Chromatography (GC):

  • For E/Z isomer analysis: Use a standard non-polar capillary column (e.g., DB-1 or HP-5). The E and Z isomers should have different retention times.
  • For enantiomeric analysis: Use a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., β-DEX or γ-DEX). This will allow for the separation and quantification of the R and S enantiomers for each geometric isomer.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts and coupling constants of the vinylic and allylic protons will differ between the E and Z isomers. For example, the vinylic proton in the Z-isomer is typically deshielded (appears at a higher ppm) compared to the E-isomer due to steric effects.[8][9]
  • ¹³C NMR: The chemical shifts of the carbons involved in the double bond and the adjacent carbons will also be distinct for the E and Z isomers.

3. Polarimetry:

  • Once the enantiomers are resolved, their optical purity can be confirmed by measuring their specific rotation using a polarimeter. The R and S enantiomers will rotate plane-polarized light in equal but opposite directions.

Visualizations

experimental_workflow cluster_start Starting Material cluster_resolution Chiral Resolution cluster_dehydration Stereospecific Dehydration cluster_separation Diastereomer Separation cluster_products Final Products racemic_alcohol Racemic (±)-3,5-Dimethyl-3-heptanol esterification Diastereomeric Esterification (with chiral acid) racemic_alcohol->esterification crystallization Fractional Crystallization esterification->crystallization hydrolysis_R Hydrolysis of Diastereomer 1 crystallization->hydrolysis_R Less Soluble hydrolysis_S Hydrolysis of Diastereomer 2 crystallization->hydrolysis_S More Soluble dehydration_R Dehydration hydrolysis_R->dehydration_R (R)-Alcohol dehydration_S Dehydration hydrolysis_S->dehydration_S (S)-Alcohol chromatography_R Argentation Chromatography dehydration_R->chromatography_R E/Z Mixture (R) chromatography_S Argentation Chromatography dehydration_S->chromatography_S E/Z Mixture (S) product_ER (E,R)-3,5-Dimethyl-3-heptene chromatography_R->product_ER E-isomer product_ZR (Z,R)-3,5-Dimethyl-3-heptene chromatography_R->product_ZR Z-isomer product_ES (E,S)-3,5-Dimethyl-3-heptene chromatography_S->product_ES E-isomer product_ZS (Z,S)-3,5-Dimethyl-3-heptene chromatography_S->product_ZS Z-isomer

Caption: Workflow for the resolution of this compound stereoisomers.

troubleshooting_crystallization start Problem: No Crystallization cause1 High Solubility start->cause1 cause2 Insufficient Supersaturation start->cause2 solution1 Screen Solvents cause1->solution1 solution2 Increase Concentration cause2->solution2 solution3 Add Anti-solvent cause2->solution3 solution4 Lower Temperature cause2->solution4

Caption: Troubleshooting logic for crystallization issues.

References

Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 3,5-Dimethyl-3-heptene. The content focuses on optimizing reaction conditions to achieve desired yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing this compound?

A1: The primary laboratory methods for synthesizing this compound include:

  • Wittig Reaction: This is a highly versatile method involving the reaction of a phosphorus ylide (Wittig reagent) with a ketone, offering good control over the location of the double bond.[1][2]

  • Dehydration of Alcohols: An acid-catalyzed dehydration of 3,5-dimethyl-3-heptanol (B100129) can yield the desired alkene.[3][4] This method requires careful control of temperature and acid concentration to avoid side reactions.

  • Dehydrohalogenation of Alkyl Halides: This elimination reaction involves treating a suitable alkyl halide with a strong base to form the alkene.[5] The choice of base is critical to favor elimination over substitution.[6]

Q2: How can I prepare the necessary Wittig reagent for the synthesis?

A2: Wittig reagents are typically prepared in a two-step process. First, a phosphonium (B103445) salt is synthesized by reacting triphenylphosphine (B44618) with an appropriate alkyl halide (e.g., 3-bromopentane).[7][8] Second, the phosphonium salt is deprotonated using a strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) to form the reactive ylide.[2][8] This is often done in situ, meaning the ylide is generated in the reaction flask just before adding the ketone.[7]

Q3: Which factors most significantly influence the stereoselectivity (E/Z isomer ratio) of the Wittig reaction?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Ylide Stability: Unstabilized ylides (e.g., those with simple alkyl groups) generally favor the formation of the Z-alkene, especially under kinetic control (salt-free conditions, low temperature).[1][9] Stabilized ylides (with electron-withdrawing groups) tend to produce the E-alkene under thermodynamic control.[1]

  • Solvent: Non-polar aprotic solvents like THF or toluene (B28343) favor the kinetic pathway, leading to higher Z-selectivity.[9]

  • Temperature: Low temperatures (-78 °C) are crucial for preventing the reversal of the initial addition step, which helps lock in the kinetically favored Z-isomer.[9]

  • Base Cation: The presence of lithium cations can promote equilibration of reaction intermediates, leading to a higher proportion of the more stable E-isomer. Using sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) can result in "salt-free" conditions that enhance Z-selectivity.[9]

Q4: Besides the desired product, what are common side products in alkene synthesis via elimination reactions?

A4: In elimination reactions like alcohol dehydration or alkyl halide dehydrohalogenation, several side products can form. Carbocation rearrangements are a potential issue in E1 reactions, leading to isomeric alkenes.[5][10] For dehydrohalogenation, the competing SN2 substitution reaction can be a significant pathway, especially with primary substrates and non-bulky bases, leading to the formation of ethers or alcohols instead of the alkene.[4][6]

Experimental Protocols

Protocol 1: Wittig Synthesis of this compound (Z-isomer favored)

This protocol describes the synthesis via the reaction of 2-butanone (B6335102) with the ylide generated from (1-ethylpropyl)triphenylphosphonium bromide.

Step 1: Preparation of (1-ethylpropyl)triphenylphosphonium bromide

  • Under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.0 eq) to a flame-dried flask containing anhydrous toluene.

  • Add 3-bromopentane (B47287) (1.1 eq) to the solution.

  • Heat the mixture to reflux and stir for 24-48 hours, during which the phosphonium salt will precipitate.

  • Cool the mixture, collect the solid precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. Store the resulting phosphonium salt under inert gas.

Step 2: Ylide Formation and Wittig Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend the (1-ethylpropyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise to the stirred suspension. A distinct color change to deep red or orange indicates ylide formation.[9]

  • Allow the mixture to stir at -78 °C for 1 hour.

  • In a separate flask, dissolve 2-butanone (1.0 eq) in anhydrous THF.

  • Slowly add the 2-butanone solution dropwise to the cold, stirred ylide solution over 20-30 minutes.[9]

  • Continue stirring the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly warm the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with a non-polar solvent (e.g., pentane (B18724) or hexane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via flash column chromatography on silica (B1680970) gel to isolate this compound.

Troubleshooting Guide

Problem 1: Low or no yield of the desired alkene.

  • Possible Cause: Incomplete ylide formation.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere, as Wittig reagents are highly sensitive to moisture and oxygen. Use a freshly opened or properly titrated strong base (e.g., n-BuLi). A persistent color change is a good indicator of successful ylide formation.[9]

  • Possible Cause: The chosen base is not strong enough to deprotonate the phosphonium salt.

    • Solution: For unstabilized ylides, strong bases like n-BuLi, NaH, or NaHMDS are required.[7] Verify the pKa of your phosphonium salt and select an appropriate base.

  • Possible Cause: Steric hindrance in the ketone or ylide.

    • Solution: While 2-butanone is not exceptionally hindered, highly substituted ylides can be less reactive. Increasing the reaction time or temperature (at the potential cost of stereoselectivity) may improve conversion.

Problem 2: The major product is the E-isomer instead of the desired Z-isomer.

  • Possible Cause: Reaction temperature was too high.

    • Solution: High temperatures can allow for the equilibration of intermediates to the more thermodynamically stable E-isomer. Conduct the reaction at -78 °C and maintain this temperature throughout the addition and stirring period before slowly warming.[9]

  • Possible Cause: Incorrect solvent was used.

    • Solution: Polar aprotic solvents can stabilize intermediates, leading to the thermodynamic E-product. Use non-polar aprotic solvents like THF, diethyl ether, or toluene to favor the kinetic Z-product.[9]

  • Possible Cause: Presence of lithium salts.

    • Solution: If using n-BuLi, the resulting LiBr can promote equilibration. To achieve higher Z-selectivity, consider using a sodium- or potassium-based amide (NaHMDS, KHMDS) to generate a "salt-free" ylide.[9]

Problem 3: Difficulty in purifying the product from triphenylphosphine oxide.

  • Possible Cause: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.

    • Solution 1 (Chromatography): Triphenylphosphine oxide is more polar than the alkene product. Purification can be achieved using column chromatography on silica gel with a non-polar eluent like hexane.

    • Solution 2 (Precipitation): In some cases, triphenylphosphine oxide can be precipitated out of the crude product mixture by adding a solvent in which it is insoluble, such as cold diethyl ether or a hexane/ether mixture, followed by filtration.

Data Presentation

The following tables summarize the general effects of key reaction parameters on the outcome of Wittig reactions with unstabilized ylides, which are used to synthesize this compound.

Table 1: Effect of Reaction Parameters on Stereoselectivity

ParameterCondition for High Z-SelectivityCondition Leading to E-IsomerRationale
Ylide Type Unstabilized (e.g., R=alkyl)Stabilized (e.g., R=CO₂Et, CN)Unstabilized ylides react under kinetic control; stabilized ylides react under thermodynamic control.[1][9]
Base Cation Salt-Free (Na⁺, K⁺)Lithium-based (Li⁺)Lithium cations can coordinate with intermediates, promoting equilibration and eroding kinetic control.[9]
Temperature Low (-78 °C)High (0 °C to reflux)Low temperature prevents the retro-Wittig reaction, preserving the kinetically formed Z-isomer.[9]
Solvent Non-polar aprotic (THF, Toluene)Polar (DMF, DMSO)Non-polar solvents favor the kinetic pathway, while polar solvents can stabilize intermediates, allowing equilibration.[9]

Mandatory Visualization

Wittig_Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Purification P_Salt Phosphonium Salt (e.g., [Ph3PCH(Et)2]Br) Ylide Ylide Formation (Add Strong Base, -78°C) P_Salt->Ylide Ketone Ketone (2-Butanone) Reaction Wittig Reaction (Add Ketone, -78°C) Ketone->Reaction Ylide->Reaction Quench Quench (Add aq. NH4Cl) Reaction->Quench Extract Extraction (Hexane/Ether) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Chromatography) Dry->Purify Final_Product Final Product (this compound) Purify->Final_Product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Inert Verify Inert Atmosphere & Dryness Start->Check_Inert Yes Check_Base Check Base Strength & Freshness Check_Inert->Check_Base Problem Persists Check_Temp Increase Reaction Time/Temperature Check_Base->Check_Temp Problem Persists Wrong_Isomer Incorrect Isomer Ratio (High E instead of Z)? Use_Low_Temp Maintain Temp at -78°C Wrong_Isomer->Use_Low_Temp Yes Use_NonPolar_Solvent Use Non-Polar Solvent (THF, Toluene) Wrong_Isomer->Use_NonPolar_Solvent Yes Use_Na_K_Base Use Na/K Base (e.g., NaHMDS) Wrong_Isomer->Use_Na_K_Base Yes Purification_Issue Purification Difficulty? Column Optimize Column Chromatography (Non-polar eluent) Purification_Issue->Column Yes Precipitate Attempt Precipitation of Byproduct Column->Precipitate If still difficult

Caption: Troubleshooting decision tree for the synthesis of this compound.

E_Z_Selectivity cluster_Z Conditions for Z cluster_E Conditions for E center Wittig Reaction Stereoselectivity Z_Isomer Favors Z-Isomer (Kinetic Product) center->Z_Isomer E_Isomer Favors E-Isomer (Thermodynamic Product) center->E_Isomer Low_Temp -78 °C Z_Isomer->Low_Temp NonPolar_Solvent Non-Polar Solvent Z_Isomer->NonPolar_Solvent Unstabilized_Ylide Unstabilized Ylide Z_Isomer->Unstabilized_Ylide Salt_Free Salt-Free (Na/K Base) Z_Isomer->Salt_Free High_Temp Room Temp E_Isomer->High_Temp Polar_Solvent Polar Solvent E_Isomer->Polar_Solvent Stabilized_Ylide Stabilized Ylide E_Isomer->Stabilized_Ylide Li_Salts Li Salts Present E_Isomer->Li_Salts

Caption: Factors influencing E/Z stereoselectivity in the Wittig reaction.

References

Technical Support Center: 3,5-Dimethyl-3-heptene GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-3-heptene analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: My chromatogram for this compound shows significant peak tailing. What are the common causes and how can I fix this?

Peak tailing can compromise resolution and the accuracy of quantification. For a non-polar hydrocarbon like this compound, tailing is often due to physical or system-related issues rather than chemical interactions.

Common Causes and Solutions:

  • Active Sites in the System: Unswept volumes or active sites in the injector liner or at the head of the column can cause some analyte molecules to be retained longer, leading to tailing.[1][2]

    • Solution: Use a new, deactivated injector liner. If the problem persists, trimming 0.5-1 meter from the inlet side of the column can remove active sites that have developed over time.[2]

  • Improper Column Installation: If the column is installed too high or too low in the inlet, it can create turbulence or dead volume in the carrier gas flow path.[1]

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into both the injector and the detector to minimize dead volume.[3]

  • Column Contamination: Accumulation of non-volatile residues from previous samples at the head of the column can interfere with the partitioning of the analyte.

    • Solution: Bake out the column at its maximum recommended temperature to remove contaminants. If this is ineffective, trim the front end of the column.[2]

  • Low Inlet Temperature: An injector temperature that is too low may lead to incomplete or slow vaporization of the analyte, which can cause peak distortion.[1]

    • Solution: Ensure the injector temperature is set appropriately for the volatility of this compound and the solvent used. A general starting point is 250 °C.

Troubleshooting Workflow for Peak Tailing The following diagram outlines a logical workflow to diagnose the cause of peak tailing.

G cluster_0 Start: Peak Tailing Observed cluster_1 Troubleshooting Path start All Peaks Tailing? dead_volume Suspect Dead Volume / Flow Path Disruption start->dead_volume Yes active_sites Check for Active Sites (Liner, Column Head) start->active_sites No, only analyte peaks improper_install Check Column Installation (Depth, Ferrule) resolved Issue Resolved improper_install->resolved dead_volume->improper_install contamination Column or System Contamination? active_sites->contamination bakeout Bake Out Column & Inlet contamination->bakeout Yes replace_liner Replace Injector Liner contamination->replace_liner No trim Trim Column Inlet bakeout->trim trim->replace_liner replace_liner->resolved

Caption: Troubleshooting workflow for diagnosing peak tailing.

Q2: I am seeing unexpected "ghost peaks" in my blank runs and samples. What is their origin and how do I remove them?

Ghost peaks are signals in a chromatogram that do not originate from the injected sample.[4] They can arise from several sources of contamination within the GC-MS system.

  • Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the solvent used for sample dilution can accumulate on the column and elute as peaks, especially during a temperature gradient.

    • Solution: Always use high-purity gases and solvents. Ensure gas traps for moisture and hydrocarbons are functioning correctly. Running a blank solvent injection can help determine if the solvent is the source.[5]

  • Septum Bleed: Over time, the injector septum can degrade, releasing siloxanes or other volatile compounds that appear as peaks.

    • Solution: Regularly replace the septum according to a maintenance schedule. Use high-quality, low-bleed septa.

  • Sample Carryover: Residue from a previous, more concentrated sample can be retained in the injector or on the column and elute in a subsequent run.

    • Solution: Implement a thorough wash sequence for the injection syringe between samples. If carryover is suspected, run multiple blank solvent injections to clean the system. An injector temperature that is too low can also contribute to carryover.

  • Contaminated Glassware or Vials: Impurities can be introduced from improperly cleaned sample vials, caps (B75204), or other sample preparation glassware.[6]

    • Solution: Ensure all glassware is meticulously cleaned and that high-quality vials and caps are used.

Q3: How should I interpret the Electron Ionization (EI) mass spectrum for this compound?

The mass spectrum of this compound (C₉H₁₈, Molecular Weight: 126.24 g/mol ) is generated by electron ionization, which causes the molecule to fragment in a predictable way.[7] The fragmentation pattern is key to its identification.

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule after losing one electron. For this compound, the molecular ion peak should appear at an m/z of 126. This peak may be weak or absent in EI spectra of branched alkanes and alkenes due to rapid fragmentation.[8][9]

  • Fragmentation: The fragmentation of the molecular ion typically occurs at the carbon-carbon bonds, especially at branch points, to form more stable carbocations.[10] The most abundant peaks in the spectrum often correspond to the most stable fragments.

Major Mass Fragments for this compound

The following table summarizes the most significant ions observed in the NIST reference mass spectrum for this compound.[11][12]

m/z (Mass/Charge)Relative Intensity (%)Probable Fragment Ion
41100.0[C₃H₅]⁺ (Allyl cation)
5585.5[C₄H₇]⁺
9768.0[C₇H₁₃]⁺ (Loss of an ethyl group, C₂H₅)
6950.1[C₅H₉]⁺
12621.1[C₉H₁₈]⁺ (Molecular Ion)
7018.0[C₅H₁₀]⁺
8317.5[C₆H₁₁]⁺

Fragmentation Pathway Diagram

The diagram below illustrates the primary fragmentation pathways for this compound upon electron ionization.

G cluster_0 Fragmentation Pathway of this compound mol This compound [C9H18] mol_ion Molecular Ion [C9H18]˙+ m/z = 126 mol->mol_ion -e⁻ (70 eV) frag_97 [C7H13]+ m/z = 97 mol_ion->frag_97 -•C2H5 (Loss of Ethyl Radical) frag_55 [C4H7]+ m/z = 55 mol_ion->frag_55 Cleavage frag_41 Base Peak [C3H5]+ m/z = 41 frag_97->frag_41 Further Fragmentation frag_55->frag_41 Rearrangement

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocols

Q4: What is a recommended starting GC-MS method for the analysis of this compound?

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Sample Preparation:

  • Accurately prepare a stock solution of this compound in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane).

  • Prepare a series of calibration standards by serial dilution of the stock solution. A typical concentration range might be 0.1 µg/mL to 10 µg/mL.[13]

  • If the sample is in a complex matrix, a sample cleanup or extraction procedure such as solid-phase extraction (SPE) may be necessary to remove interfering compounds.[2]

  • Ensure the final sample is free of particulates by filtering or centrifugation before transferring to a GC vial.[13]

2. GC-MS Parameters: The following table outlines recommended parameters for a standard capillary GC-MS system. Non-polar columns are well-suited for separating non-polar compounds like alkenes, where the elution order generally follows the boiling points.[14]

ParameterRecommended SettingRationale
GC Column Non-polar (e.g., DB-5ms, HP-5ms)Provides good separation for hydrocarbons. These columns are robust and widely used.[15][16]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Injector Split/Splitless InletAllows for flexibility depending on analyte concentration.
Injector Temp250 °CEnsures rapid and complete vaporization of the analyte and solvent.
Injection ModeSplit (e.g., 50:1) or SplitlessUse split mode for concentrated samples to avoid column overload. Use splitless for trace analysis to maximize sensitivity.
Injection Vol.1 µLA standard volume to prevent overloading the liner and column.
Carrier Gas HeliumInert gas providing good efficiency. Maintain a constant flow rate (e.g., 1.0 - 1.2 mL/min).
Oven Program Initial Temp: 50 °C, hold for 2 minAllows for solvent focusing at the head of the column.
Ramp: 10 °C/min to 200 °CA moderate ramp rate to ensure separation from other volatile components.
Final Hold: Hold at 200 °C for 2 minEnsures elution of all components of interest.
MS Parameters
MS Transfer Line280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp230 °CStandard temperature for stable ionization.
Ionization ModeElectron Ionization (EI)Standard mode providing reproducible fragmentation patterns for library matching.
Electron Energy70 eVStandard energy for creating consistent and comparable mass spectra.[8]
Mass Scan Rangem/z 35 - 350Covers the molecular ion and all expected fragments of this compound.
Acquisition ModeFull ScanTo collect full mass spectra for identification. Selected Ion Monitoring (SIM) can be used for quantification to improve sensitivity if target ions are known.

References

Technical Support Center: 3,5-Dimethyl-3-heptene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,5-Dimethyl-3-heptene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common laboratory methods for the synthesis of this compound are the Wittig reaction and the acid-catalyzed dehydration of 3,5-dimethyl-3-heptanol (B100129).[1] The choice of method often depends on the available starting materials and the desired isomeric purity of the final product.

Q2: What is the primary precursor for the dehydration route, and how is it synthesized?

A2: The precursor for the dehydration route is 3,5-dimethyl-3-heptanol. This tertiary alcohol is typically synthesized via a Grignard reaction between a suitable ketone and a Grignard reagent. For instance, the reaction of 3-methyl-2-pentanone (B1360105) with ethylmagnesium bromide or 2-pentanone with sec-butylmagnesium bromide, followed by an acidic workup, will yield 3,5-dimethyl-3-heptanol.

Q3: What are the major side reactions to be aware of during the synthesis of this compound?

A3: For the Wittig reaction , the primary side product is triphenylphosphine (B44618) oxide, which can be challenging to separate from the desired alkene.[2][3] In the case of acid-catalyzed dehydration of 3,5-dimethyl-3-heptanol , the main side reactions involve the formation of isomeric alkenes through carbocation rearrangements.[4][5] Under certain conditions, ether formation can also occur.[6]

Q4: How can I minimize the formation of side products in the dehydration of 3,5-dimethyl-3-heptanol?

A4: To minimize carbocation rearrangements, using milder reaction conditions and aprotic solvents can be effective.[4] Employing phosphorus oxychloride (POCl₃) in pyridine (B92270) is an alternative method that proceeds via an E2 mechanism, thus avoiding a carbocation intermediate and preventing rearrangements.[4]

Q5: I am observing a low yield in my Wittig reaction. What are the potential causes?

A5: Low yields in Wittig reactions, especially with ketones, can be due to several factors. Steric hindrance around the carbonyl group of the ketone can slow down the reaction.[2][3] The stability of the ylide also plays a crucial role; stabilized ylides are less reactive and may give poor yields with ketones.[3] Additionally, the freshness and strength of the base used to generate the ylide are critical for a successful reaction.[7]

Troubleshooting Guides

Route 1: Dehydration of 3,5-Dimethyl-3-heptanol
Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound Incomplete dehydration.Increase the reaction temperature or use a stronger acid catalyst (e.g., concentrated sulfuric acid). Note that harsher conditions may increase side products.
Formation of significant amounts of isomeric alkenes.This is likely due to carbocation rearrangements.[4][5] Consider using a milder dehydration method, such as employing phosphorus oxychloride (POCl₃) in pyridine, which favors an E2 mechanism and avoids carbocation intermediates.[4]
Formation of an ether byproduct.Ether formation can compete with elimination, especially at lower temperatures.[6] Ensure the reaction is heated sufficiently to favor alkene formation.
Product is a complex mixture of isomers Carbocation rearrangements are occurring.As mentioned above, switching to a method that avoids carbocation formation is the most effective solution.[4] Careful control of temperature may also influence the product distribution.
Route 2: Wittig Reaction
Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield Inefficient ylide formation.Ensure the phosphonium (B103445) salt is dry and the base (e.g., n-butyllithium, sodium hydride) is fresh and potent. The reaction should be conducted under strictly anhydrous and inert conditions.[7]
Steric hindrance from the ketone.The reaction of ylides with sterically hindered ketones can be slow and result in low yields.[2][3] Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better for hindered ketones.[3]
Ylide decomposition.Some ylides are unstable. Generate the ylide in situ at low temperatures and use it immediately.
Difficulty in purifying the product Contamination with triphenylphosphine oxide.Triphenylphosphine oxide is a common byproduct and can be difficult to remove. Purification can be attempted by column chromatography or by precipitating the oxide from a nonpolar solvent in which the alkene is soluble.
Incorrect E/Z isomer ratio Reaction conditions favoring the undesired isomer.The stereochemical outcome of the Wittig reaction is influenced by the ylide's stability and the reaction conditions. For non-stabilized ylides, Z-alkenes are typically favored, while stabilized ylides tend to give E-alkenes. The Schlosser modification can be used to obtain the E-alkene from non-stabilized ylides.[2][3]

Experimental Protocols

Synthesis of 3,5-Dimethyl-3-heptanol via Grignard Reaction

This protocol describes the synthesis of the precursor alcohol required for the dehydration route.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • 3-Methyl-2-pentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small portion of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 3-methyl-2-pentanone in anhydrous diethyl ether dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude 3,5-dimethyl-3-heptanol. The product can be purified by distillation.

Synthesis of this compound via Acid-Catalyzed Dehydration

Materials:

  • 3,5-Dimethyl-3-heptanol

  • Concentrated sulfuric acid (or phosphoric acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Place 3,5-dimethyl-3-heptanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up a distillation apparatus and heat the mixture to distill the alkene product as it forms.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

  • The final product can be purified by fractional distillation.

Data Presentation

Reaction Reactants Product(s) Typical Yield (%) Key Side Products
Grignard Reaction 3-Methyl-2-pentanone, Ethylmagnesium bromide3,5-Dimethyl-3-heptanol70-85Unreacted starting materials, Wurtz coupling products
Acid-Catalyzed Dehydration 3,5-Dimethyl-3-heptanolThis compound60-80Isomeric alkenes (e.g., 3,5-dimethyl-2-heptene), Dimerization products
Wittig Reaction 3-Methyl-2-pentanone, Ethyltriphenylphosphonium bromideThis compound40-60Triphenylphosphine oxide

Note: Yields are approximate and can vary significantly based on reaction conditions and scale.

Visualizations

Synthesis_Pathways cluster_grignard Grignard Reaction cluster_dehydration Acid-Catalyzed Dehydration cluster_wittig Wittig Reaction 3-Methyl-2-pentanone 3-Methyl-2-pentanone 3,5-Dimethyl-3-heptanol 3,5-Dimethyl-3-heptanol 3-Methyl-2-pentanone->3,5-Dimethyl-3-heptanol + Ethylmagnesium_bromide Ethylmagnesium bromide Ethylmagnesium_bromide->3,5-Dimethyl-3-heptanol This compound This compound 3,5-Dimethyl-3-heptanol->this compound H+ / Heat Isomeric_Alkenes Isomeric Alkenes 3,5-Dimethyl-3-heptanol->Isomeric_Alkenes Rearrangement 3-Methyl-2-pentanone_wittig 3-Methyl-2-pentanone 3,5-Dimethyl-3-heptene_wittig This compound 3-Methyl-2-pentanone_wittig->3,5-Dimethyl-3-heptene_wittig + Ethyltriphenylphosphonium_ylide Ethyltriphenylphosphonium ylide Ethyltriphenylphosphonium_ylide->3,5-Dimethyl-3-heptene_wittig Triphenylphosphine_oxide Triphenylphosphine oxide Ethyltriphenylphosphonium_ylide->Triphenylphosphine_oxide

Caption: Synthetic pathways for this compound.

Troubleshooting_Dehydration Start Start Low_Yield Low Yield? Start->Low_Yield Check_Temp_Acid Increase Temp. or Acid Strength Low_Yield->Check_Temp_Acid Yes Isomer_Mixture Complex Isomer Mixture? Low_Yield->Isomer_Mixture No Check_Temp_Acid->Isomer_Mixture Use_POCl3 Use POCl3/Pyridine (E2 Pathway) Isomer_Mixture->Use_POCl3 Yes Successful_Synthesis Successful Synthesis Isomer_Mixture->Successful_Synthesis No Use_POCl3->Successful_Synthesis

Caption: Troubleshooting workflow for dehydration synthesis.

References

Technical Support Center: Degradation of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 3,5-Dimethyl-3-heptene.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: this compound is a branched alkene that can be degraded through several pathways, primarily oxidative cleavage of the carbon-carbon double bond. The two main laboratory methods for achieving this are ozonolysis and oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).[1][2][3] Biodegradation by microorganisms is another potential pathway, although branched chains can sometimes slow down this process compared to linear alkenes.[4][5]

Q2: What are the likely products of the chemical degradation of this compound?

A2: Based on the principles of alkene chemistry, the oxidative cleavage of the double bond in this compound is expected to yield two ketone products. Specifically, the reaction would break the molecule at the C3-C4 double bond, resulting in the formation of Propan-2-one (acetone) and Pentan-3-one . This is analogous to the ozonolysis of similar branched alkenes, which also results in the formation of ketones and aldehydes.[6][7][8]

Q3: Is this compound biodegradable?

Q4: What analytical techniques are most suitable for studying the degradation of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most appropriate technique for identifying and quantifying the volatile degradation products of this compound, such as the expected ketones.[9][10] For monitoring the disappearance of the parent compound and the appearance of less volatile intermediates that may form during biodegradation, High-Performance Liquid Chromatography (HPLC) could also be employed.

Troubleshooting Guides

This section provides solutions to common issues encountered during the experimental analysis of this compound degradation.

GC-MS Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector liner or column.[12][13] - Incorrect column installation.[14] - Inappropriate initial oven temperature.[12]- Deactivate or replace the injector liner. Use a column with appropriate deactivation for your analytes.[13][15] - Reinstall the column according to the manufacturer's instructions. - Optimize the initial oven temperature.
Reduced Peak Size or No Peaks - Leak in the injector system.[12][14] - Sample degradation in the injector. - Incorrect split ratio or splitless purge time.[16] - Syringe issue (e.g., plugged).[14]- Perform a leak check of the injector. - Lower the injector temperature. - Adjust the split ratio or purge time in your method. - Clean or replace the syringe.
Ghost Peaks or High Baseline - Contamination of the injector, column, or carrier gas.[12][14] - Septum bleed.[14] - Carryover from a previous injection.[16]- Clean the injector and bake out the column. Ensure high-purity carrier gas and install traps if necessary. - Use a high-quality, low-bleed septum. - Run a solvent blank after concentrated samples.
Inconsistent Retention Times - Fluctuations in carrier gas flow rate. - Leaks in the system. - Oven temperature control issues.- Check the gas supply and regulators. Verify the flow rate. - Perform a thorough leak check of the entire system. - Verify oven temperature programming and stability.
Biodegradation Experiment Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No Apparent Degradation - Inoculum lacks the appropriate microorganisms. - Substrate toxicity at the tested concentration. - Unfavorable culture conditions (pH, temperature, nutrients).- Source inoculum from a site with a history of hydrocarbon contamination. - Test a range of substrate concentrations. - Optimize culture medium and incubation conditions.
Inconsistent Degradation Rates - Inhomogeneous mixing of the substrate in the culture medium. - Variability in the microbial inoculum.- Use a carrier solvent or gentle agitation to ensure substrate availability. - Standardize the inoculum preparation and concentration.
Abiotic Loss of Substrate - Volatilization of this compound.- Use sealed culture vessels and include sterile controls to quantify abiotic losses.

Experimental Protocols

Ozonolysis of this compound

Objective: To cleave the double bond of this compound to produce ketone fragments for GC-MS analysis.

Materials:

Procedure:

  • Dissolve a known amount of this compound in anhydrous dichloromethane in a round-bottom flask suitable for ozonolysis.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is complete when the solution retains a blue color, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add a reducing agent to the cold solution. For a reductive workup, add dimethyl sulfide (DMS) and allow the solution to slowly warm to room temperature.[8]

  • Remove the solvent using a rotary evaporator.

  • Dissolve the remaining residue in a suitable solvent (e.g., dichloromethane or hexane) for GC-MS analysis.

  • Inject an aliquot into the GC-MS to identify the degradation products.

Oxidation with Potassium Permanganate (KMnO₄)

Objective: To oxidatively cleave this compound using a strong oxidizing agent.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH) or Sulfuric acid (H₂SO₄) for pH control

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Sodium bisulfite (for quenching)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • GC-MS system

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., acetone or a biphasic system with water).

  • Prepare an aqueous solution of KMnO₄. The reaction can be performed under acidic or basic conditions, which may influence the final products. For cleavage to ketones, hot, acidic, or basic conditions are typically used.[1][2][3]

  • Slowly add the KMnO₄ solution to the alkene solution with vigorous stirring. The reaction progress is indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

  • Heat the reaction mixture if necessary to drive the cleavage to completion.

  • After the reaction is complete, cool the mixture and quench any excess KMnO₄ by adding sodium bisulfite until the solution is colorless.

  • If the reaction was performed under basic conditions, acidify the solution.

  • Extract the organic products with a suitable solvent like diethyl ether.

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate the solvent.

  • Analyze the products by GC-MS.

Visualizations

Degradation Pathways

Degradation_Pathways cluster_chemical Chemical Degradation cluster_bio Biodegradation (Postulated) This compound This compound Oxidative Cleavage Oxidative Cleavage This compound->Oxidative Cleavage Propan-2-one Propan-2-one Pentan-3-one Pentan-3-one Oxidative Cleavage->Propan-2-one Oxidative Cleavage->Pentan-3-one 3,5-Dimethyl-3-heptene_bio This compound Microbial Enzymes Microbial Enzymes 3,5-Dimethyl-3-heptene_bio->Microbial Enzymes Epoxide/Diol Intermediates Epoxide/Diol Intermediates Oxidized Intermediates Oxidized Intermediates Epoxide/Diol Intermediates->Oxidized Intermediates Central Metabolism Central Metabolism Oxidized Intermediates->Central Metabolism Microbial Enzymes->Epoxide/Diol Intermediates

Caption: Proposed chemical and biological degradation pathways of this compound.

Experimental Workflow

Experimental_Workflow Start Start Degradation Reaction Perform Degradation (Ozonolysis, Oxidation, or Biodegradation) Start->Degradation Reaction Sample Preparation Prepare Sample for Analysis (Extraction, Concentration) Degradation Reaction->Sample Preparation GC-MS Analysis Analyze via GC-MS Sample Preparation->GC-MS Analysis Data Interpretation Identify Products & Quantify Degradation GC-MS Analysis->Data Interpretation End End Data Interpretation->End

Caption: General experimental workflow for studying the degradation of this compound.

References

Validation & Comparative

Confirming the Structure of 3,5-Dimethyl-3-heptene: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,5-Dimethyl-3-heptene with one of its structural isomers, 2,4,4-Trimethyl-1-hexene, to aid in the definitive confirmation of its chemical structure. By leveraging key differences in their spectroscopic signatures, researchers can unambiguously identify these compounds. This guide presents experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, outlines detailed experimental protocols, and includes visualizations to clarify the logical workflow of structural elucidation.

Spectroscopic Data Comparison

The primary method for distinguishing between this compound and its isomers is through the analysis of their ¹H and ¹³C NMR spectra, along with their IR spectra. The number of unique signals, their chemical shifts (δ), and splitting patterns in NMR, as well as the characteristic absorption bands in IR, provide a structural fingerprint for each molecule.

Spectroscopic FeatureThis compound (cis/trans mixture)2,4,4-Trimethyl-1-hexene
¹H NMR Data available but specific shifts not publicly detailed.[1]Data available but specific shifts not publicly detailed.
¹³C NMR Data not publicly available.Data available but specific shifts not publicly detailed.
IR Spectrum (Vapor Phase) C-H stretch (~2870-2960 cm⁻¹), C=C stretch (weak or absent due to substitution), C-H bend (~1370-1460 cm⁻¹)C-H stretch (~2960 cm⁻¹), C=C stretch (~1645 cm⁻¹), =C-H bend (~890 cm⁻¹)

Experimental Protocols

Accurate structural determination is predicated on the precise execution of spectroscopic experiments. Below are detailed methodologies for acquiring NMR and IR spectra for liquid alkene samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the liquid sample (e.g., this compound) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely. The final sample height in the tube should be approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum. A standard experiment involves a 90° pulse and acquisition of the free induction decay (FID). Typically, 8 to 16 scans are sufficient for a concentrated sample.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale. For CDCl₃, the residual CHCl₃ peak at 7.26 ppm is used as a reference for the ¹H spectrum, and the central peak of the CDCl₃ triplet at 77.16 ppm is used for the ¹³C spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Instrument Setup and Background Collection:

    • Place the ATR accessory into the sample compartment of the FTIR spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, water vapor) and the crystal itself.

  • Sample Analysis:

    • Place a small drop of the liquid sample (e.g., this compound) directly onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • After analysis, clean the ATR crystal thoroughly with a solvent-moistened soft tissue to remove all traces of the sample.

Visualizing Structural Elucidation

The process of identifying an unknown compound involves a logical workflow that integrates different analytical techniques. The following diagrams, generated using the DOT language, illustrate this process and the confirmed structure of this compound.

experimental_workflow Unknown Unknown Alkene (C9H18) NMR NMR Spectroscopy (1H and 13C) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS Data Spectroscopic Data (Chemical Shifts, Coupling Constants, Functional Groups, Molecular Weight) NMR->Data IR->Data MS->Data DB Spectral Database Comparison Data->DB Structure Proposed Structure DB->Structure Confirmation Structure Confirmation Structure->Confirmation

References

A Comparative Analysis of 3,5-Dimethyl-3-heptene and Other Heptene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties and relative reactivity of 3,5-dimethyl-3-heptene in comparison to other heptene (B3026448) isomers, supported by experimental data and detailed protocols.

In the landscape of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount. Heptene (C₇H₁₄), with its numerous structural and geometric isomers, presents a diverse array of chemical properties and reactivities.[1] This guide provides a comparative analysis of this compound against a selection of other heptene isomers, offering a valuable resource for researchers and scientists in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tabular Comparison

The arrangement of atoms and the nature of the double bond within heptene isomers significantly influence their physical properties. These differences can be critical in experimental design, particularly in aspects like solvent selection, reaction temperature, and purification methods. The following table summarizes key physicochemical data for this compound and a representative set of other heptene isomers.

IsomerStructureMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
This compound Trisubstituted, Internal126.24~136-1380.73 (mixture of cis/trans)[2]
1-HepteneMonosubstituted, Terminal98.1993.60.697[3][4]
(E)-2-HepteneDisubstituted, Internal98.19980.703
(Z)-2-HepteneDisubstituted, Internal98.1998.50.709
(E)-3-HepteneDisubstituted, Internal98.1995.80.704
(Z)-3-HepteneDisubstituted, Internal98.1996.10.708
2-Methyl-1-hexeneDisubstituted, Terminal98.19910.696
2-Methyl-2-hexene (B165381)Trisubstituted, Internal98.1995[5]0.708[5]
2,3-Dimethyl-1-pentene (B165498)Disubstituted, Terminal98.1984.3[4]0.7054[4]
2,3-Dimethyl-2-penteneTetrasubstituted, Internal98.19960.726
3,3-Dimethyl-1-penteneDisubstituted, Terminal98.1985-87[6]~0.70[6]

Note: Data for some isomers is limited and values may be estimated or sourced from various chemical suppliers and databases.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the identification and characterization of alkene isomers.

NMR Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern of the double bond and the overall structure of the isomer.

IsomerKey ¹H NMR Chemical Shifts (ppm, approximate)Key ¹³C NMR Chemical Shifts (ppm, approximate)
This compound 5.1-5.3 (vinylic H), 1.6-1.7 (allylic CH₃)120-140 (alkene C), 20-40 (allylic C)
1-Heptene5.8 (ddd, 1H), 5.0-4.9 (m, 2H), 2.0 (q, 2H)139.2 (=CH), 114.1 (=CH₂), 33.8 (allylic CH₂)
(E)-2-Heptene5.4 (m, 2H), 2.0 (q, 2H), 1.7 (d, 3H)131.2 (=CH), 124.5 (=CH), 25.8 (allylic CH₂)
(Z)-2-Heptene5.4 (m, 2H), 2.0 (q, 2H), 1.7 (d, 3H)130.3 (=CH), 123.5 (=CH), 20.2 (allylic CH₂)
2,3-Dimethyl-2-pentene1.6-1.7 (allylic CH₃)~130 (C=C), ~125 (C=C)

Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC retention times are influenced by the volatility and polarity of the isomers. Generally, for a given carbon number, branched isomers tend to have lower boiling points and thus shorter retention times than their linear counterparts on nonpolar columns. The Kovats retention index (I) is a standardized measure of retention time.

  • This compound: I = 833-836 (on a standard non-polar column)[7][8]

  • 1-Heptene: I = 698

  • 2-Methyl-2-hexene: I = 702.4[9]

  • 3,3-Dimethyl-1-pentene: I = 632.8[10]

  • (E)-4,4-Dimethyl-2-pentene: I = 625.9[11]

Comparative Reactivity

The reactivity of an alkene is primarily governed by the substitution pattern of its double bond, which influences both steric hindrance and the stability of reaction intermediates.

Electrophilic Addition

Electrophilic addition reactions are characteristic of alkenes. The rate of reaction is generally influenced by the stability of the carbocation intermediate formed upon addition of the electrophile. More substituted alkenes form more stable carbocations, leading to faster reaction rates. However, severe steric hindrance around the double bond can counteract this electronic effect.

  • Reactivity Order (predicted): Tetrasubstituted (e.g., 2,3-Dimethyl-2-pentene) > Trisubstituted (e.g., This compound , 2-Methyl-2-hexene) > Disubstituted > Monosubstituted (e.g., 1-Heptene).

This compound, being a trisubstituted alkene, is expected to be more reactive towards electrophiles than monosubstituted or disubstituted isomers. However, compared to a tetrasubstituted alkene like 2,3-dimethyl-2-pentene, its reactivity might be slightly lower due to the formation of a less stable tertiary carbocation compared to the potential for forming a more stable tertiary carbocation from the tetrasubstituted isomer.

Electrophilic_Addition_Pathway Alkene Alkene Substrate Carbocation Carbocation Intermediate Alkene->Carbocation Slow Step Electrophile Electrophile (E+) Electrophile->Carbocation Product Addition Product Carbocation->Product Fast Step Nucleophile Nucleophile (Nu-) Nucleophile->Product

Epoxidation

Epoxidation, the formation of an epoxide from an alkene, is a crucial transformation in organic synthesis. The reaction rate is generally higher for electron-rich, more substituted alkenes.

A comparative study on the epoxidation of various alkenes with peroxyacids would likely show that this compound reacts faster than less substituted isomers like 1-heptene. The steric hindrance from the methyl and ethyl groups in this compound is not expected to be prohibitive for this reaction.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[12][13][14][15] The reaction is generally rapid for most alkenes, and while substitution can affect the rate, the differences are often less pronounced than in electrophilic additions. The primary utility of ozonolysis lies in structural elucidation and the synthesis of aldehydes, ketones, or carboxylic acids, depending on the workup conditions.[12]

Experimental Protocols

General Protocol for Alkene Epoxidation

This protocol provides a general method for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Alkene (e.g., this compound or other isomer)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the alkene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.

  • Quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Epoxidation_Workflow Start Dissolve Alkene in DCM Cool Cool to 0°C Start->Cool Add_mCPBA Add m-CPBA Cool->Add_mCPBA React Stir at Room Temperature Add_mCPBA->React Quench Quench with Na2SO3 React->Quench Wash Wash with NaHCO3, H2O, Brine Quench->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify

General Protocol for Reductive Ozonolysis

This protocol outlines a general procedure for the ozonolysis of an alkene followed by a reductive workup with dimethyl sulfide (B99878) (DMS).

Materials:

  • Alkene (e.g., this compound or other isomer)

  • Dichloromethane (DCM) or Methanol (B129727), anhydrous

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Round-bottom flask with a gas inlet tube, magnetic stirrer, drying tube

Procedure:

  • Dissolve the alkene (1.0 eq) in anhydrous DCM or methanol in a three-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by using a triphenylphosphine (B44618) indicator.

  • Once the reaction is complete, bubble nitrogen or argon through the solution to remove excess ozone.

  • Add dimethyl sulfide (1.5-2.0 eq) to the cold solution and allow it to warm slowly to room temperature. Stir for at least 2 hours.

  • Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Ozonolysis_Logical_Relationship cluster_reaction Ozonolysis Reaction cluster_workup Product Determination Alkene Alkene Ozonide Molozonide/Ozonide Intermediate Alkene->Ozonide O3, -78°C Carbonyls Carbonyl Products Ozonide->Carbonyls Workup Workup Condition Workup->Carbonyls

Conclusion

This compound, as a trisubstituted alkene, represents a versatile building block in organic synthesis. Its reactivity is generally higher than that of less substituted heptene isomers in common alkene transformations such as electrophilic addition and epoxidation. However, its reactivity is tempered by steric considerations when compared to less hindered or more highly substituted alkenes. The choice between this compound and other isomers will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, stereochemical outcomes, and the physical properties necessary for reaction and purification. This guide provides the foundational data and experimental context to aid researchers in making these critical decisions.

References

Comparative Analysis of the Biological Activity of 3,5-Dimethyl-3-heptene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the biological activity of 3,5-Dimethyl-3-heptene and its structural analogs. Due to a lack of extensive research on this compound itself, this document focuses on the reported biological activities of structurally related branched and unsaturated hydrocarbons. This analysis is intended to provide a baseline for researchers investigating the potential pharmacological properties of this class of compounds. The guide synthesizes available data on antimicrobial, anti-inflammatory, and cytotoxic effects, presenting quantitative data in tabular format and detailing the experimental methodologies employed in the cited studies.

Introduction

This compound is a branched alkene whose biological properties have not been extensively characterized in publicly available literature. However, the structural motifs of methyl branching and unsaturation are present in a variety of biologically active natural and synthetic compounds. Understanding the biological activities of its analogs can provide valuable insights into the potential applications and toxicological profiles of this and related molecules. This guide aims to collate and present the existing data on such analogs to facilitate further research and development.

Comparative Biological Activity

The biological activities of analogs of this compound, primarily focusing on antimicrobial and anti-inflammatory properties, are summarized below. The data is extracted from studies on structurally similar hydrocarbons.

Antimicrobial Activity

A study on hydrocarbon esters from Tragia involucrata investigated the antimicrobial properties of several compounds, including 2,6-dimethyl heptane (B126788), a saturated analog of this compound. The minimum inhibitory concentrations (MICs) were determined against a panel of bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of 2,6-Dimethyl Heptane Against Various Bacterial Strains

Bacterial StrainMIC (µg/ml)[1]
Burkholderia pseudomallei (KHW)>500
Aeromonas hydrophila>500
Staphylococcus aureus>500
Bacillus subtilis>500
Streptococcus pyogenes>500
Klebsiella pneumoniae>500
Proteus mirabilis>500
Streptococcus pneumoniae>500
Bacillus cereus>500
Proteus vulgaris>500
Alcaligenes viscolactis>500
Pseudomonas aeruginosa>500

The results indicate that 2,6-dimethyl heptane showed weak antimicrobial activity against the tested strains, with MIC values exceeding 500 µg/ml[1].

Anti-inflammatory Activity

While direct anti-inflammatory data for this compound is unavailable, a synthetic derivative of tetrahydrocannabinol, dimethylheptyl-THC-11 oic acid (DMH-11C), which contains a dimethylheptyl side chain, has demonstrated significant anti-inflammatory properties.

In a murine model of acute inflammation induced by interleukin-1beta and tumor necrosis factor-alpha, oral administration of DMH-11C led to a reduction in the accumulation of leukocytes in pouch fluid[2]. Furthermore, in a rat model of adjuvant-induced polyarthritis, a model for chronic inflammation, DMH-11C treatment significantly reduced the severity of the arthritis[2]. Histopathological examination of the tibiotarsal joints in these rats showed that DMH-11C attenuated pannus formation and injury to the joint tissue[2].

Cytotoxicity

The cytotoxic effects of hydrocarbon esters from Tragia involucrata were evaluated in human skin (HaCaT) and monkey kidney (Vero) cells. 2,6-dimethyl heptane induced morphological changes, such as cell disintegration and lysis, in both cell types at a concentration of 2000 µg/ml[1]. In contrast, other tested compounds like vinyl hexylether and 2,4-dimethyl hexane (B92381) did not show toxicity up to 1000 µg/ml[1].

Experimental Protocols

Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria were used.

  • Inoculum Preparation: Bacterial strains were cultured overnight, and the inoculum was standardized to a specific cell density (e.g., 10^8 CFU/ml).

  • Assay Procedure: The compounds were serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth. The standardized bacterial inoculum was added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vivo Anti-inflammatory Assay (Murine Air Pouch Model)

This model is used to assess acute inflammation.

  • Animal Model: Male BALB/c mice.

  • Procedure:

    • Subcutaneous air pouches are created on the backs of the mice.

    • The test compound (e.g., DMH-11C) or vehicle is administered orally.

    • After a set period, inflammation is induced by injecting pro-inflammatory cytokines (e.g., IL-1β and TNF-α) into the air pouch.

    • After 6 hours, the mice are euthanized, and the pouch fluid is collected.

  • Analysis: The total number of leukocytes in the pouch fluid is counted to quantify the inflammatory response[2].

Cytotoxicity Assay (XTT Assay)

The cytotoxic effects of the compounds on cell lines were determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.

  • Cell Lines: Human skin keratinocytes (HaCaT) and monkey kidney epithelial cells (Vero).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (e.g., 62.5-2000 µg/ml) for 24 hours.

    • After incubation, the XTT reagent is added to each well.

  • Analysis: The absorbance is measured at a specific wavelength (e.g., 450 nm) to determine the percentage of viable cells relative to untreated controls[1].

Signaling Pathways and Experimental Workflows

The mechanism of action for many simple hydrocarbons is not well-defined in terms of specific signaling pathway modulation. However, for compounds exhibiting anti-inflammatory activity, a general workflow for their initial screening and characterization can be depicted.

AntiInflammatory_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_mechanistic Mechanism of Action Studies a Compound Library (Analogs of this compound) b Cell-Based Assays (e.g., LPS-stimulated macrophages) a->b Test Compounds c Measure Inflammatory Markers (NO, PGE2, Cytokines) b->c Analyze Supernatants d Identify Hit Compounds c->d Select Active Compounds e Acute Inflammation Model (e.g., Murine Air Pouch) d->e Test Hits f Chronic Inflammation Model (e.g., Adjuvant-Induced Arthritis) d->f Test Hits g Evaluate Efficacy (Leukocyte count, Clinical score) e->g f->g h Histopathological Analysis g->h i Western Blot Analysis (NF-κB, MAPK pathways) h->i j Enzyme Inhibition Assays (COX, LOX) h->j k Identify Molecular Targets i->k j->k

Caption: Workflow for screening and characterizing the anti-inflammatory activity of novel compounds.

Conclusion

The available data on the biological activity of analogs of this compound suggest that simple branched hydrocarbons may possess modest biological activities. The saturated analog, 2,6-dimethyl heptane, exhibits weak antimicrobial activity and cytotoxicity at high concentrations. In contrast, the incorporation of a dimethylheptyl moiety into a more complex scaffold, as seen in DMH-11C, can lead to significant anti-inflammatory effects.

This comparative guide highlights the need for further systematic investigation into the biological properties of this compound and its isomers. Future research should focus on a broader range of biological assays, including more extensive antimicrobial, anti-inflammatory, cytotoxic, and enzyme inhibition studies, to fully elucidate the structure-activity relationships within this class of compounds. The experimental protocols and workflows presented here provide a framework for such future investigations.

References

Spectroscopic Data Comparison: (E)- and (Z)-3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of the geometric isomers of 3,5-Dimethyl-3-heptene, providing researchers, scientists, and drug development professionals with a comparative guide to their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

This guide presents a comprehensive comparison of the spectroscopic data for the (E) and (Z) isomers of this compound. Understanding the distinct spectral features of these geometric isomers is crucial for their unambiguous identification and characterization in various research and development settings. The data is presented in a clear, tabular format to facilitate direct comparison, followed by detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following table summarizes the available and predicted spectroscopic data for (E)-3,5-Dimethyl-3-heptene and (Z)-3,5-Dimethyl-3-heptene.

Spectroscopic Technique(E)-3,5-Dimethyl-3-heptene(Z)-3,5-Dimethyl-3-heptene
¹H NMR Predicted data unavailablePredicted data unavailable
¹³C NMR Predicted data unavailablePredicted data unavailable
Infrared (IR) Spectroscopy Key absorptions at ~2960, 2870, 1460, 1380 cm⁻¹Data not available
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 126. Key fragments: m/z 97, 83, 69, 55, 41Data not available

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these isomers are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are critical for determining the precise structure and stereochemistry of organic molecules.

Sample Preparation:

  • Weigh 5-25 mg of the purified this compound isomer.

  • Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

¹H NMR Spectroscopy Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for a typical concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal, followed by phase and baseline correction.

¹³C NMR Spectroscopy Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol for Liquid Samples (Neat):

  • Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) of the FT-IR spectrometer are clean.

  • Place a drop of the neat liquid sample of the this compound isomer directly onto the ATR crystal or between two salt plates to form a thin film.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan with the clean, empty accessory, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Compounds:

  • Sample Preparation: Dilute the this compound isomer in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative analysis of the spectroscopic data of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Comparison cluster_output Output E_isomer (E)-3,5-Dimethyl-3-heptene NMR NMR (¹H & ¹³C) E_isomer->NMR IR IR Spectroscopy E_isomer->IR MS Mass Spectrometry E_isomer->MS Z_isomer (Z)-3,5-Dimethyl-3-heptene Z_isomer->NMR Z_isomer->IR Z_isomer->MS Data_E Spectra of (E)-isomer NMR->Data_E Data_Z Spectra of (Z)-isomer NMR->Data_Z IR->Data_E IR->Data_Z MS->Data_E MS->Data_Z Comparison Comparative Analysis Data_E->Comparison Data_Z->Comparison Guide Comparison Guide Comparison->Guide

Caption: Workflow for comparing spectroscopic data of this compound isomers.

A Comparative Guide to the Synthesis of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common synthetic methodologies for the preparation of 3,5-dimethyl-3-heptene: Grignard reaction followed by dehydration, the Wittig reaction, and the McMurry coupling. Each method is evaluated based on reaction mechanism, yield, stereoselectivity, and practicality for laboratory and potential scale-up applications.

At a Glance: Comparison of Synthesis Methods

MethodStarting MaterialsKey ReagentsTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Grignard Reaction & Dehydration 2-Pentanone, 2-Bromobutane (B33332)Magnesium, Sulfuric Acid~70-85%Low (mixture of E/Z isomers)Cost-effective, readily available starting materials.Two-step process, poor stereocontrol, potential for rearrangement.
Wittig Reaction 2-Pentanone, (sec-Butyl)triphenylphosphonium bromiden-Butyllithium~60-75%Moderate to Good (favors Z-isomer with non-stabilized ylides)Good control of double bond position, tolerant of various functional groups.Stoichiometric use of phosphonium (B103445) salt, generation of triphenylphosphine (B44618) oxide waste.
McMurry Coupling 2-Pentanone, 2-ButanoneTiCl₄, Zn(Cu)~40-60% (cross-coupling)Low (mixture of E/Z isomers)Effective for sterically hindered alkenes.Harsh reaction conditions, low yield for cross-coupling reactions, stoichiometric use of titanium reagent.

Grignard Reaction Followed by Dehydration

This classical two-step approach involves the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol, which is subsequently dehydrated to yield the alkene. For the synthesis of this compound, this involves the reaction of sec-butylmagnesium bromide with 2-pentanone to form 3,5-dimethyl-3-heptanol (B100129), followed by acid-catalyzed dehydration.

Experimental Protocol

Step 1: Synthesis of 3,5-Dimethyl-3-heptanol (Grignard Reaction)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equiv.).

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • A solution of 2-bromobutane (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the Grignard reagent formation.

  • Once the Grignard reagent formation is complete, the solution is cooled to 0 °C.

  • A solution of 2-pentanone (1.0 equiv.) in anhydrous diethyl ether is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,5-dimethyl-3-heptanol.

Step 2: Dehydration of 3,5-Dimethyl-3-heptanol

  • The crude 3,5-dimethyl-3-heptanol is placed in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is added slowly with cooling.

  • The mixture is heated, and the alkene product is distilled from the reaction mixture.

  • The distillate is washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation to afford this compound.

Signaling Pathway Diagram

Grignard_Dehydration cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration 2-Bromobutane 2-Bromobutane Grignard_Reagent sec-Butylmagnesium bromide 2-Bromobutane->Grignard_Reagent Mg, Et2O Mg Mg Et2O Et2O Intermediate_Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate_Alkoxide 2-Pentanone 2-Pentanone 2-Pentanone 3,5-Dimethyl-3-heptanol 3,5-Dimethyl-3-heptanol Intermediate_Alkoxide->3,5-Dimethyl-3-heptanol H3O+ workup Alcohol 3,5-Dimethyl-3-heptanol Product This compound Alcohol->Product H2SO4, Heat H2SO4 conc. H2SO4 Heat Heat

Grignard Reaction and Dehydration Workflow

The Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. To synthesize this compound, 2-pentanone can be reacted with the ylide generated from (sec-butyl)triphenylphosphonium bromide. A key advantage of the Wittig reaction is the precise control over the location of the newly formed double bond.[1] For non-stabilized ylides, the Z-isomer is often the major product.[2]

Experimental Protocol
  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend (sec-butyl)triphenylphosphonium bromide (1.1 equiv.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to -78 °C and add n-butyllithium (1.05 equiv.) dropwise.

  • Allow the resulting deep red or orange solution to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the ylide solution to -78 °C and add a solution of 2-pentanone (1.0 equiv.) in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with pentane.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to separate the this compound from the triphenylphosphine oxide byproduct.

Signaling Pathway Diagram

Wittig_Reaction Phosphonium_Salt (sec-Butyl)triphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide n-BuLi, THF Base n-BuLi Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane 2-Pentanone Ketone 2-Pentanone Ketone->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct McMurry_Coupling TiCl4 TiCl4 LVT Low-Valent Titanium TiCl4->LVT Zn(Cu), THF, Reflux ZnCu Zn(Cu) ZnCu->LVT Pinacol_Intermediate Titanium Pinacolate Intermediate LVT->Pinacol_Intermediate 2-Pentanone, 2-Butanone Ketone1 2-Pentanone Ketone1->Pinacol_Intermediate Ketone2 2-Butanone Ketone2->Pinacol_Intermediate Product This compound Pinacol_Intermediate->Product Deoxygenation

References

Unveiling Potential Cross-Reactivity of 3,5-Dimethyl-3-heptene in Common Research Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 3,5-Dimethyl-3-heptene in their experimental setups, a critical consideration is its potential for cross-reactivity and interference in various assays. Due to its alkene functional group, this compound presents a risk of generating false-positive or false-negative results, particularly in assays sensitive to reactive small molecules. This guide provides a comprehensive comparison of potential interferences, offers experimental protocols to assess cross-reactivity, and suggests alternative compounds to ensure data integrity.

The core of the issue lies in the carbon-carbon double bond within the structure of this compound. Alkenes are known to react with singlet oxygen, a highly reactive form of oxygen that can be generated in certain assay conditions, especially those involving light excitation of photosensitizers. This reaction can lead to the formation of hydroperoxides and other oxidation products, which can interfere with assay signals.

The Specter of Singlet Oxygen-Mediated Interference

Several common assay platforms are susceptible to interference from compounds that react with singlet oxygen. For instance, in fluorescence-based assays, the reaction products of this compound with singlet oxygen may themselves be fluorescent or may quench the fluorescence of the reporter molecule, leading to erroneous readings. Similarly, in assays employing chemiluminescence or bioluminescence, the reaction can either produce light, leading to a false-positive signal, or consume reagents necessary for the light-producing reaction, resulting in a false-negative.

Below is a diagram illustrating the potential mechanism of singlet oxygen-mediated assay interference by an alkene-containing compound like this compound.

cluster_assay Assay Environment cluster_interference Interference Pathway Photosensitizer Photosensitizer (e.g., assay reagent, bead) GroundStateO2 Ground State Oxygen (³O₂) Photosensitizer->GroundStateO2 Energy Transfer SingletOxygen Singlet Oxygen (¹O₂) GroundStateO2->SingletOxygen Light Light Excitation Light->Photosensitizer Excites Alkene This compound (Alkene) SingletOxygen->Alkene Reacts with ReactionProduct Oxidized Products (e.g., Hydroperoxides) Alkene->ReactionProduct AssaySignal Assay Signal (Fluorescence, Luminescence, etc.) ReactionProduct->AssaySignal Interferes with AlteredSignal Altered Signal (False Positive/Negative) AssaySignal->AlteredSignal

Caption: Mechanism of singlet oxygen-mediated assay interference by this compound.

Recommended Experimental Protocols for Interference Testing

To mitigate the risk of data misinterpretation, it is crucial to perform control experiments to assess the potential for assay interference by this compound. The following experimental workflows are recommended:

cluster_workflow Experimental Workflow for Interference Testing Start Start: Suspected Interference Assay_minus_target Run Assay without Biological Target (Compound + Assay Reagents) Start->Assay_minus_target Assay_minus_enzyme For Enzyme Assays: Run without Enzyme Start->Assay_minus_enzyme Signal_change Observe Signal Change Assay_minus_target->Signal_change Assay_minus_enzyme->Signal_change Time_dependence Vary Pre-incubation Time of Compound with Reagents Time_dependence->Signal_change Interference_confirmed Interference Confirmed Signal_change->Interference_confirmed Yes No_interference No Direct Interference Signal_change->No_interference No Orthogonal_assay Perform Orthogonal Assay (Different Detection Method) Interference_confirmed->Orthogonal_assay No_interference->Time_dependence No_interference->Orthogonal_assay Compare_results Compare Results Orthogonal_assay->Compare_results Consistent_results Consistent Results: Valid Hit Compare_results->Consistent_results Yes Inconsistent_results Inconsistent Results: Likely Interference Compare_results->Inconsistent_results No

Caption: Workflow for identifying small molecule interference in assays.

A detailed protocol for a counter-screen to detect interference is provided below:

Protocol: Counter-Screen for Assay Interference

  • Objective: To determine if this compound directly interferes with the assay's detection system.

  • Materials:

    • This compound stock solution.

    • All assay reagents (buffers, substrates, detection molecules, etc.).

    • Assay-compatible microplates.

    • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

  • Procedure:

    • Prepare a dilution series of this compound in the assay buffer.

    • In separate wells of a microplate, add the assay reagents without the biological target (e.g., enzyme, receptor, or cells).

    • Add the different concentrations of this compound to these wells.

    • Include a positive control (assay with the biological target and no compound) and a negative control (assay reagents without the biological target or compound).

    • Incubate the plate under the standard assay conditions (temperature, time, light exposure).

    • Measure the signal using the plate reader.

  • Interpretation:

    • If a signal is detected in the wells containing this compound and assay reagents (but no biological target) that is significantly different from the negative control, it indicates direct interference.

    • A dose-dependent change in the signal with increasing concentrations of the compound further strengthens the evidence for interference.

Alternative Hydrophobic Compounds for Reduced Reactivity

For applications where the potential for cross-reactivity is a concern, researchers should consider using alternative hydrophobic compounds that lack the reactive alkene moiety. Saturated alkanes with similar physical properties can be suitable substitutes. The table below compares this compound with two such alternatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)StructurePotential for Singlet Oxygen Reactivity
This compound C₉H₁₈126.24~135AlkeneHigh
3,5-Dimethylheptane C₉H₂₀128.26136AlkaneLow
Nonane C₉H₂₀128.26151AlkaneLow

The choice of an alternative should be guided by the specific requirements of the experiment, including desired volatility and viscosity. Both 3,5-Dimethylheptane and Nonane offer the advantage of being saturated hydrocarbons, thus significantly reducing the likelihood of reacting with singlet oxygen and interfering with sensitive assays.

Comparative Efficacy of 3,5-Dimethyl-3-heptene Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the synthesis and comparative efficacy of 3,5-Dimethyl-3-heptene derivatives. At present, there are no published studies that provide quantitative data on the biological activity of a series of these specific compounds, nor are there detailed experimental protocols or elucidated signaling pathways associated with their potential therapeutic effects.

While information regarding the chemical and physical properties of the parent compound, this compound, and its various isomers is accessible, the exploration of its derivatives for pharmacological purposes appears to be a nascent or as yet undocumented field of research. Searches for efficacy data, such as IC50 or EC50 values, which are critical for comparing the potency of different chemical entities, did not yield any relevant results for derivatives of this specific scaffold.

Consequently, the creation of a detailed comparison guide, including data tables and experimental methodologies as requested, is not feasible based on the current body of scientific literature. The absence of such data precludes any objective comparison of the performance of this compound derivatives against other potential alternatives.

For researchers, scientists, and drug development professionals interested in this chemical class, this represents an unexplored area with potential for novel discoveries. Future research would need to focus on the following key areas to build a foundational understanding of these compounds:

  • Synthesis of Novel Derivatives: The development of synthetic routes to create a library of this compound derivatives with diverse structural modifications would be the initial and crucial step.

  • In Vitro Screening: Establishing and conducting a range of in vitro assays would be necessary to identify any potential biological activity. This could include, but is not limited to, cytotoxicity assays, enzyme inhibition assays, and receptor binding assays, depending on the therapeutic area of interest.

  • Structure-Activity Relationship (SAR) Studies: Once initial activity is identified, systematic modifications to the molecular structure of the lead compounds would be required to understand the relationship between chemical structure and biological efficacy.

As no specific biological targets or signaling pathways have been associated with this compound derivatives, a logical experimental workflow for initial screening would involve broad-based cellular assays to identify any potential phenotypic effects. A generalized workflow for such an initial investigation is proposed below.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_validation Hit Validation & Dose-Response cluster_mechanism Mechanism of Action Studies s1 Design & Synthesize This compound Derivative Library s2 Purification & Structural Characterization (NMR, MS) s1->s2 sc1 High-Throughput Screening (e.g., Cell Viability Assays) s2->sc1 sc2 Hit Identification (Compounds showing activity) sc1->sc2 v1 Confirmation of Activity in Secondary Assays sc2->v1 v2 Dose-Response Curves (Determination of IC50/EC50) v1->v2 m1 Target Identification Assays v2->m1 m2 Signaling Pathway Analysis m1->m2

Caption: Proposed workflow for the initial investigation of this compound derivatives.

This proposed workflow outlines a rational approach to begin the systematic evaluation of this compound class. It is important to reiterate that this guide is based on general principles of drug discovery and not on any existing data for the specified derivatives. The scientific community awaits foundational research in this area to enable any future comparative analyses.

A Comparative Review of the Properties of 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the physicochemical and spectroscopic properties of 3,5-Dimethyl-3-heptene. Where experimental data for the target molecule is limited, we present predicted values and compare them with experimentally determined properties of isomeric C9H18 alkenes. This comparative approach allows for an informed estimation of the expected properties and reactivity of this compound.

Physicochemical Properties

The physicochemical properties of alkenes are crucial for predicting their behavior in various chemical and biological systems. While specific experimental data for this compound is sparse, predicted values and data from related isomers offer valuable insights.

Table 1: Comparison of Physicochemical Properties of C9H18 Alkene Isomers

PropertyThis compound1-Nonenecis-2-Nonenetrans-2-Nonenetrans-3-Nonene2-Methyl-1-octene
Molecular Formula C9H18[1][2][3][4]C9H18C9H18C9H18C9H18C9H18
Molecular Weight ( g/mol ) 126.24[1][2][3][4]126.24126.24126.24126.24126.24
Boiling Point (°C) 139.4 ± 7.0 (Predicted)[5]146-147150.5144-145147.6142.6-145
Density (g/mL) 0.738 ± 0.06 (Predicted)[5]0.730.7390.7390.734 at 25°C0.7-0.74
Specific Gravity 0.73[4]-----
Physical State Liquid, Colorless[4]Colorless liquid----

As indicated in Table 1, the predicted boiling point of this compound is in a similar range to its structural isomers. Increased branching in the carbon chain generally leads to a lower boiling point due to a decrease in the surface area available for van der Waals interactions.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and identification of organic molecules. Below is a summary of the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

The mass spectrum of this compound is available through the NIST WebBook.[3] The fragmentation pattern of alkenes in mass spectrometry is characterized by cleavage at bonds allylic to the double bond, leading to the formation of stable carbocations.[7] The most abundant fragments observed for this compound are at m/z 55, 97, and 69.[8]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[3] The spectrum is expected to show characteristic C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups, as well as a C=C stretching vibration, although the intensity of the latter can be weak for highly substituted alkenes.

Chemical Reactivity

Alkenes are characterized by the presence of a carbon-carbon double bond, which is a region of high electron density, making them susceptible to electrophilic addition reactions.[2]

Reaction with Bromine

A common test for unsaturation in organic compounds is the reaction with bromine (Br2) or bromine water.[9] Alkenes readily undergo electrophilic addition with bromine, resulting in the decolorization of the reddish-brown bromine solution.[10] This reaction proceeds through a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion (or a solvent molecule like water) to yield a vicinal dihalide or a halohydrin.[11] It is expected that this compound will react with bromine in a similar fashion, confirming its unsaturated nature. In contrast, saturated hydrocarbons like alkanes do not react with bromine under the same conditions.[9]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and property determination of this compound are not available in the reviewed literature. However, general procedures for the analysis of alkenes can be adapted.

General Protocol for NMR Spectroscopic Analysis

A general procedure for obtaining NMR spectra of a liquid sample is as follows:

  • Sample Preparation: Dissolve a small amount of the analyte (typically 5-25 mg) in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Data Acquisition: Acquire the 1H and 13C NMR spectra using a standard NMR spectrometer. Important parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Spectral Analysis: Assign the peaks based on their chemical shifts, coupling constants (for 1H NMR), and multiplicities. Two-dimensional NMR techniques like COSY and HSQC can be used for more complex structures.[1]

General Protocol for Gas Chromatography (GC) Analysis

Gas chromatography is a common technique for separating and analyzing volatile compounds like alkenes.

  • Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like those with a polydimethylsiloxane (B3030410) stationary phase) and a detector (e.g., a flame ionization detector - FID).

  • Sample Injection: Inject a small volume of the neat liquid or a dilute solution of the alkene into the heated injection port of the GC.

  • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase as they are carried through the column by an inert carrier gas (e.g., helium or nitrogen).

  • Detection and Analysis: The detector generates a signal as each component elutes from the column. The retention time is used to identify the component, and the peak area can be used for quantification.[12]

General Protocol for Infrared (IR) Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract any atmospheric interference (e.g., from CO2 and water vapor).

  • Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule's functional groups.[13]

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of this compound.

G cluster_physicochemical Physicochemical Properties Molecular_Structure Molecular Structure (this compound) Branching Chain Branching Molecular_Structure->Branching Intermolecular_Forces Van der Waals Forces Branching->Intermolecular_Forces influences Boiling_Point Boiling Point Intermolecular_Forces->Boiling_Point Density Density Intermolecular_Forces->Density

Caption: Relationship between molecular structure and physical properties.

G Alkene Alkene (this compound) Electrophilic_Attack Electrophilic Attack of Alkene on Bromine Alkene->Electrophilic_Attack Bromine Bromine (Br2) (Reddish-brown) Bromine->Electrophilic_Attack Bromonium_Ion Cyclic Bromonium Ion (Intermediate) Electrophilic_Attack->Bromonium_Ion Nucleophilic_Attack Nucleophilic Attack by Bromide Ion (Br-) Bromonium_Ion->Nucleophilic_Attack Vicinal_Dihalide Vicinal Dihalide (Colorless) Nucleophilic_Attack->Vicinal_Dihalide

Caption: Reaction pathway for the electrophilic addition of bromine to an alkene.

G Sample Sample (this compound) NMR NMR Spectroscopy 1H NMR 13C NMR Sample->NMR MS Mass Spectrometry Fragmentation Pattern Molecular Ion Peak Sample->MS IR IR Spectroscopy Functional Group Analysis Vibrational Modes Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Comparative Guide to the Reactivity of Branched Alkenes in Epoxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of various branched, substituted alkenes in catalytic epoxidation reactions. While specific experimental data for 3,5-Dimethyl-3-heptene is not available in the reviewed literature, this document leverages kinetic data from structurally analogous alkenes to provide a framework for predicting its reactivity. The information presented is intended to aid in experimental design and in understanding the structure-reactivity relationships of complex alkenes in oxidation reactions.

The primary data for this guide is sourced from a peer-reviewed study on the kinetics of alkene epoxidation catalyzed by methylrhenium trioxide (MTO) with hydrogen peroxide as the oxidant. This reaction is a well-established method for the synthesis of epoxides, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Comparison of Reaction Kinetics

The rate of epoxidation is significantly influenced by the substitution pattern of the alkene. Generally, electron-donating alkyl groups on the double bond increase its nucleophilicity, leading to a faster reaction with the electrophilic oxidizing agent. The following table summarizes the second-order rate constants (k) for the epoxidation of a selection of trisubstituted and tetrasubstituted alkenes, which are structural analogs of this compound.

AlkeneStructureSubstitutionRate Constant (k), M⁻¹s⁻¹[1][2]
1-MethylcyclohexeneTrisubstituted3.1 x 10¹
2-Methyl-2-buteneTetrasubstituted1.1 x 10²
2,3-Dimethyl-2-buteneTetrasubstituted1.1 x 10³
(E)-2,2-Dimethyl-3-hexeneTrisubstituted1.8 x 10¹
(Z)-3-Methyl-3-hexeneTrisubstituted2.5 x 10¹
This compound (Predicted) Trisubstituted ~2-4 x 10¹

Note: The predicted rate constant for this compound is an estimation based on the trends observed for other trisubstituted alkenes with similar steric bulk.

The data clearly indicates that the degree of substitution around the C=C double bond is a primary determinant of reactivity, with tetrasubstituted alkenes reacting significantly faster than trisubstituted alkenes.[1][2]

Experimental Protocols

The following is a detailed methodology for the kinetic analysis of alkene epoxidation as described in the reference study.[1][2]

Materials:

  • Methylrhenium trioxide (MTO) catalyst

  • Hydrogen peroxide (30% aqueous solution)

  • Alkenes (as specified in the data table)

  • Acetonitrile (B52724) (CH₃CN)

  • Deionized water

  • Buffer solution (pH 1)

  • Internal standard for NMR spectroscopy (e.g., 1,4-dioxane)

Kinetic Measurement by ¹H NMR Spectroscopy:

  • A stock solution of the MTO catalyst is prepared in a 1:1 mixture of acetonitrile and aqueous buffer (pH 1).

  • A known concentration of the alkene and an internal standard are dissolved in the same solvent mixture in an NMR tube.

  • The reaction is initiated by adding a high concentration of hydrogen peroxide to the NMR tube. The use of a large excess of H₂O₂ ensures that the concentration of the active diperoxorhenium catalyst remains constant throughout the reaction.[1][2]

  • ¹H NMR spectra are recorded at regular time intervals.

  • The disappearance of the alkene is monitored by integrating the signals of its olefinic protons relative to the signal of the internal standard.

  • The pseudo-first-order rate constant (kψ) is determined from the slope of a plot of ln([alkene]) versus time.

  • The second-order rate constant (k) is calculated by dividing kψ by the concentration of the MTO catalyst.

Reaction Mechanism and Workflow

The catalytic epoxidation of alkenes with MTO and H₂O₂ proceeds through a well-defined catalytic cycle. The proposed mechanism involves the formation of a highly reactive diperoxorhenium complex, which then transfers an oxygen atom to the alkene in a concerted step.[1][2]

Epoxidation_Mechanism MTO CH₃ReO₃ (MTO) MonoPeroxo CH₃Re(O)₂(η²-O₂) MTO->MonoPeroxo + H₂O₂ - H₂O H2O2_1 H₂O₂ H2O2_2 H₂O₂ DiPeroxo CH₃Re(O)(η²-O₂)₂(H₂O) (Active Catalyst 'B') MonoPeroxo->DiPeroxo + H₂O₂ DiPeroxo->MTO - 2H₂O₂ Epoxide Epoxide DiPeroxo->Epoxide + Alkene - CH₃Re(O)₂(η²-O₂) Alkene Alkene (R₂C=CR₂) H2O H₂O

Catalytic cycle for MTO-catalyzed epoxidation.

The experimental workflow for determining the reaction kinetics can be visualized as follows:

Experimental_Workflow A Prepare Stock Solutions (Catalyst, Alkene, Standard) B Initiate Reaction (Add H₂O₂) A->B C Acquire Time-Resolved ¹H NMR Spectra B->C D Integrate Signals (Alkene vs. Standard) C->D E Plot ln([Alkene]) vs. Time D->E F Calculate Pseudo-First-Order Rate Constant (kψ) E->F G Calculate Second-Order Rate Constant (k) F->G

References

Safety Operating Guide

Safe Disposal of 3,5-Dimethyl-3-heptene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 3,5-Dimethyl-3-heptene, ensuring the safety of laboratory personnel and compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

I. Understanding the Hazards

This compound is a flammable liquid and vapor that poses a significant aspiration hazard; it may be fatal if swallowed and enters the airways.[1][2][3] Adherence to proper handling and disposal protocols is therefore mandatory.

II. Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile rubber gloves.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure an emergency safety shower and eyewash station are readily accessible.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

III. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste contractor, typically via incineration. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[4]

Step 1: Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled, and compatible waste container. The original container or a clean, dry, chemically resistant container (e.g., glass or a suitable plastic) is recommended.

  • Do not mix this compound with other waste streams, particularly incompatible materials such as acids, bases, or oxidizing agents.[5]

  • Keep the waste container tightly sealed when not in use to prevent the escape of flammable vapors.[6][7]

Step 2: Labeling

  • Clearly label the waste container with the words "HAZARDOUS WASTE".[6][7]

  • The label must also include the full chemical name, "this compound," and an indication of its flammable nature.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition such as heat, sparks, and open flames.[2]

  • The storage area should be secure and accessible only to authorized personnel.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional hazardous waste disposal service to arrange for pickup and disposal.

  • Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Step 1: Evacuate and Ventilate

  • Immediately alert others in the vicinity and evacuate the area if necessary.

  • Eliminate all sources of ignition.[2]

  • Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

Step 2: Contain the Spill

  • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials such as vermiculite, dry sand, or a universal absorbent pad.

Step 3: Collect and Dispose of Spill Debris

  • Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.

  • Label the container as "HAZARDOUS WASTE: this compound Spill Debris."

  • Arrange for disposal through your EHS office or a licensed waste disposal contractor.

Step 4: Decontaminate

  • Thoroughly clean the spill area with soap and water.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 3,5-Dimethyl-3-heptene (CAS No. 59643-68-4). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValue
Molecular Formula C₉H₁₈[1]
Molecular Weight 126.24 g/mol [1]
Physical State Liquid
Boiling Point ~146.8 °C (estimated for a similar isomer)[2]
Flash Point ~31.5 °C (estimated for a similar isomer)[2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and an aspiration hazard.[1] Appropriate personal protective equipment must be worn at all times when handling this chemical.

HazardGHS ClassificationRecommended PPE
Flammability Flammable Liquid, Category 3Flame-resistant lab coat
Aspiration Hazard Aspiration Hazard, Category 1
Eye Contact Chemical safety goggles or face shield
Skin Contact Chemical-resistant gloves (Viton® or Nitrile)
Inhalation Use in a well-ventilated area or with a chemical fume hood

Glove Selection:

For handling this compound, a non-polar hydrocarbon, the following glove materials are recommended:

  • Viton® gloves are highly recommended as they provide excellent resistance to both aromatic and aliphatic hydrocarbons.[3]

  • Nitrile gloves offer good resistance to oils, greases, and many hydrocarbons and can be used for splash protection.[4][5][6] However, for prolonged contact, Viton® is the superior choice.

Always inspect gloves for any signs of degradation or perforation before use.

Handling and Storage Protocol

Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources. Use non-sparking tools and intrinsically safe equipment.

  • Grounding: Ground and bond containers when transferring material to prevent static electricity buildup.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

As a non-halogenated hydrocarbon, this compound must be disposed of as hazardous waste.

Waste Collection and Segregation:

  • Waste Container: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed hazardous waste container.

  • Segregation: It is crucial to segregate non-halogenated hydrocarbon waste from halogenated waste streams to ensure proper and cost-effective disposal.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable).

Disposal Procedure:

  • Consult Local Regulations: Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

  • Waste Pickup: Arrange for a licensed hazardous waste disposal service to collect the waste container. Do not pour this compound down the drain.

Emergency Procedures
EmergencyProcedure
Spill 1. Evacuate the immediate area. 2. Eliminate all ignition sources. 3. Wear appropriate PPE, including respiratory protection if necessary. 4. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). 5. Collect the absorbed material into a sealed container for hazardous waste disposal.
Fire 1. Use a dry chemical, foam, or carbon dioxide fire extinguisher. Do not use water, as it may be ineffective.
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and water for at least 15 minutes. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. 2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting due to the aspiration hazard. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.

Experimental Workflow and Disposal Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Response prep Preparation: - Don appropriate PPE - Work in fume hood handle Chemical Handling: - Grounding and bonding - Avoid ignition sources prep->handle use Experimental Use handle->use spill Spill handle->spill Potential Incident fire Fire handle->fire exposure Personal Exposure handle->exposure collect Waste Collection: - Segregate non-halogenated waste - Use labeled, sealed container use->collect Generate Waste store Temporary Storage: - Designated flammable waste area collect->store dispose Final Disposal: - Licensed hazardous waste vendor store->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.